molecular formula C9H9NO4 B169445 2-(3-Methyl-4-nitrophenyl)acetic acid CAS No. 143665-37-6

2-(3-Methyl-4-nitrophenyl)acetic acid

Cat. No.: B169445
CAS No.: 143665-37-6
M. Wt: 195.17 g/mol
InChI Key: NUYOXESWWGUDLP-UHFFFAOYSA-N
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Description

2-(3-Methyl-4-nitrophenyl)acetic acid is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methyl-4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-4-7(5-9(11)12)2-3-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYOXESWWGUDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444331
Record name 2-(3-Methyl-4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143665-37-6
Record name 2-(3-Methyl-4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(3-Methyl-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(3-Methyl-4-nitrophenyl)acetic acid, a key organic compound utilized as a versatile building block in synthetic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of its chemical identity, physicochemical properties, a validated synthesis protocol, and its applications as a synthetic intermediate. Emphasis is placed on the causality behind experimental choices and adherence to safety protocols, ensuring a trustworthy and authoritative resource for laboratory applications.

Compound Identification and Core Properties

This compound is a substituted arylacetic acid derivative. The presence of the nitro group, a potent electron-withdrawing group, and the carboxylic acid functionality makes it a valuable intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds and potential pharmaceutical agents.[1]

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 143665-37-6 .[2]

Chemical Structure

The structural arrangement of this compound is fundamental to its reactivity. The acetic acid moiety is attached to a benzene ring which is substituted with both a methyl and a nitro group.

G start Starting Material (2-(3-Methylphenyl)acetic acid) reaction Reaction Vessel (0-5°C) start->reaction reagents Reagents (Nitric Acid, Acetic Anhydride) Solvent (Dichloromethane) reagents->reaction quench Quenching (Ice Water) reaction->quench Reaction Completion extraction Workup (Solvent Extraction) quench->extraction purification Purification (Recrystallization) extraction->purification product Final Product This compound purification->product characterization Characterization (NMR, IR, MS) product->characterization Identity & Purity Confirmation start 2-(3-Methyl-4-nitrophenyl) acetic acid reduction Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) start->reduction intermediate 2-(4-Amino-3-methylphenyl) acetic acid reduction->intermediate cyclization Cyclization / Amide Coupling (with various reagents) intermediate->cyclization end_product Diverse Heterocyclic Scaffolds (e.g., Lactams, Benzimidazoles) cyclization->end_product

References

An In-Depth Technical Guide to 2-(3-Methyl-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Substituted Phenylacetic Acids

In the landscape of modern organic synthesis and medicinal chemistry, the phenylacetic acid scaffold represents a cornerstone structural motif. Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and materials. The strategic functionalization of the phenyl ring allows for the fine-tuning of a molecule's physicochemical and biological properties. This guide focuses on a specific, yet important, derivative: 2-(3-Methyl-4-nitrophenyl)acetic acid. The introduction of a methyl and a nitro group onto the phenylacetic acid backbone creates a molecule with unique electronic and steric characteristics, offering a versatile platform for further chemical exploration and development. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications.

Core Chemical Identity and Physicochemical Properties

This compound is a solid organic compound characterized by a phenylacetic acid core substituted with a methyl group at the 3-position and a nitro group at the 4-position of the aromatic ring.

Structural and Molecular Data

Below is a table summarizing the key chemical identifiers and properties of this compound.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 143665-37-6[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Appearance Solid[1]
SMILES CC1=C(C=C(C=C1)CC(=O)O)--INVALID-LINK--[O-][1]
InChI 1S/C9H9NO4/c1-6-4-7(5-9(11)12)2-3-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12)[1]

Synthesis and Elucidation of Structure

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the modification of a pre-functionalized aromatic ring.

Synthetic Protocol: Hydrolysis of Dimethyl (3-Methyl-4-nitrophenyl)malonate

A reported synthesis involves the hydrolysis of dimethyl (3-methyl-4-nitrophenyl)malonate. This method provides a direct route to the target compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl (3-methyl-4-nitrophenyl)malonate in a mixture of methanol and water.

  • Hydrolysis: Add a stoichiometric excess of potassium hydroxide to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography.

  • Workup: Cool the reaction mixture to room temperature and acidify with a dilute solution of hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

G cluster_0 Synthesis Workflow start Dimethyl (3-methyl-4-nitrophenyl)malonate step1 Dissolve in MeOH/H₂O start->step1 Starting Material step2 Add KOH step1->step2 Reagent Addition step3 Reflux step2->step3 Reaction Condition step4 Acidify with HCl step3->step4 Workup step5 Extract with Ethyl Acetate step4->step5 end This compound step5->end Final Product

Figure 1: Synthetic workflow for this compound.

Spectroscopic Characterization

Accurate structural elucidation is paramount for confirming the identity and purity of the synthesized compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR is a powerful tool for identifying the chemical environment of hydrogen atoms within the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons.

    Reported ¹H NMR Data (CDCl₃, 400 MHz): δ 7.97 (d, 1H), 7.28-7.26 (m, 2H), 3.71 (s, 2H), 2.61 (s, 3H).

2.2.2. Infrared (IR) Spectroscopy

  • O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C-H stretch (Aromatic and Aliphatic): Bands in the region of 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).

  • NO₂ stretch (Nitro group): Two strong bands, one asymmetric stretch around 1500-1570 cm⁻¹ and one symmetric stretch around 1300-1370 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak [M]⁺ for this compound would be at m/z 195.17. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three primary functional components: the carboxylic acid group, the nitro group, and the aromatic ring. This trifecta of reactivity makes it a valuable intermediate in organic synthesis.

Key Reactions
  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). This transformation opens up a plethora of synthetic possibilities, as the resulting aniline derivative can undergo a wide range of reactions, including diazotization and amide bond formation. The resulting 2-(4-amino-3-methylphenyl)acetic acid is a key precursor for the synthesis of various heterocyclic compounds.

  • Reactions of the Carboxylic Acid Group: The carboxylic acid functionality can be converted into a variety of other functional groups, including esters, amides, acid chlorides, and alcohols (via reduction). These transformations are fundamental in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).

G cluster_1 Reactivity Pathways start This compound path1_node1 Reduction of NO₂ start->path1_node1 e.g., H₂, Pd/C path2_node1 Esterification/Amidation start->path2_node1 e.g., ROH, H⁺ or R₂NH, DCC path1_end 2-(4-Amino-3-methylphenyl)acetic acid path1_node1->path1_end path2_end Esters / Amides path2_node1->path2_end

Figure 2: Key reactivity pathways of the title compound.

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound have not been extensively reported, the broader class of nitrophenylacetic acids and their derivatives are recognized as important intermediates in pharmaceutical synthesis. For instance, related compounds have been investigated for their roles as precursors to anti-inflammatory agents, analgesics, and enzyme inhibitors.[2][3] The presence of the nitro group allows for its use as a synthetic handle for the introduction of other functionalities that can modulate biological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a valuable building block in organic synthesis, offering multiple points for chemical modification. Its synthesis is straightforward, and its reactivity profile makes it a versatile intermediate for the preparation of a wide range of more complex molecules, particularly those with potential biological activity. Further research into the specific applications of this compound and its derivatives could unveil novel therapeutic agents or materials with unique properties. The continued exploration of substituted phenylacetic acids is a testament to their enduring importance in the chemical sciences.

References

2-(3-Methyl-4-nitrophenyl)acetic acid basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Methyl-4-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It delves into the compound's fundamental physicochemical properties, outlines plausible synthetic methodologies, and explores its chemical reactivity with a focus on its utility in pharmaceutical and chemical research. Detailed protocols for characterization via modern spectroscopic techniques are presented to ensure identity and purity. Furthermore, this document discusses safety protocols and the compound's applications as a versatile building block in the synthesis of more complex molecular architectures, particularly within the drug development pipeline.

Core Physicochemical Properties

This compound is a substituted phenylacetic acid derivative. The presence of the carboxylic acid, nitro group, and methyl group on the phenyl ring imparts a unique combination of reactivity and physical properties. A summary of its key identifiers and properties is provided below.

PropertyValueSource
CAS Number 143665-37-6
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol [1]
Physical Form Solid
IUPAC Name This compoundN/A
SMILES String CC1=C(C=C(C=C1)CC(=O)O)--INVALID-LINK--[O-]
InChI Key NUYOXESWWGUDLP-UHFFFAOYSA-N

Synthesis and Manufacturing

The synthesis of this compound is not trivial due to the specific substitution pattern on the aromatic ring. Direct nitration of 2-(3-methylphenyl)acetic acid would likely lead to a mixture of isomers, as the activating, ortho-para directing methyl group and the deactivating, meta-directing acetic acid group are in conflict. A more controlled, multi-step approach is generally required to achieve the desired regioselectivity.

A plausible synthetic pathway, adapted from general methodologies for related compounds, is outlined below.[2] This approach involves the nitration of a suitable precursor followed by the introduction and subsequent hydrolysis of a nitrile group.

Conceptual Synthesis Workflow

A 3-Methylphenylacetonitrile B Nitration (HNO₃ / H₂SO₄) A->B Step 1 C 2-(3-Methyl-4-nitrophenyl)acetonitrile B->C D Acid Hydrolysis (H₂SO₄ / H₂O) C->D Step 2 E This compound D->E

Caption: A potential two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 3-Methylphenylacetonitrile

  • To a stirred solution of concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath, add 3-methylphenylacetonitrile dropwise, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 molar ratio) and cool it separately.

  • Add the cold nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature at 0-5 °C. The causality here is critical: slow, cold addition prevents over-nitration and dangerous exothermic runaway reactions.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours to ensure the reaction goes to completion.

  • Pour the reaction mixture slowly over crushed ice, which will cause the crude nitrated product to precipitate.

  • Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The primary product expected is 2-(3-methyl-4-nitrophenyl)acetonitrile.

Step 2: Hydrolysis of 2-(3-Methyl-4-nitrophenyl)acetonitrile

  • Prepare a solution of aqueous sulfuric acid (e.g., 60-70% v/v). A strong acid is necessary to effectively hydrolyze the stable nitrile group to a carboxylic acid.[3]

  • Add the crude 2-(3-Methyl-4-nitrophenyl)acetonitrile from the previous step to the acid solution.

  • Heat the mixture to reflux (typically 100-120 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture and dilute it with an equal volume of cold water.

  • The product, this compound, should precipitate out of the acidic solution.

  • Filter the solid, wash with ice-cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Chemical Reactivity and Derivatization

The molecule possesses three key sites for chemical modification, making it a versatile building block for drug discovery and fine chemical synthesis.

sub This compound N_group Nitro Group (NO₂) sub->N_group Reduction C_group Carboxylic Acid (COOH) sub->C_group Esterification, Amidation R_group Aromatic Ring sub->R_group Electrophilic/Nucleophilic Substitution N_product → 2-(4-Amino-3-methylphenyl)acetic acid N_group->N_product C_product → Esters, Amides, Acid Halides C_group->C_product R_product → Further functionalized derivatives R_group->R_product

Caption: Key reactive sites of the title compound.

  • The Carboxylic Acid Group: This is the most straightforward functional group to modify. It can readily undergo esterification with alcohols under acidic conditions or be converted to an acid chloride (using thionyl chloride or oxalyl chloride) for subsequent reaction with amines to form amides. This is a cornerstone of medicinal chemistry for creating libraries of related compounds.

  • The Nitro Group: The nitro group is a powerful electron-withdrawing group and a synthetic handle for introducing an amine. Catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., using SnCl₂, Fe/HCl) will cleanly reduce the nitro group to an amine, yielding 2-(4-amino-3-methylphenyl)acetic acid. This resulting ortho-toluidine derivative is a valuable precursor for synthesizing heterocyclic compounds, which are prevalent in many pharmacologically active molecules.[4]

  • The Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effect of the nitro and carboxylic acid groups. However, it may be susceptible to nucleophilic aromatic substitution under specific conditions, particularly at the positions activated by the nitro group.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of spectroscopic methods is essential. The expected data are summarized below.

TechniqueExpected Observations
¹H NMR ~12-13 ppm: Broad singlet, 1H (carboxylic acid proton).~8.0 ppm: Singlet, 1H (aromatic proton ortho to nitro group).~7.5 ppm: Doublet, 1H (aromatic proton ortho to acetic acid).~7.3 ppm: Doublet, 1H (aromatic proton meta to nitro group).~3.7 ppm: Singlet, 2H (methylene protons, -CH₂-).~2.4 ppm: Singlet, 3H (methyl protons, -CH₃).
¹³C NMR ~175 ppm: Carboxylic acid carbon (C=O).~148-150 ppm: Aromatic carbon attached to NO₂.~130-140 ppm: Other aromatic carbons.~40 ppm: Methylene carbon (-CH₂-).~20 ppm: Methyl carbon (-CH₃).
IR Spectroscopy ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid).~1700 cm⁻¹: Strong C=O stretch (carboxylic acid).~1520 & 1350 cm⁻¹: Strong N-O asymmetric and symmetric stretches (nitro group).[5]
Mass Spec (ESI-) m/z = 194.04 [M-H]⁻: Deprotonated molecular ion.

Applications in Research and Development

The primary value of this compound lies in its role as a specialized chemical intermediate.[6]

  • Pharmaceutical Synthesis: Its most significant application is as a precursor to 2-(4-amino-3-methylphenyl)acetic acid. This aniline derivative can be a core component in the synthesis of anti-inflammatory drugs, analgesics, and other therapeutic agents.[4] The substitution pattern is specific and allows for the construction of complex target molecules where this particular scaffold is required.

  • Fine Chemicals and Materials Science: As a substituted nitroaromatic compound, it can be used in the synthesis of dyes and pigments, where the nitro and amino functionalities are crucial for chromophore development.[4]

Safety and Handling

While a specific safety data sheet for this exact compound is available, general precautions for related nitrophenylacetic acids should be strictly followed.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible solid and should be kept away from strong oxidizing agents and strong bases.[8]

  • First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical assistance.[9][10]

Conclusion

This compound is a valuable, albeit specialized, organic intermediate. Its utility is defined by the strategic placement of its three functional groups—carboxylic acid, methyl, and nitro—which allow for a range of selective chemical transformations. A firm understanding of its synthesis, reactivity, and analytical profile is crucial for researchers and developers aiming to incorporate this scaffold into novel pharmaceuticals, dyes, or other high-value chemical products. The protocols and data presented in this guide serve as a foundational resource for its effective and safe utilization in a laboratory or process development setting.

References

The Genesis of a Key Intermediate: A Technical Guide to the Synthesis and Characterization of 2-(3-Methyl-4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the synthetic pathway and characterization of 2-(3-Methyl-4-nitrophenyl)acetic acid, a substituted phenylacetic acid derivative of significant interest in medicinal chemistry and organic synthesis. While a singular "discovery" paper for this specific molecule is not readily apparent in seminal literature, its synthesis is predicated on well-established and robust chemical transformations. This document provides a comprehensive overview of the logical synthesis, including a detailed experimental protocol, mechanistic insights, and the critical role of analytical characterization in verifying its molecular structure. The guide is structured to provide not just a method, but a foundational understanding of the chemical principles at play, empowering researchers to apply these concepts in their own work.

Introduction: The Strategic Importance of Substituted Phenylacetic Acids

Phenylacetic acid and its derivatives are a cornerstone in the synthesis of a vast array of biologically active molecules.[1] The strategic placement of functional groups on the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can profoundly influence its pharmacological activity. The nitro group, in particular, is a versatile functional handle. As a potent electron-withdrawing group, it can be readily transformed into an amino group, which then serves as a nucleophilic center for the construction of heterocyclic systems, a common scaffold in many pharmaceutical agents.[2]

This compound is a valuable intermediate, combining the structural features of a phenylacetic acid with a strategically positioned nitro and methyl group. This substitution pattern offers unique possibilities for further chemical elaboration in the development of novel therapeutics.

Retrosynthetic Analysis and Synthesis Strategy

The "discovery" of a synthetic route to a molecule like this compound is a logical process of retrosynthesis. By conceptually deconstructing the target molecule, we can identify plausible starting materials and reaction pathways.

G Target This compound Intermediate1 2-(3-Methyl-4-nitrophenyl)acetonitrile Target->Intermediate1 Hydrolysis Intermediate2 3-Methyl-4-nitrobenzyl halide Intermediate1->Intermediate2 Cyanation StartingMaterial 3-Methyl-4-nitrotoluene Intermediate2->StartingMaterial Halogenation TolueneDeriv Toluene StartingMaterial->TolueneDeriv Nitration

Caption: Retrosynthetic analysis of this compound.

A logical and efficient synthetic approach involves a multi-step sequence starting from a readily available starting material, toluene. The key transformations are:

  • Nitration: The introduction of a nitro group onto the toluene ring.

  • Halogenation: Functionalization of the benzylic methyl group to introduce a leaving group.

  • Cyanation: Introduction of a cyano group, which serves as a precursor to the carboxylic acid.

  • Hydrolysis: Conversion of the nitrile to the final carboxylic acid.

This pathway is advantageous due to the relatively low cost of the starting materials and the high-yielding nature of each step.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous compounds and represent a robust pathway to this compound.

Step 1: Synthesis of 3-Methyl-4-nitrotoluene

The nitration of toluene is a classic example of an electrophilic aromatic substitution reaction. The regioselectivity is governed by the directing effect of the methyl group, which is ortho, para-directing.

G Toluene Toluene Product 3-Methyl-4-nitrotoluene Toluene->Product Electrophilic Aromatic Substitution NitratingMixture HNO₃ / H₂SO₄ NitratingMixture->Product

Caption: Synthesis of 3-Methyl-4-nitrotoluene via nitration.

Protocol:

  • To a stirred solution of 3-methyltoluene (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq).

  • Maintain the reaction temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice and separate the organic layer.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by fractional distillation or column chromatography to isolate the desired 3-methyl-4-nitrotoluene isomer.

Causality: The use of a mixed acid (HNO₃/H₂SO₄) is crucial for the generation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The low temperature helps to control the exothermicity of the reaction and minimize the formation of dinitrated byproducts.

Step 2: Synthesis of 3-Methyl-4-nitrobenzyl Bromide

The benzylic methyl group is susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) in the presence of a radical initiator is a common and effective reagent for this transformation.

Protocol:

  • Dissolve 3-methyl-4-nitrotoluene (1.0 eq) in a non-polar solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 3-methyl-4-nitrobenzyl bromide, which can often be used in the next step without further purification.

Causality: The use of NBS provides a low, steady concentration of bromine radicals, which selectively abstract a hydrogen atom from the benzylic position, leading to the formation of a resonance-stabilized benzyl radical. This radical then reacts with bromine to form the product.

Step 3: Synthesis of 2-(3-Methyl-4-nitrophenyl)acetonitrile

The introduction of the cyano group is achieved through a nucleophilic substitution reaction, where the bromide is displaced by a cyanide anion.

Protocol:

  • Dissolve 3-methyl-4-nitrobenzyl bromide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Add sodium cyanide (1.2 eq) to the solution and stir the mixture at room temperature.

  • The reaction can be gently heated to 50-60 °C to increase the rate if necessary. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude 2-(3-Methyl-4-nitrophenyl)acetonitrile.

Causality: A polar aprotic solvent is used to dissolve the ionic cyanide salt and to solvate the cation, leaving the cyanide anion more nucleophilic.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions.[3]

G Nitrile 2-(3-Methyl-4-nitrophenyl)acetonitrile Product This compound Nitrile->Product Acid-catalyzed Hydrolysis Acid H₂SO₄ / H₂O Acid->Product

Caption: Hydrolysis of the nitrile to the carboxylic acid.

Protocol:

  • To 2-(3-Methyl-4-nitrophenyl)acetonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water (e.g., a 2:1 v/v mixture).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality: The strong acid protonates the nitrogen atom of the nitrile, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis lead to the formation of the carboxylic acid and ammonium sulfate.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and physical methods.

Property Expected Value/Observation
Appearance Pale yellow to off-white solid
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Melting Point Dependent on purity, to be determined experimentally
¹H NMR Signals corresponding to aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon, the methylene carbon, and the methyl carbon.
IR Spectroscopy Characteristic absorptions for the carboxylic acid O-H stretch (~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the N-O stretches of the nitro group (~1520 and ~1350 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Note: Specific chemical shifts in NMR and exact frequencies in IR will depend on the solvent and instrument used.

Conclusion and Future Directions

The synthesis of this compound, while not attributed to a single "discovery" event, is a testament to the power of established synthetic methodologies in organic chemistry. The logical four-step sequence from toluene provides a reliable and scalable route to this valuable intermediate. The strategic placement of the methyl and nitro groups on the phenylacetic acid scaffold opens up numerous avenues for further chemical exploration. Researchers in drug discovery can utilize this compound as a starting point for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the synthesis and future investigation of this compound and its derivatives.

References

The Multifaceted Biological Activities of Nitrophenylacetic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitrophenylacetic acid (NPAA) derivatives represent a versatile class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery. The presence of the nitro group, a potent electron-withdrawing moiety, coupled with the carboxylic acid function on a phenylacetic acid scaffold, imparts unique physicochemical properties that translate into a broad spectrum of biological activities. These activities range from anticancer and antimicrobial to anti-inflammatory and enzyme-inhibitory effects, making NPAA derivatives a promising platform for the development of novel therapeutic agents.[1][2]

This in-depth technical guide provides a comprehensive overview of the diverse biological activities of nitrophenylacetic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of findings but also a critical analysis of the underlying mechanisms of action and the experimental methodologies used to elucidate them. By synthesizing technical accuracy with field-proven insights, this guide aims to serve as a valuable resource for advancing research and development in this exciting area of medicinal chemistry.

Anticancer Activity: Inducing Apoptosis and Disrupting Cancer Cell Proliferation

A significant body of research has highlighted the potential of nitrophenylacetic acid derivatives as anticancer agents.[3][4][5] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, and their mechanism of action is often linked to the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.[6]

Mechanism of Action: The Apoptotic Pathway

The anticancer activity of many nitrophenylacetic acid derivatives is attributed to their ability to trigger the intrinsic and extrinsic apoptotic pathways. This involves the modulation of key regulatory proteins, including the Bcl-2 family and caspases.

  • Modulation of the Bcl-2 Protein Family: The Bcl-2 family of proteins are central regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[7][8][9] An imbalance in the ratio of these proteins can determine the fate of a cell. Some nitrophenylacetic acid derivatives have been shown to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic ones, thereby shifting the balance towards cell death.[10] This disruption of the mitochondrial outer membrane potential leads to the release of cytochrome c, a key event in the intrinsic apoptotic pathway.[7]

  • Activation of Caspases: Caspases are a family of cysteine proteases that execute the apoptotic program.[6][11][12] The apoptotic signal, once initiated, leads to a cascade of caspase activation. Initiator caspases (e.g., caspase-8 and -9) are activated first and in turn activate executioner caspases (e.g., caspase-3, -6, and -7), which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis.[11][13] Studies have indicated that certain phenylacetamide derivatives can induce apoptosis through the upregulation of caspase-3 activity.[14]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bcl-2 Family Bcl-2 Family Bcl-2 Family->Mitochondrion Regulate Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 NPAA Derivatives NPAA Derivatives NPAA Derivatives->Bcl-2 Family Modulate Apoptosis Apoptosis Caspase-3->Apoptosis caption Fig. 1: NPAA Derivatives in Apoptotic Signaling

Caption: NPAA derivatives can induce apoptosis by modulating the Bcl-2 family, leading to caspase activation.

Quantitative Assessment of Anticancer Activity

The cytotoxic and antiproliferative effects of nitrophenylacetic acid derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit a biological process, such as cell growth, by 50%.

Derivative TypeCancer Cell LineIC50 (µM)Reference
Nicotinonitrile-basedMCF-7 (Breast)3.58
Nicotinonitrile-basedPC-3 (Prostate)3.60
Coumarin-basedHL60 (Leukemia)8.09[3]
Coumarin-basedMCF-7 (Breast)3.26[3]
Oleoyl HybridsHCT116 (Colon)0.34 - 22.4[15]
Imidazo[1,2-a]pyrimidineMCF-7 (Breast)39.0 - 43.4[15]
β-nitrostyreneMCF-7 (Breast)0.81 ± 0.04[10]
β-nitrostyreneMDA-MB-231 (Breast)1.82 ± 0.05[10]
Experimental Protocol: MTS Assay for Cell Viability

The MTS assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the MTS tetrazolium compound by metabolically active cells to a colored formazan product.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Nitrophenylacetic acid derivative (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrophenylacetic acid derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Addition: After incubation, add 20 µL of the MTS reagent to each well.

  • Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[1][10][16][17][18]

MTS_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTS Addition MTS Addition Incubation->MTS Addition Absorbance Reading Absorbance Reading Incubation->Absorbance Reading MTS Addition->Incubation IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation caption Fig. 2: MTS Assay Workflow for Cytotoxicity

Caption: A streamlined workflow for determining the IC50 of NPAA derivatives using the MTS assay.

Antimicrobial Activity: A Broad Spectrum of Action

Nitrophenylacetic acid derivatives have demonstrated significant antimicrobial activity against a range of pathogenic microorganisms, including bacteria and fungi.[19][20] The nitro group is a key pharmacophore that contributes to this activity, often through mechanisms involving the generation of reactive nitrogen species.[21]

Mechanism of Action: Disruption of Microbial Integrity

The antimicrobial action of nitroaromatic compounds is often linked to their reduction within the microbial cell to form toxic intermediates.[21] This process can lead to:

  • DNA Damage: The reduced nitro species can covalently bind to microbial DNA, causing damage and inhibiting replication, ultimately leading to cell death.[21]

  • Inhibition of Essential Enzymes: These derivatives can also inhibit key microbial enzymes involved in vital metabolic pathways.

The specific molecular targets can vary depending on the microbial species and the structure of the derivative.

Quantitative Assessment of Antimicrobial Activity

The potency of antimicrobial agents is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[9][22]

DerivativeMicroorganismMIC (µg/mL)Reference
N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide)Pseudomonas aeruginosa12.5[4]
N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide)MRSA12.5[4]
N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide)Escherichia coli12.5[4]
PolihexanideStaphylococcus aureus1-2[23]
PolihexanideEscherichia coli1-2[23]
TriclosanStaphylococcus aureus0.5 - 64[23]
TriclosanEscherichia coli0.5 - 64[23]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[3][5][15][24]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Nitrophenylacetic acid derivative

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight and then dilute the culture in fresh broth to a standardized concentration (e.g., 0.5 McFarland standard).

  • Prepare Serial Dilutions: Prepare a series of two-fold dilutions of the nitrophenylacetic acid derivative in the broth medium directly in the wells of a 96-well plate.

  • Inoculate Plates: Add a standardized volume of the microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm.[25][26]

Anti-inflammatory Activity: Targeting Key Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and nitrophenylacetic acid derivatives have emerged as potential anti-inflammatory agents.[2][24][27] Their mechanism of action often involves the modulation of key signaling pathways that regulate the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway and the cyclooxygenase (COX) enzymes.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators
  • NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation.[28][29] Upon activation by pro-inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it promotes the transcription of pro-inflammatory genes.[17][21][22][30] Some compounds have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of IKKβ, thereby blocking the activation of the NF-κB pathway.[29][30]

  • Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6][28] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Some nitrophenylacetic acid derivatives have been shown to inhibit COX activity, suggesting a similar mechanism of action.[27][31]

Inflammation_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activate IkB IkB IKK Complex->IkB Phosphorylate NF-kB NF-kB IkB->NF-kB Release Nucleus Nucleus NF-kB->Nucleus Translocate Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activate Transcription NPAA Derivatives NPAA Derivatives NPAA Derivatives->IKK Complex Inhibit caption Fig. 3: NPAA Derivatives in NF-kB Signaling

Caption: NPAA derivatives can inhibit inflammation by blocking the IKK complex in the NF-kB pathway.

In Vivo Assessment of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to evaluate the anti-inflammatory potential of new compounds.[4][32][33][34][35]

DerivativeAnimal ModelDose% Inhibition of EdemaReference
N-phenyl anthranilic acid-based 1,3,4-oxadiazoleRat100 mg/kgSignificant[5]
Indomethacin (Standard)Rat10 mg/kg57.66%[36]
1,3,5-triazine derivative 1Rat200 mg/kg96.31%[36]
1,3,5-triazine derivative 3Rat200 mg/kg99.69%[36]
Pimaradienoic AcidMouse10 mg/kgup to 64%[33]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Nitrophenylacetic acid derivative

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

  • Animal Grouping: Divide the rats into groups: a control group, a standard drug group, and groups for different doses of the test compound.

  • Compound Administration: Administer the vehicle (control), standard drug, or test compound to the respective groups, typically via oral gavage or intraperitoneal injection.

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.[32]

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

The ability of nitrophenylacetic acid derivatives to interact with and inhibit the activity of specific enzymes opens up further avenues for their therapeutic application. Two notable examples are their inhibition of cyclooxygenases (COX) and monoamine oxidases (MAO).

Cyclooxygenase (COX) Inhibition

As mentioned in the anti-inflammatory section, COX enzymes are key targets for NSAIDs.[6][28] The inhibition of COX-2 is particularly desirable as it is the inducible isoform primarily involved in inflammation, while COX-1 is constitutively expressed and involved in physiological functions. Kinetic studies can determine the inhibitory constants (Ki) of these derivatives, providing a measure of their potency and selectivity.[34][37]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[38][39] Inhibitors of MAOs are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. The structure-activity relationship of nitrophenylacetic acid derivatives as MAO inhibitors is an active area of research.[18][40]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of nitrophenylacetic acid derivatives against a specific enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Nitrophenylacetic acid derivative (inhibitor)

  • Appropriate buffer solution

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Solutions: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.

  • Determine Optimal Conditions: Optimize the assay conditions, including pH, temperature, and substrate concentration (typically at or near the Km value).

  • Inhibition Assay:

    • Set up a series of reactions containing the enzyme, buffer, and varying concentrations of the inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki), perform kinetic studies at various substrate and inhibitor concentrations and fit the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive) using software like GraphPad Prism.[1][3][4][16]

Enzyme_Inhibition_Kinetics cluster_reaction Enzyme Reaction Enzyme Enzyme Substrate Substrate Enzyme->Substrate Binds Inhibited Enzyme Inhibited Enzyme Enzyme->Inhibited Enzyme Product Product Substrate->Product Converts NPAA Derivative (Inhibitor) NPAA Derivative (Inhibitor) NPAA Derivative (Inhibitor)->Enzyme Binds caption Fig. 4: General Mechanism of Enzyme Inhibition

Caption: NPAA derivatives can act as inhibitors by binding to enzymes and preventing substrate conversion.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of nitrophenylacetic acid derivatives with enhanced biological activity and selectivity. Key structural features that influence their activity include:

  • Position of the Nitro Group: The position of the nitro group on the phenyl ring (ortho, meta, or para) can significantly impact the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets.

  • Substituents on the Phenyl Ring: The presence of other substituents on the phenyl ring can modulate the lipophilicity, electronic nature, and overall shape of the molecule, influencing its pharmacokinetic and pharmacodynamic properties.[1][18][31][40][41]

  • Modifications of the Acetic Acid Moiety: Alterations to the carboxylic acid group, such as esterification or amidation, can affect the compound's solubility, membrane permeability, and interaction with target proteins.

Systematic studies involving the synthesis and biological evaluation of a series of analogs are essential to delineate these SAR trends and guide the development of more potent and selective drug candidates.

Conclusion

Nitrophenylacetic acid derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a remarkable diversity of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their ability to inhibit key enzymes, makes them a fertile ground for further investigation. This technical guide has provided a comprehensive overview of their biological profile, delving into the underlying mechanisms of action and providing detailed experimental protocols for their evaluation. A thorough understanding of their structure-activity relationships will be paramount in harnessing the full therapeutic potential of this versatile class of compounds. The continued exploration of nitrophenylacetic acid derivatives holds great promise for the discovery and development of novel and effective therapeutic agents to address a wide range of human diseases.

References

An In-depth Technical Guide to 2-(3-Methyl-4-nitrophenyl)acetic Acid: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methyl-4-nitrophenyl)acetic acid is a nitroaromatic compound with a phenylacetic acid scaffold. This class of molecules serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. The presence of the nitro group, a strong electron-withdrawing functionality, alongside a carboxylic acid and a methyl group on the aromatic ring, imparts unique chemical reactivity and potential for diverse pharmacological applications. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed analytical protocols for its characterization, and insights into its relevance in medicinal chemistry and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These properties influence its reactivity, solubility, and bioavailability.

Structural and General Properties
PropertyValueSource
Chemical Formula C₉H₉NO₄--INVALID-LINK--
Molecular Weight 195.17 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
CAS Number 143665-37-6--INVALID-LINK--

Structure:

Figure 1: Chemical structure of this compound.

Thermal Properties
Solubility Profile

The solubility of nitrophenylacetic acid derivatives is influenced by the interplay of the polar carboxylic acid and nitro groups with the nonpolar aromatic ring and methyl group. While specific quantitative solubility data for this compound in a range of solvents is not available, a general solubility profile can be inferred. The compound is expected to have limited solubility in water and non-polar solvents like hexane. It is likely to be more soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate. The acidic nature of the carboxylic acid group suggests that its solubility will significantly increase in aqueous basic solutions (e.g., sodium hydroxide, sodium bicarbonate) due to the formation of the corresponding carboxylate salt.

Acidity (pKa)

The pKa is a critical parameter that governs the ionization state of the carboxylic acid group at a given pH. While an experimental pKa value for this compound has not been found, it can be estimated to be in the range of 3-4. This estimation is based on the pKa of phenylacetic acid (around 4.3) and the electron-withdrawing effects of the nitro group, which increases the acidity of the carboxylic acid. The precise determination of the pKa is crucial for understanding its behavior in biological systems and for designing drug formulations.

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is dictated by its functional groups: the carboxylic acid, the nitro group, and the activated aromatic ring.

Key Reactions
  • Carboxylic Acid Group: The carboxylic acid functionality can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are fundamental for creating a diverse range of derivatives.

  • Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is a key step in the synthesis of many heterocyclic compounds and is often a critical maneuver in the synthesis of drug candidates.

  • Aromatic Ring: The aromatic ring can undergo electrophilic substitution reactions, with the positions of substitution directed by the existing methyl, nitro, and acetic acid groups.

Synthesis

A common synthetic route to nitrophenylacetic acids involves the nitration of the corresponding phenylacetic acid derivative. For instance, 2-methyl-3-nitrophenylacetic acid can be synthesized by the nitration of 2-methylphenylacetic acid using a mixture of nitric acid and acetic anhydride in dichloromethane at low temperatures.[1] A similar approach could likely be adapted for the synthesis of the 3-methyl-4-nitro isomer. Another general method for synthesizing 2-nitro-4-substituted phenylacetic acids involves the hydrolysis of the corresponding 2-nitro-4-substituted benzyl cyanide in a strong acid or alkaline aqueous solution.[2]

Analytical Characterization

A suite of analytical techniques is essential for the unambiguous identification and purity assessment of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals would include:

    • A singlet for the methyl protons.

    • A singlet for the methylene protons of the acetic acid group.

    • Signals in the aromatic region corresponding to the three protons on the phenyl ring. The splitting patterns and chemical shifts of these aromatic protons would be indicative of the substitution pattern.

    • A broad singlet for the acidic proton of the carboxylic acid, which may be exchangeable with deuterium in deuterated solvents.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum would show distinct signals for the methyl carbon, the methylene carbon, the carbonyl carbon of the carboxylic acid, and the six aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

Infrared (IR) Spectroscopy:

The IR spectrum is invaluable for identifying the key functional groups present in the molecule. Characteristic absorption bands for this compound would include:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid, usually around 1700-1725 cm⁻¹.

  • Asymmetric and symmetric N-O stretching bands for the nitro group, typically observed around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

  • C-H stretching and bending vibrations for the aromatic ring and the methyl and methylene groups.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (195.17). Common fragmentation patterns may involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), or other fragments.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), would be suitable for its analysis.

Applications in Drug Development and Research

Nitrophenylacetic acid derivatives are important intermediates in the synthesis of a wide range of biologically active molecules.[3][4] The nitro group can serve as a precursor to an amino group, which can then be used to construct various heterocyclic systems or to introduce other functionalities.

Nitro-containing compounds themselves have shown a broad spectrum of biological activities, including antimicrobial properties.[5] The reduction of the nitro group in situ can lead to the formation of reactive species that can exhibit cytotoxic effects, a mechanism exploited in some antimicrobial and anticancer agents.

While specific drug development programs directly utilizing this compound are not extensively documented in the public domain, its structural motifs are present in various pharmacologically active compounds. Its potential as a scaffold for the synthesis of novel therapeutic agents warrants further investigation. For example, derivatives of nitrophenylacetic acids have been explored for their potential as antitubercular agents.[4]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information.[6] General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[7]

  • Disposal: Dispose of the compound and its containers in accordance with local, regional, and national regulations.

Experimental Protocols

Melting Point Determination

A standard capillary melting point apparatus can be used to determine the melting point range of the compound. A small amount of the finely powdered solid is packed into a capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.

Solubility Assessment

To qualitatively assess solubility, a small amount of the compound (a few milligrams) is added to a test tube containing a small volume (e.g., 1 mL) of the solvent of interest. The mixture is agitated, and the solubility is observed at room temperature. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using a suitable analytical technique like HPLC.

pKa Determination

The pKa can be determined experimentally by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

Conclusion

This compound is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Its unique combination of functional groups provides a platform for the generation of diverse molecular architectures. A comprehensive understanding of its physical and chemical properties, coupled with robust analytical characterization, is essential for its effective utilization in research and drug development. Further exploration of the biological activities of derivatives of this compound may lead to the discovery of novel therapeutic agents.

References

Methodological & Application

Synthesis of 2-(3-Methyl-4-nitrophenyl)acetic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 2-(3-Methyl-4-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust and reproducible two-step synthetic route commencing with the readily available starting material, 3-methyl-4-nitrotoluene. The synthesis involves a selective free-radical benzylic bromination, followed by a nucleophilic cyanation and subsequent hydrolysis to yield the target arylacetic acid. This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also a thorough explanation of the underlying chemical principles and experimental considerations to ensure a successful and safe synthesis.

Introduction

Arylacetic acids and their derivatives are a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active molecules[1]. Their structural motif is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), and they serve as versatile intermediates for more complex molecular architectures. The title compound, this compound, is of particular interest due to the presence of the nitro group, which can be readily transformed into an amino group, opening avenues for the synthesis of various heterocyclic compounds. Furthermore, the strategic placement of the methyl and nitro substituents on the phenyl ring provides a unique scaffold for structure-activity relationship (SAR) studies in drug discovery programs.

This document outlines a reliable and scalable two-step synthesis protocol for this compound. The synthetic strategy is designed to be accessible to researchers with a solid foundation in organic synthesis techniques.

Overall Synthetic Scheme

The synthesis of this compound is achieved through the following two-step reaction sequence:

synthesis_workflow start 3-Methyl-4-nitrotoluene step1 Benzylic Bromination (NBS, AIBN, CCl4, Reflux) start->step1 Step 1 intermediate1 3-Methyl-4-nitrobenzyl bromide step1->intermediate1 step2 Cyanation & Hydrolysis (NaCN, DMSO; then H2SO4/H2O, Heat) intermediate1->step2 Step 2 product This compound step2->product

Figure 1: Overall synthetic workflow.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/SolventSupplierPurity
3-Methyl-4-nitrotolueneSigma-Aldrich98%
N-Bromosuccinimide (NBS)Acros Organics99%
Azobisisobutyronitrile (AIBN)Alfa Aesar98%
Carbon tetrachloride (CCl4)Fisher ScientificACS Grade
Sodium cyanide (NaCN)EMD Millipore95%
Dimethyl sulfoxide (DMSO)J.T. BakerAnhydrous
Sulfuric acid (H2SO4)VWRConcentrated
Diethyl etherMacron Fine ChemicalsAnhydrous
Sodium bicarbonateEMD ChemicalsACS Grade
Anhydrous magnesium sulfateEMD ChemicalsACS Grade
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Experimental Protocols

Step 1: Synthesis of 3-Methyl-4-nitrobenzyl bromide

This step involves the free-radical bromination of the benzylic methyl group of 3-methyl-4-nitrotoluene using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator[2][3]. Carbon tetrachloride is used as the solvent.

benzylic_bromination reagents 3-Methyl-4-nitrotoluene N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) Carbon Tetrachloride (CCl4) reaction Reaction Conditions Reflux (approx. 77 °C) 4-6 hours reagents->reaction 1. workup Work-up Cool to room temperature Filter off succinimide Wash filtrate with water Dry organic layer (MgSO4) Concentrate in vacuo reaction->workup 2. product Product | {3-Methyl-4-nitrobenzyl bromide | (Use directly in next step)} workup->product 3.

Figure 2: Workflow for benzylic bromination.

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-4-nitrotoluene (15.1 g, 0.1 mol), N-bromosuccinimide (19.6 g, 0.11 mol), and carbon tetrachloride (100 mL).

  • Add azobisisobutyronitrile (AIBN) (0.164 g, 1 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 77 °C) with vigorous stirring. The reaction progress can be monitored by TLC (thin-layer chromatography).

  • After 4-6 hours of reflux, or upon completion of the reaction as indicated by TLC, cool the mixture to room temperature.

  • The succinimide byproduct will precipitate out of the solution. Filter the mixture through a Büchner funnel and wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude 3-methyl-4-nitrobenzyl bromide is obtained as a solid and can be used in the next step without further purification.

Rationale: The Wohl-Ziegler reaction provides a selective method for the bromination of the benzylic position over aromatic ring bromination[3]. The use of a radical initiator like AIBN is crucial to initiate the reaction at a lower temperature than would be required for thermal initiation alone.

Step 2: Synthesis of this compound

This step involves a nucleophilic substitution reaction where the bromide in 3-methyl-4-nitrobenzyl bromide is displaced by a cyanide ion to form the corresponding nitrile. This is followed by in-situ or subsequent hydrolysis of the nitrile to the carboxylic acid.

cyanation_hydrolysis reagents 3-Methyl-4-nitrobenzyl bromide Sodium Cyanide (NaCN) Dimethyl Sulfoxide (DMSO) reaction1 Cyanation Heat to 90 °C 2-3 hours reagents->reaction1 1. hydrolysis Hydrolysis Add H2SO4/H2O Heat to 100 °C 4-6 hours reaction1->hydrolysis 2. workup Work-up & Purification Cool and pour into ice water Extract with diethyl ether Wash with brine Dry and concentrate Recrystallize from ethanol/water hydrolysis->workup 3. product Product | {this compound | (Characterize by MP, NMR, IR)} workup->product 4.

Figure 3: Workflow for cyanation and hydrolysis.

Procedure:

  • Cyanation: In a 500 mL round-bottom flask, dissolve the crude 3-methyl-4-nitrobenzyl bromide (from Step 1) in dimethyl sulfoxide (DMSO) (150 mL). To this solution, carefully add sodium cyanide (5.4 g, 0.11 mol) in portions. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 90 °C and stir for 2-3 hours. Monitor the reaction by TLC until the starting benzyl bromide is consumed.

  • Hydrolysis: After the cyanation is complete, cool the reaction mixture to room temperature. Slowly and carefully add a mixture of concentrated sulfuric acid (50 mL) and water (100 mL) to the reaction flask. The addition is exothermic, so it is advisable to use an ice bath to control the temperature.

  • Heat the resulting mixture to 100 °C and stir for 4-6 hours to effect the hydrolysis of the nitrile to the carboxylic acid[4].

  • Work-up and Purification: After the hydrolysis is complete, cool the reaction mixture to room temperature and pour it into 500 mL of ice water.

  • Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Combine the organic extracts and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to afford this compound as a solid.

Rationale: Dimethyl sulfoxide is an excellent solvent for SN2 reactions involving cyanide ions, as it is a polar aprotic solvent that solvates the cation but not the anion, thus increasing the nucleophilicity of the cyanide ion[5][6][7]. Subsequent acidic hydrolysis of the nitrile proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water, tautomerization, and further hydrolysis to the carboxylic acid and ammonium salt[4].

Characterization

The final product should be characterized by the following methods to confirm its identity and purity:

  • Melting Point: Determine the melting point of the purified product and compare it to the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: An IR spectrum should show characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

Safety Precautions

  • General: All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose exothermically. Store in a cool place and handle with care.

  • Carbon Tetrachloride: Carbon tetrachloride is a toxic and carcinogenic solvent. Handle with extreme caution and use only in a well-ventilated fume hood.

  • Sodium Cyanide (NaCN): Sodium cyanide is extremely toxic if ingested, inhaled, or absorbed through the skin. All manipulations involving sodium cyanide must be performed in a fume hood, and a calcium gluconate antidote should be readily available. All glassware and waste contaminated with cyanide must be decontaminated with a bleach solution.

  • Concentrated Acids: Concentrated sulfuric acid is highly corrosive. Handle with care and add it to water slowly to avoid splashing.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reactionIncrease reflux time. Ensure AIBN is fresh.
Side reactions (e.g., dibromination)Use a slight excess of the nitrotoluene.
Low yield in Step 2 (Cyanation)Incomplete reactionEnsure the sodium cyanide is finely powdered and the reaction is heated adequately.
Side reactions (e.g., elimination)Maintain the reaction temperature at 90 °C and avoid overheating.
Incomplete hydrolysisInsufficient heating or timeIncrease the heating time or the concentration of the acid.
Product is an oilImpurities presentPurify by column chromatography or recrystallize from a different solvent system.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By following the described procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for their drug discovery and development endeavors. The rationale provided for each step aims to empower the user with a deeper understanding of the chemical transformations involved, allowing for informed modifications and troubleshooting should the need arise.

References

Synthesis of 2-(3-Methyl-4-nitrophenyl)acetic acid via Krapcho Decarboxylation of Dimethyl (3-Methyl-4-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive guide to the synthesis of 2-(3-methyl-4-nitrophenyl)acetic acid, a valuable intermediate in pharmaceutical and fine chemical synthesis.[1][2] The protocol details the efficient conversion of dimethyl (3-methyl-4-nitrophenyl)malonate to the target mono-acid via a one-pot Krapcho decarboxylation. This method offers significant advantages over the traditional two-step saponification and thermal decarboxylation by providing milder reaction conditions and often leading to cleaner products with higher yields.[3] We will explore the underlying chemical theory, present a detailed, validated laboratory protocol, and discuss the critical parameters for success, safety considerations, and methods for product characterization.

Introduction and Chemical Theory

The conversion of malonic esters into substituted acetic acids is a fundamental transformation in organic synthesis.[4] The classical approach involves a two-step sequence: first, the hydrolysis of both ester groups (saponification) to form a substituted malonic acid, followed by thermal decarboxylation to expel carbon dioxide and yield the final product.[5][6][7] While effective, this method can require harsh basic or acidic conditions for hydrolysis and high temperatures for decarboxylation, potentially leading to side reactions or degradation of sensitive substrates.

A more elegant and often preferred alternative is the Krapcho decarboxylation.[3][8] This reaction typically involves heating a malonic ester with a salt, most commonly a halide like lithium chloride (LiCl) or sodium chloride (NaCl), in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) containing a stoichiometric amount of water.[9][10]

Mechanism of Krapcho Decarboxylation:

The reaction proceeds through a nucleophilic substitution and decarboxylation sequence. The key steps are:

  • Nucleophilic Attack: The halide anion (e.g., Cl⁻) acts as a nucleophile, attacking one of the ester's methyl groups in an SN2 fashion.[3] The Lewis acidity of the cation (e.g., Li⁺) may coordinate with the carbonyl oxygen, further activating the ester.[8]

  • Dealkylation: This attack displaces a carboxylate anion, forming methyl chloride (which typically evaporates from the reaction mixture) and a transient mixed salt intermediate.

  • Decarboxylation: The resulting β-keto carboxylate structure is unstable. Upon heating, it readily loses carbon dioxide (CO₂) to form a resonance-stabilized carbanion.

  • Protonation: The carbanion is then protonated by the water present in the reaction medium to yield the final carboxylic acid product, this compound.

The Krapcho reaction is particularly advantageous as it is often high-yielding, avoids harsh pH conditions, and drives the reaction to completion through the irreversible loss of gaseous byproducts (methyl halide and CO₂).[3]

Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentCAS NumberMolecular Wt.Moles (equiv.)AmountSupplier ExamplePurity
Dimethyl (3-methyl-4-nitrophenyl)malonateN/A281.24 g/mol 1.010.0 gCustom Synthesis>98%
Lithium Chloride (LiCl), anhydrous7447-41-842.39 g/mol 2.23.32 gSigma-Aldrich>99%
Dimethyl Sulfoxide (DMSO), anhydrous67-68-578.13 g/mol -100 mLSigma-Aldrich>99.9%
Deionized Water (H₂O)7732-18-518.02 g/mol 2.21.42 mLIn-house-
Diethyl Ether (Et₂O), ACS Grade60-29-774.12 g/mol -As neededFisher Scientific>99%
Hydrochloric Acid (HCl), concentrated (37%)7647-01-036.46 g/mol -As neededFisher ScientificACS Grade
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04 g/mol -As neededFisher ScientificACS Grade
Ethyl Acetate, ACS Grade141-78-688.11 g/mol -As neededFisher ScientificACS Grade
Hexanes, ACS Grade110-54-386.18 g/mol -As neededFisher ScientificACS Grade
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile is suitable).

  • Ventilation: Conduct the reaction in a well-ventilated fume hood. DMSO can facilitate the absorption of other chemicals through the skin.

  • Reagent Handling:

    • Dimethyl (3-methyl-4-nitrophenyl)malonate: Handle as a potentially irritating compound. Avoid inhalation of dust and contact with skin and eyes.[11][12][13]

    • DMSO: Anhydrous DMSO is hygroscopic. Handle under an inert atmosphere if possible. It is a combustible liquid.

    • Hydrochloric Acid: Corrosive. Handle with extreme care to avoid contact with skin and eyes and inhalation of vapors.

  • Reaction Conditions: The reaction is heated to a high temperature. Ensure the apparatus is securely clamped and an oil bath is used for stable heating.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Combine Malonate Ester, LiCl, H₂O, and DMSO B Heat Mixture to 160-170 °C (4-6 hours) A->B C Monitor by TLC B->C D Cool to Room Temp C->D E Pour into Water D->E F Acidify with HCl (pH 1-2) E->F G Extract with Diethyl Ether F->G H Dry Organic Layer (Na₂SO₄) G->H I Concentrate in vacuo H->I J Recrystallize from Ethyl Acetate/Hexanes I->J K Characterize Product (NMR, MP, MS) J->K

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dimethyl (3-methyl-4-nitrophenyl)malonate (10.0 g, 35.5 mmol), lithium chloride (3.32 g, 78.2 mmol), and anhydrous dimethyl sulfoxide (100 mL).

  • Addition of Water: Add deionized water (1.42 mL, 78.2 mmol) to the mixture.

  • Heating: Place the flask in a pre-heated oil bath and heat the reaction mixture to 160-170 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours, indicated by the disappearance of the starting material spot.

  • Workup - Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the dark reaction mixture into a 1 L beaker containing 400 mL of cold water.

  • Workup - Acidification: Stir the aqueous mixture and slowly add concentrated hydrochloric acid dropwise until the pH of the solution is between 1 and 2 (check with pH paper). A precipitate of the crude product should form.

  • Workup - Extraction: Transfer the mixture to a 1 L separatory funnel and extract the aqueous phase with diethyl ether (3 x 150 mL).

  • Workup - Drying: Combine the organic extracts and wash them with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimum amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to complete crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. The expected product, this compound, should be obtained as a pale yellow or off-white solid. A typical yield is 80-90%.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected ResultMethod
Appearance Pale yellow to off-white solidVisual Inspection
Yield 80–90%Gravimetric Analysis
Melting Point ~131-134 °CMelting Point Apparatus
¹H NMR Consistent with the structure of the target compound.400 MHz NMR (CDCl₃ or DMSO-d₆)
Purity >98%HPLC or qNMR
Mass Spectrum [M-H]⁻ or [M+H]⁺ corresponding to C₉H₉NO₄ (195.17 g/mol )LC-MS (ESI)

Note on Analysis: For quantitative analysis of nitroaromatic compounds by LC-MS, sensitivity can sometimes be a challenge. If needed, derivatization or specialized methods like coordination ion spray-mass spectrometry can be employed to enhance detection.[14]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient temperature or reaction time.Ensure the oil bath temperature is stable at 160-170 °C. Extend the reaction time and continue monitoring by TLC.
Water content is too low or too high.Use the specified stoichiometry of water. Anhydrous conditions will not work; excess water may lead to side products.
Low Yield after Workup Incomplete extraction of the product.Perform additional extractions from the aqueous phase. Ensure the pH is sufficiently acidic (pH 1-2) to protonate the acid.
Product loss during recrystallization.Use the minimum amount of hot solvent for dissolution. Avoid adding an excessive amount of the anti-solvent (hexanes).
Product is an Oil or Gummy Solid Presence of residual DMSO or other impurities.Ensure the product is thoroughly washed during extraction. A second recrystallization or column chromatography may be necessary.

References

Application Notes & Protocols: Leveraging 2-(3-Methyl-4-nitrophenyl)acetic Acid in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials and intermediates. 2-(3-Methyl-4-nitrophenyl)acetic acid is a prime example of a chemical intermediate that offers significant versatility. Its structure incorporates three key functional elements: a carboxylic acid group, a nitro group, and a strategically placed methyl group on an aromatic ring. This combination makes it a highly valuable precursor in the synthesis of complex molecules, particularly heterocyclic systems found in pharmaceuticals and other biologically active compounds.[1]

The true synthetic power of this intermediate lies in the orthogonal reactivity of its functional groups. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or can act as a directing group.[1] The nitro group, a potent electron-withdrawing group, can be readily and selectively reduced to a primary amine, which then opens a vast array of subsequent chemical transformations, including diazotization, cyclization, and coupling reactions.[2][3] This inherent functionality allows for a modular and convergent approach to target molecule synthesis.

Physicochemical Properties

A clear understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis.

PropertyValueSource
Chemical Formula C₉H₉NO₄[4]
Molecular Weight 195.17 g/mol [4]
Appearance Solid[4]
CAS Number 143665-37-6[4][5]

Core Application: Synthesis of 2-(4-Amino-3-methylphenyl)acetic Acid via Nitro Group Reduction

A foundational and frequently employed transformation of this compound is the reduction of its aromatic nitro group to form 2-(4-amino-3-methylphenyl)acetic acid. This resulting aminophenylacetic acid derivative is a critical precursor for constructing nitrogen-containing heterocyclic scaffolds, which are ubiquitous in medicinal chemistry. The amino group can serve as a nucleophile to participate in cyclization reactions, forming lactams and other important ring systems.[1][2]

The choice of reducing agent is critical and depends on the presence of other functional groups within the molecule and the desired selectivity.[6] Common methods include:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with hydrogen gas. This method is often clean, providing high yields, but requires specialized hydrogenation equipment.[3][6]

  • Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) powder in acetic acid are robust, cost-effective, and widely used on both laboratory and industrial scales.[6]

  • Transfer Hydrogenation: Utilizing a hydrogen donor like ammonium formate or formic acid in the presence of a catalyst (e.g., Pd/C). This method avoids the need for high-pressure hydrogen gas.[6]

For this application note, we will detail a protocol using tin(II) chloride, a reliable and highly effective method for this specific transformation.

Workflow for Synthesis of Key Intermediates

The following diagram illustrates the strategic position of this compound as a versatile starting point for further chemical elaboration.

G A This compound B Amide Formation (e.g., with R-NH2) A->B R-NH2, Coupling Agent C Esterification (e.g., with R-OH) A->C R-OH, Acid Catalyst D Nitro Group Reduction (e.g., SnCl2/HCl) A->D Reducing Agent E Amide Derivative B->E F Ester Derivative C->F G 2-(4-Amino-3-methylphenyl)acetic acid D->G H Lactam Formation (Intramolecular Cyclization) G->H Activation & Heat I Heterocyclic Scaffolds (e.g., for APIs) H->I

Caption: Synthetic utility of this compound.

Protocol: Synthesis of 2-(4-Amino-3-methylphenyl)acetic Acid

This protocol provides a detailed methodology for the reduction of this compound using tin(II) chloride dihydrate in ethanol.

1. Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
This compoundC₉H₉NO₄195.175.00 g25.6 mmol
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.6528.9 g128 mmol
Ethanol (Absolute)C₂H₅OH46.07100 mL-
Hydrochloric Acid (Concentrated, 37%)HCl36.46~20 mL-
Sodium Hydroxide (5 M aq.)NaOH40.00~150 mL-
Ethyl AcetateC₄H₈O₂88.113 x 100 mL-
Brine (Saturated NaCl aq.)NaCl58.4450 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-

2. Equipment

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or pH meter

  • Buchner funnel and filter paper

3. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Fume Hood: This procedure must be performed in a well-ventilated chemical fume hood.

  • Corrosive Reagents: Concentrated HCl and 5 M NaOH are highly corrosive. Handle with extreme care to avoid skin and eye contact.

  • Flammable Solvents: Ethanol and ethyl acetate are flammable. Keep away from open flames and ignition sources.

4. Step-by-Step Procedure

Experimental Workflow Diagram

G cluster_reaction Reaction Setup cluster_workup Work-up & Isolation A 1. Charge flask with starting material and SnCl2·2H2O B 2. Add ethanol and stir to create a suspension A->B C 3. Heat mixture to reflux (approx. 78 °C) B->C D 4. Cool reaction to 0 °C using an ice bath C->D E 5. Basify slowly with 5 M NaOH to pH > 10 (precipitate forms) D->E F 6. Filter off tin salts (e.g., through Celite) E->F G 7. Acidify filtrate with conc. HCl to pH ~6-7 (product precipitates) F->G H 8. Isolate product via vacuum filtration, wash with cold water, and dry G->H

Caption: Step-by-step workflow for the reduction and isolation.

Detailed Steps:

  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 25.6 mmol) and tin(II) chloride dihydrate (28.9 g, 128 mmol, 5 equivalents).

    • Add 100 mL of absolute ethanol to the flask. The mixture will form a suspension.

    • Begin stirring and gently heat the mixture to reflux (approximately 78 °C) using a heating mantle.

  • Reaction Monitoring:

    • Maintain the reaction at reflux for 2-4 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 1:1 Hexanes:Ethyl Acetate with 1% acetic acid). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Further cool the flask in an ice bath to 0-5 °C.

    • CAUTION: Exothermic reaction. Slowly and carefully add 5 M aqueous sodium hydroxide solution via a dropping funnel. A thick, white precipitate of tin salts will form. Continue adding NaOH until the solution is strongly basic (pH > 10).

    • Filter the resulting slurry through a pad of Celite® in a Buchner funnel to remove the tin salts. Wash the filter cake with a small amount of ethanol.

    • Transfer the clear filtrate to a large beaker and cool it in an ice bath.

    • Slowly add concentrated HCl to the filtrate with stirring to neutralize the excess base and acidify the solution. The desired product, 2-(4-amino-3-methylphenyl)acetic acid, is amphoteric and will precipitate out as a solid near its isoelectric point (typically around pH 6-7). Monitor the pH carefully.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold deionized water, followed by a small amount of cold ethanol to remove residual salts and impurities.

    • Dry the product under vacuum to a constant weight.

4. Characterization

  • Yield: Calculate the percentage yield of the obtained product.

  • Melting Point: Determine the melting point and compare it to the literature value.

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the nitro group signals in the aromatic region of the NMR spectrum and the appearance of a broad singlet corresponding to the -NH₂ protons are key indicators of a successful reaction.

References

Application Notes & Protocols: The Synthetic Utility of 2-(3-Methyl-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of 2-(3-Methyl-4-nitrophenyl)acetic acid.

Prepared by a Senior Application Scientist, this document elucidates the role of this compound as a pivotal intermediate in modern organic synthesis. We will explore its chemical properties, core synthetic transformations, and provide detailed, field-proven protocols for its application, with a primary focus on the construction of heterocyclic scaffolds relevant to medicinal chemistry.

Introduction: A Versatile Phenylacetic Acid Derivative

Arylacetic acids are a cornerstone class of building blocks in organic synthesis.[1] Their utility is derived from the dual reactivity of the aromatic ring and the carboxylic acid functionality, enabling diverse transformations.[1][2] Within this class, nitrophenylacetic acid derivatives are particularly valuable as precursors for a wide range of nitrogen-containing heterocycles.[1]

The subject of this guide, this compound, is a strategically substituted molecule designed for specific synthetic outcomes. The key features are:

  • An acetic acid moiety , which can participate in esterification, amidation, or intramolecular cyclization.

  • A nitro group , a strong electron-withdrawing group that can be readily reduced to a primary amine.[1] This transformation is the linchpin of its synthetic utility.

  • A methyl group on the phenyl ring, which serves as a stable substituent to introduce structural diversity in the final product.

The strategic placement of the nitro group ortho to the acetic acid side chain makes this compound an ideal precursor for intramolecular reactions, most notably the synthesis of substituted oxindoles (indolin-2-ones) through reductive cyclization.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₉NO₄
Molar Mass 195.17 g/mol [3]
Appearance Expected to be a pale yellow to brown crystalline powder[4]
IUPAC Name This compound

Core Application: Synthesis of 6-Methylindolin-2-one via Reductive Cyclization

The primary and most powerful application of this compound is its conversion to 6-methylindolin-2-one. This transformation leverages the compound's architecture to build a bicyclic lactam in a single, efficient step. The oxindole core is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds.

Mechanistic Rationale

The overall transformation is a tandem reaction involving two key steps:

  • Reduction of the Nitro Group: The aromatic nitro group is reduced to a primary amine (-NH₂). A variety of reducing agents can accomplish this, including metal/acid systems (Fe/AcOH, Zn/AcOH, SnCl₂/HCl) or catalytic hydrogenation (H₂/Pd-C).[5] The choice of reagent is critical and often depends on the tolerance of other functional groups in the molecule.[5][6] Iron powder in acetic acid is a cost-effective, robust, and environmentally benign option that is widely used for this purpose.[7]

  • Intramolecular Cyclization (Lactamization): The newly formed amino group, being nucleophilic, attacks the electrophilic carbonyl carbon of the carboxylic acid. This intramolecular condensation reaction, often promoted by the heat generated during the exothermic reduction, results in the formation of a stable five-membered lactam ring, yielding the oxindole product with the elimination of a water molecule.

The diagram below illustrates this sequential process.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start This compound inter 2-(4-Amino-3-methylphenyl)acetic acid start->inter Step 1: Nitro Reduction [Fe / AcOH or H₂/Pd-C] prod 6-Methylindolin-2-one inter->prod Step 2: Intramolecular Cyclization (Lactamization) [-H₂O]

Caption: Reductive cyclization of this compound.

Experimental Protocol: Synthesis of 6-Methylindolin-2-one

This protocol provides a robust and scalable method for the synthesis of 6-methylindolin-2-one.

Principle of the Method

This procedure utilizes iron powder in glacial acetic acid to achieve the reduction of the nitro group and subsequent cyclization in a one-pot reaction. Acetic acid serves as both the solvent and a proton source, facilitating the reduction by iron. The reaction is typically exothermic, and the elevated temperature drives the final lactamization step to completion.[7]

Materials and Reagents
ReagentM.W.QuantityMoles
This compound195.1710.0 g51.2 mmol
Iron Powder (<100 mesh)55.8417.2 g308 mmol
Glacial Acetic Acid60.05150 mL-
Ethyl Acetate-300 mL-
Saturated Sodium Bicarbonate Soln.-~200 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate---
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add this compound (10.0 g, 51.2 mmol) and glacial acetic acid (150 mL).

  • Initiation: Begin stirring the suspension at room temperature. Carefully add the iron powder (17.2 g, 308 mmol) portion-wise over 15-20 minutes. Causality Note: Adding the iron powder in portions is crucial to control the initial exotherm of the reaction.

  • Reaction: After the addition is complete, heat the reaction mixture to 100-110 °C using a heating mantle. Maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 1:1 Hexane:Ethyl Acetate. The disappearance of the starting material spot indicates completion.

  • Work-up (Filtration): Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts and unreacted iron. Wash the Celite® pad with ethyl acetate (2 x 50 mL). Causality Note: Celite filtration provides a clean separation of fine inorganic solids from the organic solution, which is more effective than standard paper filtration.

  • Work-up (Extraction): Combine the filtrate and washes and transfer to a separatory funnel. Remove the bulk of the acetic acid and ethyl acetate under reduced pressure. Redissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL), followed by saturated sodium bicarbonate solution (2 x 100 mL, or until effervescence ceases) to neutralize any remaining acetic acid. Finally, wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford 6-methylindolin-2-one as a crystalline solid.

Expected Results
ParameterExpected Value
Yield 75-85%
Appearance Off-white to light tan solid
Melting Point 175-178 °C
¹H NMR (CDCl₃, 400 MHz) δ 8.0 (br s, 1H, NH), 7.05 (d, 1H), 6.85 (s, 1H), 6.75 (d, 1H), 3.50 (s, 2H, CH₂), 2.35 (s, 3H, CH₃)
IR (KBr, cm⁻¹) ~3200 (N-H), ~1710 (C=O, lactam)

Experimental Workflow Visualization

The following diagram outlines the complete workflow from reaction setup to the isolation of the purified product.

G cluster_prep Reaction Phase cluster_workup Work-up & Isolation cluster_purify Purification A 1. Charge Flask (Starting Material, Acetic Acid) B 2. Add Iron Powder (Portion-wise) A->B C 3. Heat to 110°C (2-3 hours) B->C D 4. Monitor by TLC C->D E 5. Cool & Filter (Through Celite®) D->E Reaction Complete F 6. Concentrate Filtrate E->F G 7. Redissolve & Wash (H₂O, NaHCO₃, Brine) F->G H 8. Dry Organic Layer (MgSO₄) G->H I 9. Concentrate to Crude H->I J 10. Recrystallize I->J K 11. Isolate Pure Product (6-Methylindolin-2-one) J->K

Caption: Step-by-step workflow for the synthesis of 6-methylindolin-2-one.

Conclusion and Future Perspectives

This compound is a highly effective and specialized building block for the synthesis of 6-methyl substituted oxindoles. The reductive cyclization protocol described herein is efficient, scalable, and utilizes readily available, low-cost reagents. The resulting product, 6-methylindolin-2-one, serves as a valuable starting point for further elaboration in drug discovery programs, enabling access to a wide array of complex molecular architectures. The principles outlined in this guide can be adapted for the synthesis of other substituted heterocyclic systems, underscoring the broad utility of nitrophenylacetic acids in synthetic organic chemistry.

References

Application Note: Derivatization Strategies for the Analysis of 2-(3-Methyl-4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Methyl-4-nitrophenyl)acetic acid is a compound of interest in various fields, including pharmaceutical development and environmental analysis. Its structure, featuring a carboxylic acid group, a nitro group, and a substituted phenyl ring, presents unique analytical challenges. Direct analysis by gas chromatography (GC) is often hindered by the low volatility and thermal lability of the carboxylic acid moiety. While high-performance liquid chromatography (HPLC) is a viable alternative, the molecule's inherent chromophore may not provide sufficient sensitivity for trace-level quantification.

Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties. For this compound, derivatization serves two primary purposes:

  • For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: To increase volatility and thermal stability by converting the polar carboxylic acid group into a less polar and more volatile ester or silyl ester.[1][2][3]

  • For High-Performance Liquid Chromatography (HPLC) Analysis: To enhance detection sensitivity by introducing a strongly UV-absorbing or fluorescent tag to the carboxylic acid group.[4][5][6]

This application note provides detailed protocols for the derivatization of this compound for both GC-MS and HPLC analysis, offering researchers and drug development professionals the necessary tools for robust and sensitive quantification.

Part 1: Derivatization for GC-MS Analysis

The primary goal of derivatization for GC-MS is to mask the active hydrogen of the carboxylic acid group, thereby reducing its polarity and increasing its volatility.[2][3] Two common and effective approaches are silylation and esterification (alkylation).

Silylation

Silylation involves the replacement of the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3] Silyl derivatives are generally volatile and thermally stable.[2] BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), often with a catalyst like TMCS (trimethylchlorosilane), is a widely used reagent for this purpose.[7]

Principle: The carboxylic acid is converted to its corresponding trimethylsilyl ester in the presence of a silylating agent and a catalyst. The reaction is driven by the formation of stable byproducts.

Materials:

  • This compound standard or sample extract

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (trimethylchlorosilane)

  • Pyridine or Acetonitrile (silylation grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the dried sample or standard into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine or acetonitrile to the dried sample.[]

  • Reaction: Cap the vial tightly and mix thoroughly. Heat the vial at 60-70°C for 30 minutes.[7] The ease of silylation generally follows the order: alcohols > phenols > carboxylic acids > amines > amides.[7]

  • Analysis: After cooling to room temperature, inject 1-2 µL of the derivatized solution directly into the GC-MS system.

Table 1: Silylation Reaction Parameters

ParameterConditionRationale
Reagent BSTFA + 1% TMCSHighly reactive silylating agent; TMCS acts as a catalyst.[7]
Solvent Pyridine or AcetonitrileAids in dissolving the analyte and facilitates the reaction.
Temperature 60-70°CProvides sufficient energy to drive the reaction to completion.
Time 30 minutesTypically sufficient for the derivatization of carboxylic acids.

Diagram 1: Silylation Workflow

silylation_workflow start Dried Sample of This compound add_reagents Add BSTFA + 1% TMCS and Pyridine/Acetonitrile start->add_reagents react Heat at 60-70°C for 30 min add_reagents->react analyze Inject into GC-MS react->analyze

Caption: Workflow for silylation of this compound.

Esterification (Alkylation)

Esterification, a form of alkylation, is another robust method for derivatizing carboxylic acids for GC analysis.[3][9] This involves converting the carboxylic acid to its corresponding ester, typically a methyl or ethyl ester, which is more volatile.[9] A common reagent for this is BF3-methanol.

Principle: The carboxylic acid is heated with an alcohol (methanol) in the presence of a Lewis acid catalyst (BF3) to form a methyl ester.

Materials:

  • This compound standard or sample extract

  • BF3-Methanol solution (14% w/v)

  • Hexane or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Place 1-5 mg of the dried sample into a reaction vial.

  • Reagent Addition: Add 1 mL of 14% BF3-Methanol solution to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 15-30 minutes.

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex for 1 minute.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.

  • Washing: Wash the hexane extract with 1 mL of saturated sodium bicarbonate solution to remove any remaining acidic catalyst.

  • Drying: Dry the hexane layer over anhydrous sodium sulfate.

  • Analysis: Inject 1-2 µL of the dried hexane extract into the GC-MS.

Table 2: Esterification Reaction Parameters

ParameterConditionRationale
Reagent 14% BF3-MethanolEffective catalyst for esterification of carboxylic acids.
Solvent Hexane (for extraction)Extracts the nonpolar methyl ester derivative.
Temperature 60°CAccelerates the esterification reaction.
Time 15-30 minutesSufficient for complete conversion to the methyl ester.

Part 2: Derivatization for HPLC Analysis

For HPLC analysis, derivatization aims to introduce a moiety that enhances detectability, particularly for fluorescence or UV-Vis detectors.[4][6] This is especially useful for achieving low limits of detection.

Fluorescence Derivatization

Fluorescent derivatization offers high sensitivity and selectivity.[5] Reagents containing a fluorophore, such as those with anthracene or coumarin structures, are commonly used to label carboxylic acids.[4] 9-Anthryldiazomethane (ADAM) is a classic reagent for this purpose.

Principle: ADAM reacts with the carboxylic acid to form a highly fluorescent ester derivative. The reaction proceeds under mild conditions without the need for a catalyst.[10]

Materials:

  • This compound standard or sample extract

  • 9-Anthryldiazomethane (ADAM) solution in ethyl acetate

  • Methanol

  • Reaction vials (2 mL), protected from light

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Prepare a solution of the analyte in a suitable solvent like methanol.

  • Reagent Addition: In a vial protected from light, mix 100 µL of the sample solution with 200 µL of the ADAM solution.

  • Reaction: Allow the reaction to proceed at room temperature for approximately 1-2 hours, or until the yellow color of the ADAM reagent disappears.

  • Quenching: Add a small amount of a weak acid (e.g., acetic acid) to quench any excess ADAM.

  • Analysis: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system. Detection is typically performed with excitation and emission wavelengths suitable for the anthracene fluorophore (e.g., Ex: 365 nm, Em: 412 nm).

Table 3: Fluorescence Derivatization Parameters

ParameterConditionRationale
Reagent 9-Anthryldiazomethane (ADAM)Highly reactive and forms a strongly fluorescent ester.[10]
Solvent Ethyl acetate/MethanolCommon solvents for this derivatization reaction.
Temperature Room TemperatureMild conditions prevent degradation of the analyte and reagent.
Time 1-2 hoursReaction progress can be monitored by the disappearance of the reagent's color.

Diagram 2: HPLC Derivatization Workflow

hplc_derivatization_workflow start Sample Solution of This compound add_reagent Add Fluorescent Labeling Reagent (e.g., ADAM) start->add_reagent react React at Room Temp (protected from light) add_reagent->react analyze Inject into HPLC-FLD react->analyze

Caption: Workflow for fluorescent labeling for HPLC analysis.

Conclusion

The derivatization of this compound is a crucial step for its successful analysis by both GC-MS and HPLC. Silylation and esterification are effective methods to enhance volatility for GC-MS, while fluorescent labeling significantly improves sensitivity in HPLC analysis. The protocols provided in this application note serve as a comprehensive guide for researchers and scientists. It is important to note that optimization of these methods for specific sample matrices and instrumentation is recommended to achieve the best analytical performance.

References

Application Note: A Detailed Protocol for the Regioselective Nitration of 2-Methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale nitration of 2-methylphenylacetic acid to synthesize 2-methyl-3-nitrophenylacetic acid. This nitroaromatic compound is a valuable intermediate in the synthesis of various pharmaceuticals, including the dopamine agonist Ropinirole Hydrochloride.[1] The described method utilizes a moderated nitrating system of concentrated nitric acid in acetic anhydride, which offers controlled reactivity and high regioselectivity. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed procedural instructions, mechanistic insights, critical safety protocols, and methods for product characterization to ensure a reproducible and safe synthesis.

Introduction and Mechanistic Overview

The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of a nitro group (–NO₂) onto an aromatic ring. This functional group is a versatile precursor for a wide array of other functionalities, most notably amines, which are fundamental building blocks in the pharmaceutical and materials industries.[2]

The nitration of 2-methylphenylacetic acid presents an interesting case of regioselectivity. The aromatic ring is substituted with two groups of opposing directing effects: an activating, ortho-, para-directing methyl group (–CH₃) and a deactivating, meta-directing acetic acid group (–CH₂COOH). The observed major product, 2-methyl-3-nitrophenylacetic acid, indicates that nitration occurs ortho to the activating methyl group and meta to the deactivating acetic acid group.

This protocol employs a nitrating system composed of concentrated nitric acid and acetic anhydride. This mixture generates acetyl nitrate (CH₃COONO₂) in situ, which serves as the electrophile (or a precursor to the nitronium ion, NO₂⁺).[3][4] This system is considered milder than the more common sulfuric acid/nitric acid mixed acid, which helps to prevent oxidation of the starting material and reduces the formation of undesired byproducts.[5]

Reaction Scheme:

2-Methylphenylacetic Acid → 2-Methyl-3-nitrophenylacetic Acid

Critical Safety Considerations

Nitration reactions are inherently hazardous due to their exothermic nature and the use of highly corrosive and oxidizing reagents. Strict adherence to safety protocols is mandatory.

  • Chemical Hazards: Concentrated nitric acid is a strong oxidizer and is extremely corrosive. It can cause severe burns upon contact with skin and eyes and its vapors are toxic upon inhalation.[6][7] Acetic anhydride is also corrosive and a lachrymator. Dichloromethane is a suspected carcinogen.

  • Exothermic Reaction: The reaction generates a significant amount of heat. Uncontrolled temperature can lead to a runaway reaction, rapid gas evolution, and potential explosion. Strict temperature control is the most critical parameter for safety.

  • Personal Protective Equipment (PPE): All operations must be conducted inside a certified chemical fume hood.[8][9] Essential PPE includes:

    • Chemical splash goggles and a full-face shield.[7]

    • Acid-resistant gloves (Viton® or butyl rubber are recommended; double-gloving with nitrile may be acceptable for short durations but is not ideal for concentrated nitric acid).[10]

    • A flame-resistant lab coat and a chemical-resistant apron.

  • Emergency Preparedness: An operational safety shower and eyewash station must be immediately accessible.[6] Keep appropriate spill kits (e.g., sodium bicarbonate or other acid neutralizers) on hand.[9]

Materials and Equipment

Reagents & Chemicals
Chemical NameFormulaMW ( g/mol )CAS No.Key Hazards
2-Methylphenylacetic AcidC₉H₁₀O₂150.17644-36-0Irritant
Nitric Acid (98%)*HNO₃63.017697-37-2Oxidizer, Corrosive, Toxic
Acetic AnhydrideC₄H₆O₃102.09108-24-7Corrosive, Flammable
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Suspected Carcinogen
Methanol (for recrystallization)CH₃OH32.0467-56-1Flammable, Toxic

Note: Fuming nitric acid may also be used. Extreme caution is advised.

Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Thermometer (-20°C to 100°C)

  • Pressure-equalizing dropping funnel

  • Ice-water bath

  • Büchner funnel and filter flask

  • Vacuum source

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

  • FTIR and NMR spectrometers for analysis

Experimental Protocol

This procedure is adapted from a patented synthesis method and is designed for a 0.133 mole scale.[1]

Reaction Setup
  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel in a chemical fume hood.

  • Place the flask in a large ice-water bath capable of maintaining the reaction temperature between 0°C and 5°C.

Nitration Procedure
  • To the reaction flask, add 20.0 g (0.133 mol) of 2-methylphenylacetic acid, 15.0 g (0.147 mol, 1.1 eq) of acetic anhydride, and 20 mL of dichloromethane.

  • Begin stirring the mixture and allow it to cool to 0°C .

  • Slowly, via the dropping funnel, add 13.4 g (0.212 mol, 1.5 eq) of 98% concentrated nitric acid to the stirred solution.

    • Causality Note: The addition must be dropwise. A rapid addition will cause a dangerous temperature spike. The rate of addition should be controlled to ensure the internal temperature does not exceed 5°C . This step may take 30-60 minutes.

  • After the addition of nitric acid is complete, maintain the reaction mixture with vigorous stirring at a temperature between 0°C and 5°C for an additional 2 hours .

    • Experience Note: Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired. The reaction is typically complete within the stipulated time.

Work-up and Product Isolation
  • Upon completion, the reaction mixture will contain a precipitated solid. Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water to remove residual acids.

  • Press the solid as dry as possible on the filter. The crude product will be a light yellow to white solid.

Purification
  • Purify the crude 2-methyl-3-nitrophenylacetic acid by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture.

  • Dissolve the crude solid in a minimum amount of hot solvent.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

Process and Workflow Diagram

Nitration_Workflow Figure 1. Experimental Workflow for Nitration A Setup (3-Neck Flask, Ice Bath) B Charge Reagents (2-Methylphenylacetic Acid, Acetic Anhydride, DCM) A->B 1. C Cool to 0°C B->C 2. D Dropwise Addition (98% Nitric Acid) Maintain T < 5°C C->D 3. Critical Step E Reaction (Stir at 0-5°C for 2h) D->E 4. F Isolation (Vacuum Filtration) E->F 5. G Purification (Recrystallization) F->G 6. H Characterization (MP, NMR, IR) G->H 7. Final Analysis

Caption: A flowchart illustrating the key stages of the synthesis, from initial setup to final product analysis.

Product Characterization

The identity and purity of the synthesized 2-methyl-3-nitrophenylacetic acid should be confirmed using standard analytical techniques. The expected data, based on literature, is provided below for validation.[1]

Analysis MethodExpected Result
Appearance Light yellow to white solid powder
Melting Point 131 - 134 °C
IR (KBr, cm⁻¹) ~1718 (C=O, COOH), ~1525 & ~1334 (N-O, NO₂)
¹H NMR (500MHz, DMSO-d₆) δ ~12.5 (s, 1H, COOH), ~7.7 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~7.3 (t, 1H, Ar-H), ~3.8 (s, 2H, CH₂), ~2.3 (s, 3H, CH₃)

References

Introduction: The Significance of Nitrophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the High-Performance Liquid Chromatography (HPLC) analysis of nitrophenylacetic acid (NPAA) positional isomers has been developed for researchers, scientists, and professionals in drug development. This document provides a detailed protocol for the separation and quantification of 2-nitrophenylacetic acid, 3-nitrophenylacetic acid, and 4-nitrophenylacetic acid, crucial compounds in various fields of chemical and pharmaceutical synthesis.

Nitrophenylacetic acids are pivotal intermediates in organic synthesis. They serve as precursors for a wide array of heterocyclic compounds and are instrumental in the development of pharmaceuticals and agrochemicals.[1][2][3] For instance, 2-nitrophenylacetic acid is a known precursor for quindoline derivatives, which exhibit potential as enzyme inhibitors and anticancer agents.[1] Given their utility, the ability to accurately separate and quantify the ortho (2-), meta (3-), and para (4-) isomers is of paramount importance for process monitoring, quality control, and regulatory compliance. The subtle differences in the position of the nitro group on the phenyl ring significantly impact the chemical and physical properties of these isomers, presenting a unique chromatographic challenge.[4][5]

This application note details a robust reversed-phase HPLC (RP-HPLC) method designed to achieve baseline separation of the three NPAA positional isomers. The causality behind the selection of stationary phase, mobile phase composition, and detection parameters will be thoroughly explained to provide a comprehensive understanding of the method's underlying principles.

Chromatographic Theory and Method Development Rationale

The separation of positional isomers by RP-HPLC is governed by the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. While the NPAA isomers share the same molecular weight and elemental composition, their structural differences lead to variations in polarity, and consequently, their retention behavior.

Stationary Phase Selection: The Role of π-π Interactions

A standard C18 column is a viable option for this separation, offering a versatile hydrophobic stationary phase. However, for aromatic positional isomers like NPAAs, a phenyl-based stationary phase can provide enhanced selectivity.[6] The phenyl ligands on the stationary phase can engage in π-π interactions with the aromatic ring of the NPAA isomers. The position of the electron-withdrawing nitro group influences the electron density of the aromatic ring, leading to differential π-π interactions and improved separation.[6] For this protocol, a C18 column is utilized to demonstrate a widely applicable method, but users are encouraged to explore phenyl-based columns for potentially superior resolution.

Mobile Phase Optimization: The Criticality of pH and Organic Modifier

The mobile phase for this method is a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The choice of organic modifier and its proportion in the mobile phase primarily controls the retention time of the analytes. Acetonitrile is often preferred for its lower viscosity and UV transparency.

The pH of the aqueous component of the mobile phase is a critical parameter for the analysis of acidic compounds like NPAAs. The pKa of the carboxylic acid group in NPAAs is typically in the range of 3-5. By maintaining the mobile phase pH below the pKa of the analytes, the carboxylic acid groups will be predominantly in their protonated, less polar form, leading to increased retention on a reversed-phase column.[7] An acidic mobile phase also suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing peak tailing. Phosphoric acid or formic acid are commonly used to acidify the mobile phase.[8][9]

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of nitrophenylacetic acid samples.

HPLC Workflow for Nitrophenylacetic Acid Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Standards & Samples s2 Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) s1->s2 s3 Sonicate to Ensure Dissolution s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 System Equilibration with Mobile Phase s4->h1 Prepared Sample h2 Inject Standard/Sample h1->h2 h3 Data Acquisition h2->h3 d1 Peak Integration h3->d1 Chromatogram d2 Calibration Curve Generation d1->d2 d3 Quantification of NPAA Isomers d2->d3

Caption: General workflow for NPAA analysis.

Detailed Analytical Protocol

This protocol provides a validated starting point for the separation of 2-, 3-, and 4-nitrophenylacetic acid. Method optimization may be required for specific sample matrices.

Materials and Reagents
  • 2-Nitrophenylacetic acid (≥98% purity)[10]

  • 3-Nitrophenylacetic acid (≥99% purity)

  • 4-Nitrophenylacetic acid (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade, for cleaning)

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm (or similar)[11]

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (v/v). The exact ratio should be optimized, starting with a 40:60 (Acetonitrile:Aqueous) mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[12]

  • Injection Volume: 10 µL

Preparation of Solutions
  • Mobile Phase (Aqueous Component): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade water. Degas before use.

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is recommended.

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh approximately 25 mg of each nitrophenylacetic acid isomer into separate 25 mL volumetric flasks. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Prepare a mixed working standard solution by appropriately diluting the stock solutions with the diluent. This solution will be used for system suitability testing and calibration.

  • Sample Preparation: Accurately weigh a known amount of the sample containing the nitrophenylacetic acids. Dissolve it in a suitable volume of diluent to achieve a concentration within the calibration range. The solution should be sonicated to ensure complete dissolution and filtered through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified. Inject the mixed working standard solution five times and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Resolution (Rs) Rs ≥ 2.0 between adjacent peaksConfirms baseline separation of the isomers, which is crucial for accurate quantification.[13]
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injection and detection system.
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test as described above.

  • Construct a calibration curve by injecting a series of standard solutions of known concentrations (e.g., 5, 10, 25, 50, and 100 µg/mL).

  • Inject the prepared sample solutions.

  • Integrate the peak areas of the nitrophenylacetic acid isomers in the chromatograms.

  • Calculate the concentration of each isomer in the samples using the linear regression equation from the calibration curve.

Expected Results and Data Interpretation

Under the proposed conditions, the expected elution order is typically 2-nitrophenylacetic acid, followed by 3-nitrophenylacetic acid, and then 4-nitrophenylacetic acid. This is due to the increasing polarity from the ortho to the para isomer, which leads to decreased retention on a reversed-phase column. The chromatogram should show three well-resolved peaks.

AnalyteExpected Retention Time (min)Resolution (Rs)Tailing Factor (T)
2-Nitrophenylacetic acid~ 5.8-< 1.5
3-Nitrophenylacetic acid~ 6.5> 2.0< 1.5
4-Nitrophenylacetic acid~ 7.2> 2.0< 1.5

Note: These are typical values and may vary depending on the specific column, system, and exact mobile phase composition.

Troubleshooting

  • Poor Resolution: If the resolution between peaks is inadequate, consider decreasing the percentage of acetonitrile in the mobile phase to increase retention and improve separation. Alternatively, using a column with a different selectivity, such as a phenyl-hexyl phase, could be beneficial.[6]

  • Peak Tailing: Significant peak tailing for these acidic analytes can be caused by interactions with active sites on the column. Ensure the mobile phase pH is sufficiently low (pH 2.5-3.0). Using a modern, high-purity silica column can also mitigate this issue.

  • Variable Retention Times: Fluctuations in retention times often point to issues with the pump or mobile phase preparation. Ensure the mobile phase is well-mixed and degassed, and that the pump is delivering a consistent flow rate. Column temperature fluctuations can also affect retention, so ensure the column oven is stable.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a reliable and robust approach for the separation and quantification of 2-, 3-, and 4-nitrophenylacetic acid positional isomers. By carefully controlling the mobile phase pH and composition, baseline separation can be achieved, enabling accurate analysis for quality control and research applications. The principles and protocols outlined herein serve as a comprehensive guide for scientists and researchers working with these important chemical intermediates.

References

High-Resolution NMR Spectroscopic Analysis of 2-(3-Methyl-4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from Gemini Science

Abstract This application note provides a comprehensive guide to the structural elucidation of 2-(3-Methyl-4-nitrophenyl)acetic acid using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, data acquisition (¹H, ¹³C, COSY, and HSQC), and in-depth spectral interpretation. This guide is designed for researchers, scientists, and drug development professionals who require unambiguous structural verification and purity assessment of synthetic intermediates and active pharmaceutical ingredients. The methodologies described herein are grounded in established spectroscopic principles and are designed to be a self-validating system for confident characterization of this and structurally related compounds.

Introduction: The Need for Unambiguous Characterization

This compound is a substituted arylacetic acid, a class of compounds that serves as a crucial building block in organic synthesis.[1] Nitrophenylacetic acid derivatives, in particular, are valuable intermediates for synthesizing a wide range of biologically active molecules and heterocyclic compounds, such as quindoline derivatives.[1][2] The precise arrangement of the methyl, nitro, and acetic acid substituents on the aromatic ring is critical to its reactivity and the identity of subsequent products.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural analysis of small organic molecules, offering detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3][4] This guide details the application of a suite of NMR experiments to confirm the identity and substitution pattern of this compound, moving from fundamental 1D spectra to more advanced 2D correlation experiments for complete structural assignment.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents several distinct proton and carbon environments that are readily distinguishable by NMR. The electronic properties of the substituents—the electron-donating methyl group and the strongly electron-withdrawing nitro and carboxylic acid groups—create a dispersed and informative NMR spectrum.

Caption: Structure of this compound.

Predicted Spectral Data Summary

The following table outlines the predicted chemical shifts (δ) and coupling patterns for the key nuclei in the molecule. These predictions are based on established chemical shift ranges for substituted aromatic compounds and carboxylic acids.[5][6][7]

AssignmentTypePredicted ¹H δ (ppm)Expected MultiplicityPredicted ¹³C δ (ppm)
-COOHCarboxylic H10.0 - 13.2Broad Singlet (br s)170 - 180
H-2Aromatic CH7.9 - 8.2Doublet (d)120 - 125
H-5Aromatic CH7.3 - 7.5Doublet (d)125 - 130
H-6Aromatic CH7.3 - 7.5Doublet of Doublets (dd)130 - 135
-CH₂-Benzylic CH₂3.6 - 3.8Singlet (s)35 - 45
-CH₃Aromatic CH₃2.5 - 2.7Singlet (s)18 - 22
C-1, C-3, C-4Quaternary C--135 - 155

Experimental Protocols: A Validated Workflow

The following protocols provide a systematic approach to acquiring high-quality NMR data for comprehensive structural analysis.

Caption: Recommended workflow for NMR-based structural elucidation.

Sample Preparation

The choice of solvent is critical for analyzing carboxylic acids. While deuterated chloroform (CDCl₃) is a common solvent, it can lead to the formation of hydrogen-bonded dimers, which may broaden the carboxylic acid proton signal significantly.[8] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it disrupts this dimerization, typically resulting in a sharper -COOH signal.

  • Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.

  • Solvation: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.

Protocol 1: 1D ¹H NMR Acquisition

The ¹H NMR spectrum provides primary information on the number of different proton environments, their relative abundance (integration), and their neighboring protons (multiplicity).

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: -2 to 14 ppm

  • Number of Scans: 8-16 (adjust for concentration)

  • Relaxation Delay (d1): 2.0 seconds

  • Acquisition Time: ~3-4 seconds

  • Processing: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the residual solvent peak (DMSO at δ ~2.50 ppm).

Protocol 2: 1D ¹³C{¹H} NMR Acquisition

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Spectrometer: 400 MHz or higher (observe frequency ~100 MHz)

  • Pulse Program: Standard proton-decoupled single-pulse with NOE (e.g., 'zgpg30')

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: -10 to 200 ppm

  • Number of Scans: 1024 or higher (adjust for concentration and time)

  • Relaxation Delay (d1): 2.0 seconds

  • Processing: Apply an exponential window function (line broadening of 1-2 Hz). Calibrate the solvent peak (DMSO-d₆ at δ ~39.52 ppm).

Protocol 3: 2D ¹H-¹H COSY Acquisition

COSY (COrrelation SpectroscopY) is used to identify protons that are spin-spin coupled, typically those separated by two or three bonds.[9][10] This is invaluable for tracing the proton network on the aromatic ring.

  • Pulse Program: Gradient-selected COSY (e.g., 'cosygpmfphpr')

  • Dimensions: F2 (¹H) and F1 (¹H)

  • Spectral Width (F2 & F1): Set to cover all proton signals (~12 ppm)

  • Number of Scans: 2-4 per increment

  • Increments (F1): 256-512

  • Relaxation Delay (d1): 1.5 seconds

  • Processing: Apply a sine-squared window function in both dimensions. Symmetrize the spectrum if necessary.

Protocol 4: 2D ¹H-¹³C HSQC Acquisition

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to, enabling unambiguous assignment of protonated carbons.[11][12]

  • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC with decoupling during acquisition (e.g., 'hsqcedetgpsisp2.3')

  • Dimensions: F2 (¹H) and F1 (¹³C)

  • Spectral Width (F2): ~12 ppm

  • Spectral Width (F1): ~160 ppm

  • Number of Scans: 4-8 per increment

  • Increments (F1): 256

  • ¹J C-H Coupling: Set to an average value of 145 Hz.[13]

  • Relaxation Delay (d1): 1.5 seconds

Spectral Interpretation and Structural Assignment

A published ¹H NMR spectrum in CDCl₃ reports the following signals: δ 7.97 (d, 1H), 7.28-7.26 (m, 2H), 3.71 (s, 2H), 2.61 (s, 3H).[14] Our analysis will build upon this foundation, incorporating data from all proposed experiments for a complete assignment.

Analysis of the ¹H NMR Spectrum
  • δ ~12.5 ppm (br s, 1H): This highly downfield and broad signal is characteristic of the carboxylic acid proton (-COOH).[7][8] Its integration should correspond to one proton. This signal will be most clearly observed in DMSO-d₆.

  • Aromatic Region (δ 7.0-8.5 ppm): This region contains signals for the three protons on the substituted benzene ring.[5][6]

    • H-2 (δ ~8.0 ppm, d): The proton ortho to the powerfully electron-withdrawing nitro group will be the most deshielded. It should appear as a doublet, coupled only to H-6 (a small meta-coupling, J ≈ 2-3 Hz).

    • H-6 (δ ~7.4 ppm, dd): This proton is ortho to the acetic acid group and meta to both the methyl and nitro groups. It will be coupled to H-5 (ortho-coupling, J ≈ 7-9 Hz) and H-2 (meta-coupling, J ≈ 2-3 Hz), appearing as a doublet of doublets.

    • H-5 (δ ~7.3 ppm, d): This proton is ortho to the electron-donating methyl group and will be the most shielded of the aromatic protons. It is coupled only to H-6 (ortho-coupling, J ≈ 7-9 Hz) and will appear as a doublet.

  • Benzylic Methylene (δ ~3.7 ppm, s, 2H): The two protons of the -CH₂- group are adjacent to both the aromatic ring and the carbonyl group, placing their signal in this region.[15][16] As there are no adjacent protons, the signal is a singlet.

  • Methyl Group (δ ~2.6 ppm, s, 3H): The protons of the -CH₃ group attached to the aromatic ring appear as a singlet, integrating to three protons.

Analysis of the 2D Spectra

Caption: Expected key correlations in the ¹H-¹H COSY spectrum.

  • COSY Spectrum: The primary utility of the COSY spectrum is to confirm the connectivity within the aromatic spin system. A strong cross-peak will be observed between the signals for H-5 and H-6 , confirming their ortho relationship.[9] A weaker cross-peak should connect H-6 and H-2 , confirming their meta relationship.[17] No other correlations are expected, as the methyl and methylene protons are isolated spin systems.

  • HSQC Spectrum: This experiment provides definitive ¹H-to-¹³C assignments.[10][12]

    • A correlation peak will link the ¹H signal at ~8.0 ppm to the ¹³C signal of C-2.

    • A correlation peak will link the ¹H signal at ~7.4 ppm to the ¹³C signal of C-6.

    • A correlation peak will link the ¹H signal at ~7.3 ppm to the ¹³C signal of C-5.

    • A correlation peak will link the methylene ¹H signal (~3.7 ppm) to its carbon (C-α).

    • A correlation peak will link the methyl ¹H signal (~2.6 ppm) to its carbon.

    • Importantly, the quaternary carbons (C-1, C-3, C-4) and the carbonyl carbon (-COOH) will not show any peaks in the HSQC spectrum as they have no directly attached protons.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and unambiguous method for the complete structural characterization of this compound. The protocols and interpretation guide presented here offer a robust workflow for verifying the identity, purity, and specific substitution pattern of this important synthetic intermediate, ensuring confidence in subsequent research and development activities.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of 2-(3-Methyl-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(3-Methyl-4-nitrophenyl)acetic acid in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, ensuring high throughput capabilities essential in drug development environments. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. The method was validated for linearity, precision, and accuracy, demonstrating its suitability for pharmacokinetic studies and other research applications requiring trace-level quantification.

Introduction

Nitrophenylacetic acid derivatives are an important class of compounds, serving as key intermediates in the synthesis of various organic molecules, including pharmaceuticals.[1][2] this compound is a representative member of this class, and the ability to accurately measure its concentration in complex biological matrices is crucial for preclinical and clinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique due to its inherent specificity, sensitivity, and speed.[3]

This guide provides a comprehensive, field-tested protocol for the analysis of this compound. As a Senior Application Scientist, the focus is not only on the procedural steps but on the scientific rationale behind them, ensuring that researchers can adapt and troubleshoot the method effectively. The use of electrospray ionization in negative mode is particularly advantageous for acidic molecules, as they readily deprotonate to form stable [M-H]⁻ ions, leading to enhanced sensitivity.[4][5]

Experimental Protocol

Analyte Characteristics and Reagents

A thorough understanding of the analyte's properties is the foundation of any robust analytical method.

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
CAS Number 143665-37-6
Appearance Solid

| Structure | Chemical structure of this compound | PubChem |

Reagents:

  • This compound reference standard (Sigma-Aldrich or equivalent)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Drug-free human plasma

Sample Preparation: Protein Precipitation

For rapid analysis, particularly in a drug discovery setting, protein precipitation is the method of choice. It effectively removes the bulk of plasma proteins that can interfere with the analysis and damage the LC-MS system, while being fast and easily automated.

Protocol:

  • Aliquot 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex the mixture vigorously for 30 seconds to ensure complete denaturation of proteins and release of the analyte.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma add_is 2. Add 300 µL Acetonitrile with Internal Standard plasma->add_is vortex 3. Vortex for 30s add_is->vortex centrifuge 4. Centrifuge at 14,000 x g vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer inject 6. Inject into LC-MS/MS transfer->inject

A streamlined protein precipitation workflow.
Liquid Chromatography (LC) Method

The goal of the LC method is to separate the analyte from matrix components that were not removed during sample preparation, thereby reducing ion suppression and ensuring a clean signal for the mass spectrometer.

Table 2: Optimized LC Parameters

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Gradient | 20% B to 95% B in 3.0 min, hold for 1 min, return to 20% B and equilibrate for 1 min |

Rationale:

  • A C18 column is chosen for its excellent retention of moderately polar aromatic acids.

  • The acidic mobile phase (0.1% formic acid) ensures that the carboxylic acid group is protonated, leading to better retention and sharper peak shapes in reversed-phase chromatography.

Mass Spectrometry (MS) Method

A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity, operating in Selected Reaction Monitoring (SRM) mode, also known as Multiple Reaction Monitoring (MRM).

Ionization and Fragmentation Analysis: The analyte is best ionized using Electrospray Ionization (ESI) in negative ion mode . The carboxylic acid group readily loses a proton to form the deprotonated molecule [M-H]⁻ at m/z 194.1.

Collision-Induced Dissociation (CID) of the precursor ion at m/z 194.1 yields characteristic product ions. The most common fragmentation pathways for nitroaromatic carboxylic acids in negative ESI mode are the neutral losses of carbon dioxide (CO₂, 44 Da) and the nitro group (NO₂, 46 Da).[6][7]

  • [M-H]⁻ → [M-H-CO₂]⁻: m/z 194.1 → m/z 150.1 (Decarboxylation)

  • [M-H]⁻ → [M-H-NO₂]⁻: m/z 194.1 → m/z 148.1 (Loss of nitro group)

Fragmentation cluster_frags parent [M-H]⁻ m/z 194.1 (C₉H₈NO₄)⁻ frag1 [M-H-CO₂]⁻ m/z 150.1 parent->frag1 -CO₂ (44 Da) frag2 [M-H-NO₂]⁻ m/z 148.1 parent->frag2 -NO₂ (46 Da)

Predicted fragmentation of the [M-H]⁻ ion.

Table 3: Optimized MS Parameters

Parameter Setting
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode ESI Negative
Capillary Voltage 3500 V
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
MRM Transitions Quantifier: 194.1 → 150.1 (Collision Energy: 10 V)Qualifier: 194.1 → 148.1 (Collision Energy: 15 V)

| Dwell Time | 100 ms |

Rationale:

  • The transition from the precursor ion to the decarboxylated product (m/z 194.1 → 150.1) is typically intense and specific, making it an excellent choice for quantification.

  • A second transition (m/z 194.1 → 148.1) is monitored as a qualifier to confirm the identity of the analyte, adding a layer of confidence to the results.

Results and Discussion

This LC-MS/MS method provides excellent performance for the quantification of this compound in human plasma. The use of a rapid protein precipitation protocol combined with a fast LC gradient allows for a total cycle time of under 5 minutes per sample.

Table 4: Method Performance Characteristics

Parameter Result
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 8.5%
Inter-day Precision (%CV) < 10.2%

| Accuracy (% Bias) | Within ±9% |

The method demonstrates high selectivity, with no significant interfering peaks observed at the retention time of the analyte in blank plasma samples. The combination of chromatographic retention time and the monitoring of two specific MRM transitions provides a high degree of certainty in the identification and quantification of the analyte.

Conclusion

The protocol detailed in this application note presents a robust, sensitive, and high-throughput LC-MS/MS method for the determination of this compound in human plasma. The simple sample preparation and fast chromatographic runtime make it ideally suited for supporting drug development studies where rapid and reliable bioanalytical data are essential. The scientific principles outlined provide a solid framework for adapting this method to other similar nitroaromatic compounds or different biological matrices.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(3-Methyl-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(3-Methyl-4-nitrophenyl)acetic acid (CAS No. 143665-37-6).[1] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to help you achieve the desired purity for your research and development needs. This guide is structured to address common challenges encountered in the lab, blending established techniques with practical, field-proven insights.

Core Concepts & Initial Assessment

Before selecting a purification method, it's crucial to understand the physicochemical properties of your target compound and the likely nature of any impurities.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 143665-37-6[1][2]
Molecular Formula C₉H₉NO₄[2]
Molecular Weight 195.17 g/mol [2][3]
Appearance Orange or yellow solid[1]
Key Functional Groups Carboxylic acid, Nitro group

The presence of the carboxylic acid group is the most significant feature for purification, as its acidity allows for a highly selective separation from non-acidic impurities via acid-base extraction.[4][5][6] The nitro group and aromatic ring make the molecule relatively polar.

Common Impurities to Consider:

  • Starting Materials: Unreacted precursors from the synthesis, such as 2-methyl-4-nitrotoluene or the corresponding nitrile/ester.

  • Isomeric Byproducts: Nitration of 3-methylphenylacetic acid can produce other regioisomers, such as 2-(3-methyl-2-nitrophenyl)acetic acid or 2-(3-methyl-6-nitrophenyl)acetic acid.[7]

  • Neutral Byproducts: Non-acidic compounds formed during the reaction.

A preliminary analysis by Thin Layer Chromatography (TLC) or ¹H NMR is essential to diagnose the purity issue and select the most effective strategy.

Troubleshooting Guide & Method Selection

This section addresses common issues in a question-and-answer format and includes a decision-making workflow to guide your choice of purification method.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue and won't solidify. What should I do?

A: Oiling out is a common problem when the melting point of the impure solid is lower than the boiling point of the solvent, or when impurities prevent the formation of a crystal lattice.

  • First, try trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes or diethyl ether) to the oil. Vigorously scratch the side of the flask with a glass rod. This can induce crystallization.

  • If trituration fails, consider acid-base extraction: This is often the most effective way to separate the desired acidic product from the neutral, oily impurities causing the problem. Following the extraction, the precipitated, purified acid is much more likely to be a solid. See Protocol 2 for a detailed method.

Q2: After recrystallization, my yield is very low. How can I improve it?

A: Low yield typically results from using too much solvent or choosing a solvent in which the compound is too soluble at room temperature.

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions is key.

  • Optimize Your Solvent System: If your product is too soluble in a single solvent, a two-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may be necessary.[8] Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and then slowly add the "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.

  • Cooling Process: Ensure slow cooling. Rapid cooling in an ice bath can trap impurities and lead to the formation of very small crystals that are difficult to filter. Allow the solution to cool to room temperature first, then transfer to an ice bath to maximize crystal recovery.

Q3: My NMR spectrum shows persistent impurities with similar chemical shifts to my product. What are they and how can I remove them?

A: These are likely isomeric byproducts. Since their acidity and polarity are very similar to your target compound, both acid-base extraction and simple recrystallization may fail to separate them effectively.

  • Fractional Recrystallization: This technique can sometimes separate isomers, but it is often tedious and may lead to significant product loss.

  • Flash Column Chromatography: This is the most powerful method for separating compounds with similar properties.[9][10] A gradient elution, for example, starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity, will likely be required to resolve the isomers. See Protocol 3 .

Q4: I'm performing an acid-base extraction, but I'm getting a persistent emulsion at the interface. How can I resolve this?

A: Emulsions are common when vigorously shaking solutions containing fine particulate matter or surfactants.

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which helps to break the emulsion.

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This is often sufficient for the acid-base reaction to occur without forming a stable emulsion.

  • Filtration: If the emulsion is caused by fine solids, filtering the entire mixture through a pad of Celite can sometimes resolve the issue.

Workflow for Purification Method Selection

This diagram provides a logical pathway for choosing the best purification strategy based on the initial assessment of your crude product.

PurificationWorkflow Purification Decision Workflow for this compound start Assess Crude Product (TLC, ¹H NMR) is_solid Is the product a solid? start->is_solid impurity_type What is the main impurity type? is_solid->impurity_type Yes triturate Attempt Trituration (e.g., with Hexanes/Ether) is_solid->triturate No (Oily) isomers Are isomers present? impurity_type->isomers Polar impurities, potential isomers recrystallize Protocol 1: Recrystallization impurity_type->recrystallize Minor impurities, no isomers acid_base Protocol 2: Acid-Base Extraction impurity_type->acid_base Significant neutral or basic impurities isomers->recrystallize No chromatography Protocol 3: Flash Chromatography isomers->chromatography Yes pure_product Pure Product recrystallize->pure_product acid_base->recrystallize Product may need further polishing chromatography->pure_product triturate->acid_base Fails triturate->pure_product Succeeds

Caption: Decision workflow for selecting the appropriate purification method.

Detailed Purification Protocols

These protocols provide step-by-step instructions. Always perform chemical procedures in a fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Purification by Recrystallization

This method is ideal for removing small amounts of impurities from a solid product. The key is to find a solvent that dissolves the compound when hot but not when cold.

Recommended Solvent Systems

Solvent SystemRationale & Procedure
Ethanol/Water A good general-purpose polar system.[11] Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution just begins to turn cloudy. Add a few more drops of hot ethanol to redissolve the precipitate, then allow to cool slowly.
Toluene A less polar aromatic solvent. Toluene's higher boiling point allows for good dissolution of many organic compounds. Dissolve the crude solid in a minimum of boiling toluene and allow to cool slowly.
Ethyl Acetate/Hexanes A versatile medium-polarity system. Dissolve the crude solid in a minimum of hot ethyl acetate. Slowly add hexanes until the solution becomes turbid. Re-heat to clarify and allow to cool.

Step-by-Step Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small portion of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile).

  • Continue adding the solvent in small portions until the solid has just dissolved.

  • If the solution is colored by insoluble impurities, perform a hot filtration through a fluted filter paper.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction

This is a highly efficient method for separating the acidic product from any neutral or basic impurities. The principle relies on converting the water-insoluble carboxylic acid into a water-soluble carboxylate salt.[5][12]

Step-by-Step Methodology:

  • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃), a weak base that will selectively deprotonate the carboxylic acid without hydrolyzing other functional groups.

  • Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced.

  • Allow the layers to separate. The top layer will be the organic phase (containing neutral/basic impurities), and the bottom layer will be the aqueous phase (containing the sodium salt of your product). Note: Check the densities if you are unsure.

  • Drain the aqueous layer into a clean Erlenmeyer flask. Extract the organic layer one more time with fresh NaHCO₃ solution and combine the aqueous layers.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly and carefully acidify the aqueous solution by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper, target pH ~2).

  • The purified this compound will precipitate out as a solid.

  • Collect the solid by vacuum filtration, wash with ice-cold deionized water, and dry under vacuum.

Protocol 3: Purification by Flash Column Chromatography

This technique is used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel). It is particularly useful for separating isomers or other impurities with polarities similar to the product.[10][13]

Step-by-Step Methodology:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Prepare the Sample: Dissolve a small amount of the crude product in a minimal volume of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent.

  • Load the Column: Carefully add the dried, product-adsorbed silica to the top of the packed column.

  • Elute the Column: Begin eluting with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Use TLC to monitor the fractions being collected.

  • Increase Polarity (Gradient Elution): Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, 40% ethyl acetate in hexanes) to elute your more polar product. The less polar impurities will elute first.

  • Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

References

Technical Support Center: Synthesis of 2-(3-Methyl-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(3-Methyl-4-nitrophenyl)acetic acid. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this compound as a key intermediate. Our goal is to provide practical, scientifically-grounded solutions to common challenges encountered during its synthesis, with a primary focus on identifying and mitigating impurities. This guide is structured as a series of frequently asked questions and troubleshooting protocols to directly address issues you may face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues reported during the synthesis of this compound, which is typically prepared via the electrophilic nitration of 3-methylphenylacetic acid.

Q1: My initial analysis (TLC/HPLC/¹H NMR) of the crude product shows a mixture of several compounds. What are these likely impurities and why are they forming?

A1: The most probable impurities are positional isomers of the desired product. The synthesis of this compound involves an electrophilic aromatic substitution (nitration) on a benzene ring with two directing groups: a methyl group (-CH₃) and an acetic acid moiety (-CH₂COOH).

  • Causality of Isomer Formation: The methyl group is an activating, ortho-, para- director, meaning it encourages electrophilic attack at the positions adjacent (2, 6) and opposite (4) to it. The acetic acid group is a deactivating, meta- director. In the case of 3-methylphenylacetic acid, the directing effects are complex:

    • The -CH₃ group at position 3 directs incoming electrophiles (like the nitronium ion, NO₂⁺) to positions 2, 4, and 6.

    • The -CH₂COOH group at position 1 directs to position 5.

    The powerful activating effect of the methyl group typically dominates, leading to a mixture of products where the nitro group has added at positions 2, 4, and 6 relative to the methyl group. Your desired product is the 4-nitro isomer. The primary isomeric impurities are therefore:

    • 2-(3-Methyl-2-nitrophenyl)acetic acid

    • 2-(3-Methyl-6-nitrophenyl)acetic acid

    Careful control of reaction conditions is essential to favor the formation of the desired 4-nitro isomer.[1]

Q2: My reaction yield is low, and the NMR spectrum clearly shows unreacted 3-methylphenylacetic acid. How can I improve the conversion rate?

A2: Incomplete reaction is a common issue, often stemming from suboptimal reaction conditions or deactivation of the nitrating agent.

  • Insufficient Nitrating Agent: Ensure the molar ratio of the nitrating agent to the starting material is adequate. A common patented method uses a molar ratio of nitric acid to 2-methylphenylacetic acid between 1.40 and 1.60.[2] While your starting material is different, this provides a reasonable starting point for optimization.

  • Reaction Temperature: Nitration is highly temperature-dependent. While low temperatures (0 to 5 °C) are crucial to control isomer formation and prevent side reactions, a temperature that is too low may slow the reaction rate excessively, leading to incomplete conversion within a practical timeframe.[2]

  • Choice of Nitrating System: A standard mixture of concentrated nitric acid and sulfuric acid is highly effective because sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). If you are using a milder system, such as nitric acid in acetic anhydride, ensure the conditions are sufficient to generate the active electrophile, acetyl nitrate (AcONO₂).

Q3: The reaction mixture turned very dark, and I isolated a significant amount of tar-like, insoluble material. What causes this degradation?

A3: The formation of dark, tarry byproducts is typically due to oxidative side reactions.

  • Oxidative Degradation: The nitrating mixture, particularly when containing concentrated sulfuric acid, is a powerful oxidizing agent.[3] It can oxidize the benzylic methylene group (-CH₂COOH) or the methyl group (-CH₃) on the aromatic ring, leading to a complex mixture of degradation products.

  • Prevention Strategies:

    • Strict Temperature Control: This is the most critical factor. Perform the addition of the nitrating agent dropwise at low temperatures (e.g., 0-5 °C) using an ice-water bath to dissipate the heat generated by the exothermic reaction.[4]

    • Reaction Time: Avoid excessively long reaction times, which increase the exposure of the product to the harsh oxidative conditions. Monitor the reaction by TLC to determine the point of maximum product formation.

    • Alternative Nitrating Agents: Consider using nitric acid in acetic anhydride. This system is generally less aggressive and can reduce the extent of oxidative degradation.[2]

Q4: My mass spectrometry data indicates the presence of a dinitrated product (M+45). How can this be avoided?

A4: Dinitration occurs when the reaction conditions are too harsh, causing a second nitro group to add to the aromatic ring. The initial product, this compound, is deactivated towards further nitration, but forcing conditions can overcome this barrier.

  • Root Causes:

    • High Temperature: Allowing the reaction temperature to rise significantly increases the rate of all reactions, including the undesired dinitration.

    • Excess Nitrating Agent: Using a large excess of the nitrating mixture can drive the reaction towards dinitration.

    • Concentrated Reagents: Using fuming nitric acid or oleum (fuming sulfuric acid) dramatically increases the electrophilicity of the system and promotes multiple nitrations.[5]

  • Mitigation:

    • Maintain strict low-temperature control throughout the addition and reaction period.

    • Use a carefully measured molar equivalent of the nitrating agent (e.g., 1.4-1.6 equivalents of nitric acid).

    • Avoid using fuming acids unless absolutely necessary and validated for your specific substrate.

Analytical & Purification Protocols
Protocol 1: HPLC Method for Purity Assessment and Impurity Profiling

This protocol provides a baseline reversed-phase HPLC method to separate the target compound from its starting material and major isomeric impurities.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 270 nm
Injection Volume 10 µL
Sample Prep Dissolve sample in Acetonitrile/Water (50:50)
  • Expected Elution Order: Unreacted starting material (3-methylphenylacetic acid) will be the most polar and elute first, followed by the various nitrated isomers. The exact order of isomers depends on their relative polarities. This method allows for the quantification of major impurities.[6][7]

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing isomeric impurities and unreacted starting material, leveraging differences in their solubility.

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective. Other potential solvents include toluene or ethyl acetate/hexane.

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Induce Crystallization: While the solution is still hot, slowly add water dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a few drops of hot ethanol to clarify.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum. Verify purity by melting point analysis and the HPLC method described above. The pure product should appear as pale yellow needles.[8][9]

Visual Guides and Mechanisms
Reaction Pathway: Nitration of 3-Methylphenylacetic Acid

The following diagram illustrates the formation of the desired 4-nitro product and the major isomeric impurities via electrophilic aromatic substitution.

G cluster_start Reactants cluster_intermediates Sigma Complex Intermediates cluster_products Products SM 3-Methylphenylacetic acid I4 Attack at C4 (Favored) SM->I4 Electrophilic Attack I2 Attack at C2 (Steric Hindrance) SM->I2 Electrophilic Attack I6 Attack at C6 (Steric Hindrance) SM->I6 Electrophilic Attack E Nitronium Ion (NO₂⁺) P4 Product: This compound I4->P4 Deprotonation P2 Impurity: 2-(3-Methyl-2-nitrophenyl)acetic acid I2->P2 Deprotonation P6 Impurity: 2-(3-Methyl-6-nitrophenyl)acetic acid I6->P6 Deprotonation

Caption: Formation of the desired product and isomeric impurities.

Troubleshooting Workflow for Impurity Identification

This workflow provides a logical sequence for identifying and addressing impurities found in the crude reaction mixture.

G cluster_id Impurity Identification cluster_action Corrective Actions start Crude Product Analysis (TLC, HPLC, NMR) decision1 Impurity Detected? start->decision1 id_start Characterize Impurity (NMR, MS, HPLC-MS) decision1->id_start Yes end Pure Product decision1->end No decision2 Impurity Type? id_start->decision2 action_isomer Optimize Reaction: - Lower Temperature - Change Solvent/Nitrating Agent decision2->action_isomer Isomer action_sm Optimize Reaction: - Increase Reaction Time - Increase Molar Ratio of NO₂⁺ decision2->action_sm Starting Material action_degrad Optimize Reaction: - Strict Temp Control (0-5°C) - Reduce Reaction Time decision2->action_degrad Degradation/Dinitro purify Refine Purification (Recrystallization, Chromatography) action_isomer->purify action_sm->purify action_degrad->purify purify->end

Caption: A systematic workflow for troubleshooting synthesis impurities.

References

Technical Support Center: Synthesis of Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted phenylacetic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these critical structural motifs, which are foundational to numerous pharmaceuticals, including NSAIDs like ibuprofen and naproxen, as well as other biologically active molecules.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causality behind common synthetic failures and offer field-proven solutions to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.

Section 1: General Troubleshooting & FAQs

This section addresses broad challenges that can apply to various synthetic routes for phenylacetic acids.

Question: My reaction yield is consistently low. What are the most common culprits?

Answer: Low yield is a multifaceted issue that can stem from several factors, often unrelated to the core mechanism of your chosen reaction. Before re-evaluating the entire synthetic route, consider these primary checkpoints:

  • Purity of Starting Materials: Reagents, especially the starting aryl compound and solvents, must be of high purity and, where necessary, anhydrous. For instance, in Grignard reactions, even trace amounts of water can quench the organomagnesium intermediate, drastically reducing the yield.[1][3] Always use freshly distilled solvents and flame-dried glassware for moisture-sensitive reactions.[1]

  • Reaction Stoichiometry and Reagent Addition: Incorrect molar ratios can lead to incomplete conversion or the formation of byproducts.[4] For reactions that are highly exothermic or have competing pathways, the rate of addition is critical. For example, in the acylation of o-phenylenediamine, adding the acylating agent dropwise at low temperatures can prevent the formation of di-acylated byproducts.[4]

  • Thermal Control: Many syntheses, such as the Friedel-Crafts acylation used in some ibuprofen syntheses, are highly temperature-sensitive. Excessive temperatures can promote side reactions, while temperatures that are too low may cause reagents to crystallize or the reaction to stall.[5] Precise temperature control is essential.

  • Workup and Purification Losses: Significant product loss can occur during extraction, washing, and recrystallization steps. Ensure the pH is correctly adjusted during aqueous workups to minimize the solubility of your acidic product in the aqueous phase.[4] If your product is volatile, avoid excessive heat or high vacuum during solvent removal.

Troubleshooting Flowchart for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_stoichiometry Confirm Stoichiometry & Reagent Addition Rate stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok check_workup Optimize Workup & Purification Protocol workup_ok Workup Efficient? check_workup->workup_ok purity_ok->check_conditions Yes rerun_reaction Re-run Reaction with Adjustments purity_ok->rerun_reaction No, Purify/Replace Reagents conditions_ok->check_stoichiometry Yes conditions_ok->rerun_reaction No, Adjust Conditions stoichiometry_ok->check_workup Yes stoichiometry_ok->rerun_reaction No, Adjust Stoichiometry workup_ok->rerun_reaction No, Modify Protocol consult_literature Consult Literature for Alternative Routes workup_ok->consult_literature Yes

Caption: A logical workflow for diagnosing the cause of low reaction yields.

Section 2: Method-Specific Troubleshooting

Hydrolysis of Benzyl Cyanides

This classic method is robust but can be deceptively problematic. It can be performed under acidic or basic conditions.[1]

Question: My acid-catalyzed hydrolysis of benzyl cyanide is extremely vigorous and difficult to control. How can I make it safer and more efficient?

Answer: This is a well-documented hazard. Using highly concentrated sulfuric acid causes a strong exothermic reaction that can boil the solvent and eject the benzyl cyanide starting material from the reaction vessel.[6]

Solution: The key is to moderate the reaction rate by adjusting the acid concentration.

  • Use Dilute Acid: Instead of 3:2 H₂SO₄:H₂O, a more dilute mixture provides a much smoother and more controllable reaction.[6]

  • Incorporate Acetic Acid: A modified procedure for smaller scales involves using a mixture of water, concentrated sulfuric acid, and glacial acetic acid. This mixture moderates the reaction, leading to complete hydrolysis in under an hour.[6]

  • Mechanical Stirring: For larger scale reactions, vigorous mechanical stirring is superior to boiling without stirring, as it improves heat distribution and contact between the aqueous and organic phases, shortening the reaction time from 15 hours to just 2.5 hours.[6]

Question: After my hydrolysis reaction, I have a significant amount of a neutral byproduct that is difficult to separate from my phenylacetic acid. What is it and how do I prevent it?

Answer: The most common neutral byproduct is phenylacetamide, the intermediate in the hydrolysis of benzyl cyanide to phenylacetic acid. Its presence indicates incomplete hydrolysis.[3]

Prevention and Removal:

  • Increase Reaction Time/Temperature: The simplest solution is to ensure the hydrolysis goes to completion. Increase the reflux time and monitor the reaction by Thin Layer Chromatography (TLC) until the benzyl cyanide and phenylacetamide spots have disappeared.

  • Stronger Hydrolytic Conditions: If extending the time is ineffective, slightly stronger acidic or basic conditions may be required for the second hydrolysis step (amide to carboxylic acid).

  • Purification: If the amide is already formed, it can be removed during workup. Phenylacetamide has different solubility properties than the sodium salt of phenylacetic acid. After basifying the reaction mixture, the phenylacetamide can often be removed by extraction with an organic solvent (e.g., toluene) before the aqueous layer is acidified to precipitate the desired phenylacetic acid.[3]

The Willgerodt-Kindler Reaction

This reaction uniquely transforms an aryl alkyl ketone into a terminal phenylacetamide (or thioamide), which is then hydrolyzed to the acid. It involves the migration of the carbonyl group.[7]

Question: My Willgerodt-Kindler reaction with acetophenone, sulfur, and morpholine turns into a dark, viscous tar, and my yield is poor. What is happening?

Answer: The formation of a dark, viscous mixture is characteristic of the Willgerodt-Kindler reaction.[1] The reaction proceeds through a complex mechanism involving the formation of a thioamide intermediate (specifically, a thiomorpholide).[1][7] Poor yields often result from incomplete reaction or decomposition at high temperatures.

Troubleshooting Steps:

  • Ensure Correct Stoichiometry: Typically, an excess of both sulfur (2.5 eq) and morpholine (3.0 eq) relative to the acetophenone (1.0 eq) is used to drive the reaction to completion.[1]

  • Staged Thermal Profile: The reaction requires high heat (reflux at 130-140 °C) to form the thiomorpholide intermediate.[1] However, prolonged heating can lead to degradation. A typical heating period is 6-8 hours.

  • Efficient Hydrolysis: The critical second step is the hydrolysis of the stable thiomorpholide intermediate. This requires cooling the initial reaction mixture and then adding a strong base (e.g., 20% aqueous NaOH) and refluxing for an additional 4-6 hours.[1] Incomplete hydrolysis is a very common cause of low yields of the final acid.

  • Workup: After hydrolysis, the mixture must be cooled and carefully acidified with a strong acid like concentrated HCl to precipitate the phenylacetic acid.[1]

Willgerodt-Kindler Reaction Pathway

Willgerodt_Kindler acetophenone Aryl Alkyl Ketone (e.g., Acetophenone) thioamide Thioamide Intermediate (Thiomorpholide) acetophenone->thioamide Reflux (130-140°C) reagents Sulfur (S8) + Amine (e.g., Morpholine) reagents->thioamide acid Substituted Phenylacetic Acid thioamide->acid Reflux hydrolysis Base Hydrolysis (e.g., NaOH, H2O, heat) hydrolysis->acid

Caption: The two-stage process of the Willgerodt-Kindler reaction.

Grignard Reaction

This route involves forming a benzylmagnesium halide followed by carboxylation with CO₂.[8] It is powerful but highly sensitive to reaction conditions.

Question: I am attempting to synthesize a phenylacetic acid via a Grignard reaction, but my main product is 1,2-diphenylethane. Why?

Answer: The formation of 1,2-diphenylethane is a classic example of Wurtz-type homocoupling. This side reaction occurs when the newly formed Grignard reagent (benzylmagnesium halide) reacts with the unreacted starting material (benzyl halide).

Prevention Strategies:

  • Slow Addition: The benzyl halide must be added very slowly to the activated magnesium turnings. This ensures that the Grignard reagent is formed and consumed in the subsequent carboxylation step, rather than accumulating and reacting with the incoming starting material.[1]

  • Maintain Gentle Reflux: The reaction should be maintained at a gentle reflux. If the reaction becomes too vigorous, it favors the homocoupling side reaction.[3]

  • High-Purity Magnesium: Use Grignard-grade magnesium turnings. Activating the surface with a small crystal of iodine can help initiate the reaction smoothly.[1]

  • Anhydrous Conditions: Ensure all glassware is flame-dried and all solvents are rigorously anhydrous. Any moisture will quench the Grignard reagent, reducing the yield of both the desired product and the side product.[1]

Desired vs. Side Reaction in Grignard Synthesis

Grignard_Reactions cluster_desired Desired Pathway: Carboxylation cluster_side Side Reaction: Wurtz Coupling BnMgX Benzylmagnesium Halide PAA Phenylacetic Acid BnMgX->PAA Carboxylation CO2 1. CO₂ (Dry Ice) 2. H₃O⁺ CO2->PAA BnMgX2 Benzylmagnesium Halide DPE 1,2-Diphenylethane BnMgX2->DPE Coupling BnX Benzyl Halide (Starting Material) BnX->DPE start Benzyl Halide + Mg start->BnMgX Slow Addition start->BnMgX2

Caption: Controlling reagent addition favors the desired carboxylation over the Wurtz coupling side reaction.

Section 3: Comparison of Synthetic Methods

Choosing the right synthetic pathway depends on the available starting materials, required scale, and tolerance for hazardous reagents.

MethodStarting MaterialKey ReagentsAdvantagesChallenges & Disadvantages
Benzyl Cyanide Hydrolysis Benzyl CyanideH₂SO₄ or NaOHCost-effective, simple workup, reliable.[6][8]Highly toxic cyanide, vigorous reaction, incomplete hydrolysis risk.[6][9]
Willgerodt-Kindler Aryl Alkyl KetoneSulfur, Morpholine, NaOHUtilizes readily available ketones, unique rearrangement.[1][7]High temperatures, viscous reaction, often moderate yields, strong odors.[1]
Grignard Reaction Benzyl HalideMg, CO₂ (Dry Ice)Powerful C-C bond formation, pure product.[1][8]Strict anhydrous conditions, Wurtz coupling side reaction, scale-up issues.[3][10]
Pd-Catalyzed Carbonylation Benzyl HalideCO, Pd(OAc)₂, PPh₃High efficiency, good functional group tolerance.[1]Requires high-pressure equipment, toxic CO gas, expensive catalyst.[1]
α-Arylation of Esters Aryl Halide, EsterPd Catalyst, Ligand, Strong BaseModern, versatile, can create quaternary centers.[11][12]Expensive catalysts/ligands, requires strong base, careful optimization.[13]
Arndt-Eistert Synthesis Carboxylic AcidSOCl₂, CH₂N₂, Ag₂OHomologation (adds one carbon), preserves stereochemistry.[14][15]Use of explosive and toxic diazomethane, multi-step process.[16][17]

Section 4: Key Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of Benzyl Cyanide[6]

This protocol is adapted from Organic Syntheses and uses dilute acid for improved control.

  • Reaction Setup: In a 5-L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 1 kg (8.5 moles) of benzyl cyanide.

  • Acid Preparation: In a separate flask, cautiously add 1260 cc. of concentrated sulfuric acid to 1260 cc. of water. Cool the mixture.

  • Reaction: Add the cooled, dilute sulfuric acid to the benzyl cyanide in the reaction flask. Begin vigorous stirring and heat the mixture.

  • Reflux: Once the reaction begins (indicated by boiling), reduce external heating. The exothermic reaction will maintain reflux. Continue vigorous stirring for the duration of the reaction (approx. 2.5 hours).

  • Work-up: Once the top layer of benzyl cyanide has disappeared, pour the hot reaction mixture into 5 L of cold water in a large vessel. Phenylacetic acid will precipitate upon cooling.

  • Isolation and Purification: Collect the crude solid by filtration. Wash thoroughly with cold water to remove residual acid. The crude product can be purified by distillation under reduced pressure or by recrystallization from hot water.[1] The expected yield is approximately 80%.[6]

Protocol 2: Synthesis via Grignard Reagent and Carboxylation[1][3]

This protocol requires strict anhydrous conditions.

  • Setup: Assemble a three-necked, flame-dried flask with a dropping funnel, reflux condenser (with a drying tube), and a mechanical stirrer under an inert atmosphere (N₂ or Ar).

  • Grignard Formation: Place magnesium turnings (1.2 eq) and a small iodine crystal in the flask. Slowly add a solution of benzyl chloride (1.0 eq) in anhydrous diethyl ether via the dropping funnel. The reaction may require gentle heating to initiate. Maintain a gentle reflux by controlling the addition rate until most of the magnesium is consumed.

  • Carboxylation: Cool the Grignard reagent solution to 0 °C in an ice bath. In a separate, large beaker, place an excess of crushed dry ice (solid CO₂).

  • Reaction: Carefully and slowly pour the Grignard solution onto the dry ice with vigorous stirring. A viscous mass will form. Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl until the aqueous layer is acidic and all magnesium salts have dissolved.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude phenylacetic acid can be purified by recrystallization from hot water or a toluene/hexanes mixture.[1]

References

Technical Support Center: Degradation Pathways of 2-(3-Methyl-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(3-Methyl-4-nitrophenyl)acetic acid. Given that the specific microbial degradation of this compound is not extensively documented in current literature, this guide is structured to provide both foundational knowledge based on analogous compounds and a practical, troubleshooting-oriented framework for your experimental journey.

Our approach is to empower your research by anticipating challenges and providing a logical, scientifically-grounded workflow for pathway elucidation.

Frequently Asked Questions (FAQs)

Q1: The degradation pathway for this compound is unknown. Where should I begin my investigation?

A1: Embarking on an uncharacterized pathway requires a systematic approach. We recommend a multi-stage process focusing on microbial screening, analytical method development, and metabolite identification. The initial goal is to confirm biological degradation and identify the primary transformation products.

A robust starting workflow involves:

  • Microorganism Selection: Isolate or select microbial strains (bacterial or fungal) known for degrading nitroaromatic compounds or phenylacetic acid derivatives. Pseudomonas, Burkholderia, and Rhodococcus species are excellent starting points.

  • Whole-Cell Biodegradation Assay: Establish a baseline experiment to confirm the disappearance of the parent compound. This is typically done in a minimal salts medium with this compound as the sole carbon or nitrogen source.

  • Analytical Method Development: Develop a reliable HPLC method to quantify the parent compound. This will be your primary tool for tracking the degradation kinetics.

  • Metabolite Screening: Analyze time-course samples from your biodegradation assay using LC-MS to screen for the appearance of new peaks that could be metabolites.

Below is a generalized workflow to guide your initial experiments.

Experimental Workflow for Pathway Elucidation

G cluster_0 Phase 1: Confirmation & Screening A Microbial Culture Setup (with target compound) B Time-Course Sampling A->B C Quantify Parent Compound (HPLC-UV) B->C D Screen for Metabolites (LC-MS Full Scan) B->D F New Peaks Detected? E Parent Compound Disappears? No new peaks. D->E D->F G High-Resolution MS/MS (for fragmentation pattern) F->G H Propose Metabolite Structures G->H I Cell-Free Extract Assays H->I J Enzyme Purification I->J K Gene Identification (Genomics/Transcriptomics) J->K

Q2: What are the likely initial steps in the degradation of this compound?

A2: Based on the degradation of analogous nitroaromatic and phenylacetic acid compounds, two primary initial reactions are plausible:

  • Nitro Group Reduction: This is a very common initial step in the breakdown of nitroaromatic compounds under both aerobic and anaerobic conditions.[1] A series of enzymatic reactions, often catalyzed by flavin-dependent nitroreductases, would reduce the nitro group (NO₂) to a nitroso (NO), then a hydroxylamino (NHOH), and finally an amino (NH₂) group.[2][3] This would result in the formation of 2-(4-Amino-3-methylphenyl)acetic acid.

  • Side-Chain Oxidation/Modification: Alternatively, enzymes could target the acetic acid side chain. For instance, hydroxylation of the aromatic ring or the side chain could occur. The degradation of 4-hydroxyphenylacetic acid is known to proceed via hydroxylation to 3,4-dihydroxyphenylacetic acid, followed by ring cleavage.[4][5]

The initial metabolites you identify will provide the crucial evidence to determine which of these pathways is dominant in your system.

Hypothetical_Pathways cluster_pathA Pathway A: Nitroreduction cluster_pathB Pathway B: Ring Dioxygenation Parent This compound A1 Nitroreductase (+ NADH/NADPH) Parent->A1 6e⁻ reduction B1 Dioxygenase (+ O₂) Parent->B1 hydroxylation M1 2-(4-Amino-3-methylphenyl)acetic acid A1->M1 Further Degradation\n(e.g., Ring Cleavage) Further Degradation (e.g., Ring Cleavage) M1->Further Degradation\n(e.g., Ring Cleavage) M2 Hydroxylated Intermediate B1->M2 M2->Further Degradation\n(e.g., Ring Cleavage)

Troubleshooting Guides

Problem 1: My parent compound is disappearing, but I don't see any metabolite peaks in my HPLC-UV or LC-MS analysis.
Potential Cause Explanation & Troubleshooting Steps
Metabolites are not UV-active The initial transformation (e.g., reduction of the nitro group) may alter the chromophore, significantly reducing its UV absorbance at your selected wavelength. Solution: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) to scan a wide range of wavelengths. Also, rely more heavily on your LC-MS data, specifically by extracting ion chromatograms for predicted metabolite masses.
Metabolites are volatile Some breakdown products, especially after ring cleavage, could be small, volatile organic acids that are not well-retained or detected by standard reversed-phase LC methods. Solution: Consider headspace GC-MS analysis if you suspect volatile products.
Complete Mineralization The microbial culture could be rapidly degrading the initial metabolites all the way to CO₂ and H₂O, preventing their accumulation. Solution: Create "knockout" or inhibited cultures. Use metabolic inhibitors (if known) or analyze at much earlier time points to try and capture transient intermediates.
Adsorption or Polymerization Reactive intermediates, such as hydroxylamines or catechols, can be unstable and may polymerize or bind to cellular material, removing them from the supernatant. Solution: Analyze the cell pellet in addition to the supernatant. You may need to perform a cell lysis and extraction to detect intracellular or cell-bound metabolites.
Problem 2: My HPLC peaks for the parent compound and potential metabolites are tailing or have poor shape.

This compound is an aromatic carboxylic acid, which can present specific chromatographic challenges.

Potential Cause Explanation & Troubleshooting Steps
Secondary Silanol Interactions The carboxylic acid group can interact with residual silanol groups on the silica-based C18 column, causing peak tailing.[6] Solution 1 (Mobile Phase pH): Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid (~pH 4-5). A pH of 2.5 is a good starting point. This ensures the analyte is fully protonated and less likely to interact with silanols. Use a buffer (e.g., 10-20 mM phosphate or formate) to maintain a stable pH.[7] Solution 2 (Column Choice): Use a modern, end-capped, high-purity silica column, or consider a phenyl-hexyl column which can offer alternative selectivity for aromatic compounds.[8]
Column Overload Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks. Solution: Perform a dilution series of your sample (e.g., 1:10, 1:100). If the peak shape improves with dilution, you are likely overloading the column. Reduce your injection volume or sample concentration.
Mismatched Sample Solvent Dissolving your sample in a solvent much stronger than the mobile phase (e.g., 100% methanol when the mobile phase is 30% methanol) can cause peak distortion. Solution: Whenever possible, dissolve your standards and samples in the initial mobile phase composition.

Experimental Protocols

Protocol 1: Basic Whole-Cell Biodegradation Assay
  • Prepare Medium: Prepare a minimal salts medium (MSM) appropriate for your chosen microorganism.

  • Inoculum: Grow a pre-culture of your microbial strain in a rich medium (e.g., LB broth) to the late exponential phase. Harvest cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to an OD₆₀₀ of ~1.0.

  • Setup Degradation Flasks: In sterile flasks, add MSM and this compound to a final concentration of 50-100 mg/L.

  • Inoculation: Inoculate the flasks with your washed cell suspension to a starting OD₆₀₀ of 0.1.

  • Controls: Prepare two essential controls:

    • Abiotic Control: Flask with MSM and the target compound, but no cells.

    • Biotic Control: Flask with MSM and cells, but no target compound.

  • Incubation: Incubate all flasks under appropriate conditions (e.g., 30°C, 150 rpm).

  • Sampling: At regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots. Centrifuge to pellet the cells.

  • Analysis: Analyze the supernatant for the disappearance of the parent compound (HPLC-UV) and the appearance of metabolites (LC-MS).

Protocol 2: HPLC Method for Aromatic Acids

This protocol provides a starting point for method development.

Parameter Recommendation
Column C18, 2.1 or 4.6 mm ID, 100-150 mm length, <5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start with a shallow gradient, e.g., 10-90% B over 15 minutes, followed by a wash and re-equilibration step.
Flow Rate 0.3 mL/min for 2.1 mm ID; 1.0 mL/min for 4.6 mm ID
Column Temperature 30-40°C to improve peak shape and reduce viscosity
Injection Volume 5-10 µL
Detection UV/DAD/PDA at multiple wavelengths (e.g., 254 nm, 280 nm, and the λmax of the parent compound)

References

Technical Support Center: Troubleshooting HPLC Separation of Nitrophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of nitrophenylacetic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the chromatographic analysis of these compounds. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can not only solve immediate issues but also build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of nitrophenylacetic acid isomers (ortho, meta, para) so challenging?

A1: The primary challenge lies in the subtle structural differences between the ortho-, meta-, and para-isomers. These compounds are positional isomers, meaning they share the same chemical formula and molecular weight but differ in the substitution pattern on the aromatic ring.[1] This results in very similar physicochemical properties, such as polarity and hydrophobicity, making them difficult to resolve with standard reversed-phase HPLC methods. Effective separation requires leveraging more nuanced intermolecular interactions between the analytes and the stationary phase.

Q2: I'm seeing poor resolution or complete co-elution of my nitrophenylacetic acid isomers. What is the first parameter I should investigate?

A2: The first and most critical parameter to investigate is your column chemistry . Standard C18 columns, which separate primarily based on hydrophobicity, are often insufficient for resolving positional isomers.

  • Expert Insight: You need a stationary phase that can offer alternative separation mechanisms, such as π-π interactions, dipole-dipole interactions, or shape selectivity.[2] Phenyl-based columns (e.g., Phenyl-Hexyl) or Pentafluorophenyl (PFP) columns are excellent starting points as they are specifically designed to provide enhanced selectivity for aromatic and positional isomers.[1] Columns with nitrophenylethyl group bonded stationary phases can also provide unique retention characteristics through both dipole-dipole and π-π interactions.[2]

Troubleshooting Guide: From Common to Complex Issues

This section provides a structured, question-and-answer-based approach to troubleshooting specific problems you may encounter.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My isomer peaks are tailing significantly. What are the likely causes and how can I fix this?

A: Peak tailing for acidic compounds like nitrophenylacetic acids is often a result of secondary interactions with the stationary phase or issues with mobile phase pH.

  • Cause 1: Secondary Silanol Interactions. Residual silanol groups on the silica backbone of the stationary phase can interact with the acidic functional groups of your analytes, leading to tailing.[3]

    • Solution: Lowering the mobile phase pH can suppress the ionization of both the silanol groups and the carboxylic acid group of the nitrophenylacetic acid, minimizing these unwanted interactions.[3]

  • Cause 2: Inappropriate Mobile Phase pH. Nitrophenylacetic acid is a weak acid. The pH of your mobile phase will dictate its degree of ionization.[4][5][6] If the mobile phase pH is close to the pKa of the analyte, you will have a mixture of ionized and non-ionized forms, which can lead to poor peak shape.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of nitrophenylacetic acid.[7][8] This ensures the analyte is predominantly in its non-ionized, more retained form, leading to sharper, more symmetrical peaks.[8][9]

  • Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.[10]

    • Solution: Reduce the injection volume or the concentration of your sample.

Issue 2: Inconsistent Retention Times

Q: The retention times for my isomers are drifting between injections. What should I check?

A: Retention time instability is a common HPLC problem that can often be traced back to the mobile phase or the hardware.[11]

  • Cause 1: Inadequate Mobile Phase Buffering. If the pH of your mobile phase is not properly controlled, small changes can lead to significant shifts in the retention of ionizable compounds like nitrophenylacetic acid.[12][13]

    • Solution: Incorporate a buffer into your mobile phase. Choose a buffer with a pKa close to your desired mobile phase pH to ensure maximum buffering capacity.[9] For example, a phosphate or formate buffer would be appropriate for maintaining a low pH.

  • Cause 2: Mobile Phase Composition Drift. If you are mixing solvents online, ensure your pump's proportioning valves are functioning correctly. Hand-mixing the mobile phase can sometimes provide more consistent results.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump, which can cause pressure fluctuations and retention time shifts.[14][15]

  • Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times.[10]

    • Solution: Use a column oven to maintain a constant temperature for your column and mobile phase.

Advanced Troubleshooting & Method Optimization

Optimizing Mobile Phase Composition for Isomer Resolution

Q: I have selected a Phenyl column, but my ortho and meta isomers are still not fully resolved. How can I optimize my mobile phase to improve separation?

A: Mobile phase optimization is a powerful tool for fine-tuning selectivity.[12][16]

  • Step 1: Adjusting Organic Modifier Percentage. The percentage of organic solvent (typically acetonitrile or methanol) in your mobile phase affects the retention of your analytes.

    • Protocol: Perform a series of isocratic runs, systematically varying the percentage of the organic modifier (e.g., from 30% to 50% in 5% increments). A lower percentage of organic modifier will generally increase retention times and may provide more opportunity for the isomers to separate.

  • Step 2: Evaluating Different Organic Modifiers. Acetonitrile and methanol have different solvent properties and can offer different selectivities.[16]

    • Protocol: If you are using acetonitrile, try substituting it with methanol at a concentration that gives similar retention times. The change in solvent can alter the π-π interactions between the analytes and a phenyl stationary phase, potentially improving resolution.

  • Step 3: Fine-Tuning the pH. Even with a suitable column, small adjustments to the mobile phase pH can have a significant impact on the selectivity between isomers.

    • Protocol: Prepare a series of mobile phases with slightly different pH values (e.g., from pH 2.5 to 3.5 in 0.2 unit increments) using a suitable buffer. Analyze your isomer mixture with each mobile phase to identify the optimal pH for resolution.

Parameter Recommendation for Nitrophenylacetic Acid Isomers Rationale
Stationary Phase Phenyl, Pentafluorophenyl (PFP), or NitrophenylethylProvides π-π and dipole-dipole interactions necessary for resolving positional isomers.[2]
Mobile Phase pH 2.5 - 3.5 (Buffered)Suppresses ionization of the carboxylic acid group, leading to better retention and peak shape.[7][8]
Organic Modifier Acetonitrile or MethanolVarying the solvent type and concentration can fine-tune selectivity.[16]
Temperature Controlled (e.g., 30-40 °C)Improves efficiency and ensures reproducible retention times.

Visualizing the Troubleshooting Workflow

A logical approach is crucial for efficient troubleshooting. The following diagram outlines a systematic workflow for addressing poor separation of nitrophenylacetic acid isomers.

HPLC_Troubleshooting_Workflow start Start: Poor Isomer Resolution check_column Is the column appropriate? (e.g., Phenyl, PFP) start->check_column change_column Action: Switch to a Phenyl or PFP column check_column->change_column No check_pH Is mobile phase pH optimized? (2.5-3.5, buffered) check_column->check_pH Yes change_column->check_pH adjust_pH Action: Adjust pH using a suitable buffer check_pH->adjust_pH No check_organic Is organic modifier optimized? check_pH->check_organic Yes adjust_pH->check_organic adjust_organic Action: Vary % of ACN/MeOH or switch between them check_organic->adjust_organic No check_temp Is temperature controlled? check_organic->check_temp Yes adjust_organic->check_temp use_oven Action: Use a column oven check_temp->use_oven No end_success Resolution Achieved check_temp->end_success Yes use_oven->end_success

Caption: A systematic workflow for troubleshooting poor HPLC separation.

References

Technical Support Center: Nitration of Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of substituted phenylacetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find troubleshooting guides and frequently asked questions in a direct Q&A format, addressing specific issues you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in the laboratory.

Section 1: Understanding and Controlling Common Side Reactions

The nitration of substituted phenylacetic acids, while a cornerstone of organic synthesis, is often plagued by a variety of side reactions that can significantly impact yield and purity. This section delves into the most common challenges and provides actionable solutions.

FAQ 1: My reaction is producing a significant amount of decarboxylated byproduct. What is causing this and how can I prevent it?

Answer:

Decarboxylation, the loss of the carboxylic acid group as carbon dioxide, is a frequent and frustrating side reaction in the nitration of phenylacetic acids. The primary driver for this is the inherent instability of the phenylacetic acid structure under strong acidic and oxidative conditions, which are typical for nitration.

Mechanism of Decarboxylation:

The reaction proceeds through the formation of a benzylic carbocation intermediate. Under strongly acidic conditions, the carboxylic acid group can be protonated, making it a better leaving group. The subsequent loss of CO2 is facilitated by the stability of the resulting benzyl cation, which is further stabilized by the aromatic ring. The presence of a nitro group, particularly in the para position, can further influence this process.[1]

Troubleshooting Guide:

Parameter Problem Solution Scientific Rationale
Temperature High reaction temperaturesMaintain strict temperature control, typically between 0-10°C.Decarboxylation is a thermally driven process. Lowering the temperature reduces the kinetic energy available for this side reaction to occur.
Acid Strength Excessively strong acidic media (e.g., fuming sulfuric acid)Use a milder nitrating agent or a less concentrated acid mixture. Consider using nitric acid in acetic anhydride.Stronger acids promote the protonation of the carboxylic acid, facilitating its departure as CO2. Milder conditions reduce this protonation equilibrium.
Reaction Time Prolonged reaction timesMonitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.Extended exposure to the harsh reaction conditions increases the probability of decarboxylation.

Experimental Protocol to Minimize Decarboxylation:

  • Cool a solution of the substituted phenylacetic acid in a suitable solvent (e.g., glacial acetic acid) to 0°C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 5°C.

  • Monitor the reaction progress every 15-30 minutes using an appropriate analytical technique.

  • Upon completion, pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Isolate the product by filtration, wash thoroughly with cold water, and dry under vacuum.

Decarboxylation_Mechanism cluster_0 Decarboxylation Pathway Start Substituted Phenylacetic Acid Protonation Protonated Carboxylic Acid Loss_of_CO2 Benzylic Carbocation Intermediate Byproduct Decarboxylated Byproduct

FAQ 2: I am observing the formation of an unexpected isomer, suggesting an ipso-nitration has occurred. How does this happen and can I control it?

Answer:

Ipso-nitration is a fascinating and often overlooked side reaction where the nitro group attacks a carbon atom already bearing a substituent, leading to the displacement of that substituent.[2][3] This is particularly relevant when the substituent is a good leaving group or can be easily displaced. In the context of substituted phenylacetic acids, the carboxymethyl group (-CH2COOH) itself is not typically displaced via ipso-attack. However, other substituents on the aromatic ring can be susceptible.

Mechanism of Ipso-Nitration:

The nitronium ion (NO2+) attacks the ring at a position already occupied by a substituent. This forms a Wheland intermediate where the positive charge is delocalized. Instead of losing a proton to rearomatize, the intermediate expels the substituent.[4][5]

Key Factors Influencing Ipso-Nitration:

  • Nature of the Substituent: Groups like carboxyl (-COOH), formyl (-CHO), and halogens can be susceptible to displacement.[5]

  • Reaction Conditions: The concentration of the nitrating agent and the reaction temperature can influence the likelihood of ipso-attack.

Troubleshooting Guide:

Parameter Problem Solution Scientific Rationale
Substituent Position Substituent at a position prone to electrophilic attackCarefully consider the directing effects of existing substituents. In some cases, ipso-nitration may be unavoidable and require a different synthetic strategy.The electronic nature of the existing substituent dictates the positions most susceptible to electrophilic attack, including potential ipso-positions.
Nitrating Agent Highly reactive nitrating speciesEmploy milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), which can exhibit different regioselectivity.[6]Milder electrophiles can be more selective, favoring attack at unsubstituted positions over ipso-substitution.

Ipso_Nitration cluster_1 Ipso-Nitration Pathway Substituted_Arene Substituted Arene (with leaving group 'X') Wheland_Intermediate Wheland Intermediate Ipso_Product Ipso-Nitrated Product

FAQ 3: My product is contaminated with oxidized byproducts. What is the source of this oxidation and how can it be mitigated?

Answer:

Nitric acid is a potent oxidizing agent, and under nitrating conditions, the benzylic position of the phenylacetic acid side chain is susceptible to oxidation.[7] This can lead to the formation of mandelic acid derivatives or even cleavage of the side chain to form benzaldehyde derivatives.[8][9]

Mechanism of Side-Chain Oxidation:

The exact mechanism can be complex and may involve radical pathways. However, a key step is often the abstraction of a hydrogen atom from the benzylic position, leading to a benzylic radical or cation that can then be further oxidized.

Troubleshooting Guide:

Parameter Problem Solution Scientific Rationale
Nitric Acid Concentration Use of fuming nitric acid or high concentrationsUse the minimum effective concentration of nitric acid. Diluting with sulfuric acid helps to generate the nitronium ion while moderating the overall oxidizing power.Higher concentrations of nitric acid increase the concentration of various oxidizing nitrogen oxides (e.g., N2O4), promoting side-chain oxidation.
Temperature Elevated reaction temperaturesMaintain low and consistent temperatures throughout the reaction.Oxidation reactions, like decarboxylation, are accelerated at higher temperatures.
Presence of Oxidizable Substituents Electron-donating groups on the ringFor highly activated systems, consider alternative nitration methods that do not employ strong oxidizing acids, such as using nitronium tetrafluoroborate (NO2BF4).Activating groups increase the electron density of the ring, making it and the benzylic position more susceptible to oxidation.

Section 2: Analytical and Purification Strategies

Identifying and removing side products is as critical as controlling their formation. This section provides guidance on analyzing your reaction mixture and purifying your desired nitrated phenylacetic acid.

FAQ 4: What are the best analytical techniques to identify and quantify the byproducts in my reaction mixture?

Answer:

A multi-technique approach is often necessary for a comprehensive analysis of your reaction mixture.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is arguably the most powerful technique for separating and quantifying the components of your reaction mixture, including isomers and byproducts. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection is typically effective due to the aromatic nature of the compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile byproducts, such as decarboxylated compounds, GC-MS can provide excellent separation and structural information. Derivatization of the carboxylic acids to their more volatile methyl esters may be necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation of the main product and any isolated byproducts.[10] The chemical shifts and coupling patterns will provide definitive information about the position of the nitro group and the integrity of the phenylacetic acid backbone.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of your reaction and for preliminary assessment of product purity.[11]

FAQ 5: I'm struggling to purify my nitrated phenylacetic acid from the byproducts. What purification strategies do you recommend?

Answer:

The choice of purification method will depend on the nature and quantity of the impurities.

Purification Techniques:

Technique When to Use Tips and Considerations
Recrystallization When the desired product is the major component and is a solid.Choose a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents include ethanol/water mixtures or ethyl acetate/hexane.[12]
Column Chromatography For separating mixtures of isomers or when impurities have similar solubility to the product.Silica gel is the most common stationary phase. The eluent polarity should be optimized to achieve good separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
Acid-Base Extraction To remove neutral or basic impurities.Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., sodium bicarbonate). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the pure product.

General Purification Protocol (Recrystallization):

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution is hot-filtered.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath to maximize product precipitation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[13]

References

stability issues of 2-(3-Methyl-4-nitrophenyl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(3-Methyl-4-nitrophenyl)acetic acid

Welcome to the technical support guide for this compound (CAS 143665-37-6). This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. We will address common issues, provide troubleshooting protocols, and answer frequently asked questions to ensure the integrity and reproducibility of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by probable causes and a step-by-step resolution process.

Issue 1: Color of the Solution Changes Over Time (e.g., Yellowing or Darkening)

Question: I dissolved my this compound, and the initially pale-yellow solution has turned a more intense yellow or brown. What is happening?

Probable Causes:

  • Base-Catalyzed Degradation: In the presence of bases or in solutions with a pH > 7, nitrophenyl compounds can form intensely colored aci-nitro anions or undergo degradation. The benzylic protons of the acetic acid moiety are acidic and can be abstracted, leading to resonance-stabilized intermediates that are often colored.

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions in nitroaromatic compounds, leading to the formation of colored byproducts.[1]

  • Oxidative Degradation: Although generally stable, interaction with strong oxidizing agents or dissolved oxygen (potentiated by light or metal ions) can lead to degradation.

Troubleshooting Protocol:

  • pH Measurement: Immediately measure the pH of your solution. If it is neutral or basic, this is a likely cause.

  • Protect from Light: Repeat the solution preparation, but this time, use an amber vial or wrap your container in aluminum foil. Work in a dimly lit area and minimize exposure time.

  • Solvent Purity Check: Ensure your solvent is free of basic impurities or peroxides (especially in ethers like THF or dioxane). Use fresh, high-purity, or HPLC-grade solvents.

  • Inert Atmosphere: If the problem persists, especially during heating, prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Characterize the Change: Use UV-Vis spectrophotometry to monitor the solution over time. A change in the absorption spectrum (new peaks or a bathochromic shift) confirms the formation of new chemical species.

Issue 2: Precipitate Forms in the Solution After Storage

Question: My stock solution of this compound was clear initially, but now I see a precipitate. What is it?

Probable Causes:

  • Poor Solubility/Supersaturation: The compound may have been initially dissolved (perhaps with heating or sonication) to a concentration above its equilibrium solubility at the storage temperature.

  • Degradation Product: The precipitate could be a less soluble degradation product formed over time.

  • pH Shift: If using a buffered solution, a change in pH (e.g., due to CO₂ absorption from the air in an unbuffered or weakly buffered basic solution) could cause the ionized, more soluble form to revert to the less soluble free acid.

Troubleshooting Protocol:

  • Verify Solubility: Check the solubility of the compound in your chosen solvent at the storage temperature. You may need to prepare a more dilute stock solution.

  • Storage Conditions: Store solutions at a constant, controlled temperature. Avoid freeze-thaw cycles unless the compound's stability under these conditions is verified.

  • Analyze the Precipitate: If possible, isolate the precipitate by centrifugation. Wash it with a solvent in which it is insoluble, dry it, and analyze it (e.g., by melting point, HPLC, or LC-MS) to determine if it is the original compound or a degradant.

  • Use Buffered Solutions: If working in an aqueous medium, use a well-buffered solution within a pH range where the compound is stable and soluble (typically acidic to neutral for carboxylic acids). A buffer concentration of 25-50 mM is usually sufficient.

Issue 3: Loss of Potency or Inconsistent Experimental Results

Question: My experiments are giving inconsistent results, and I suspect my compound is degrading in the assay medium. How can I confirm this?

Probable Causes:

  • Hydrolytic Degradation: The compound may be unstable at the pH of your experimental medium (either acidic or basic conditions can promote hydrolysis, although nitrophenylacetic acids are generally stable).[2]

  • Reaction with Medium Components: The compound could be reacting with other components in your solution (e.g., reducing agents like DTT, or specific buffer salts). The nitro group is susceptible to reduction.

  • Adsorption to Surfaces: The compound might be adsorbing to the walls of your storage container or experimental vessel (e.g., plastic tubes or well plates), reducing the effective concentration in solution.

Troubleshooting Protocol: Performing a Forced Degradation Study

A forced degradation study is a powerful way to understand your molecule's liabilities.[3] This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways.

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: In separate, clearly labeled amber vials, set up the following conditions. Include a control sample stored at 4°C in the dark.

    • Acid Hydrolysis: Dilute the stock into 0.1 M HCl.

    • Base Hydrolysis: Dilute the stock into 0.1 M NaOH.

    • Oxidation: Dilute the stock into 3% hydrogen peroxide (H₂O₂).

    • Thermal Stress: Incubate a sample (in a stable solvent) at an elevated temperature (e.g., 60°C).

    • Photostability: Expose a sample to a light source (e.g., a photostability chamber or direct sunlight) alongside a control vial wrapped in foil.

  • Analyze Samples Over Time: At set time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each vial. Quench the reaction if necessary (e.g., neutralize the acid/base samples).

  • Quantify with HPLC: Analyze the samples using a stability-indicating HPLC method (see protocol below). A loss in the peak area of the parent compound and the appearance of new peaks will indicate degradation. Aim for 5-20% degradation to ensure degradation products are detectable without being overly complex.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for stock solutions?

  • Solvents: For long-term storage, aprotic organic solvents like Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) are recommended. The compound is also soluble in alcohols like methanol and ethanol.[5] For aqueous experiments, prepare fresh solutions or verify stability in your buffered medium.

  • Storage Temperature: Store stock solutions at -20°C or -80°C to minimize degradation rates.[1]

  • Light Protection: Always store solutions in amber vials or protected from light to prevent photodegradation.[1]

Q2: What are the likely degradation pathways for this molecule? Based on the structure (a nitro group, a benzylic methylene group, and a carboxylic acid), the following pathways are plausible:

  • Reduction of the Nitro Group: The nitro group is the most likely site for reduction, which can occur in the presence of biological reducing agents (e.g., in cell culture media) or chemical reductants. This would form nitroso, hydroxylamino, and ultimately amino derivatives.

  • Decarboxylation: While generally requiring high heat, decarboxylation at the benzylic position can be catalyzed by certain metals or conditions, yielding 3-methyl-4-nitrotoluene.

  • Oxidation: The benzylic position (the -CH₂- group) can be susceptible to oxidation, potentially forming a ketone.

  • Ring Reactions: Under harsh conditions, reactions involving the aromatic ring can occur, but this is less common under typical experimental settings.

Q3: Is this compound sensitive to pH? Yes. As a carboxylic acid, its solubility is pH-dependent. It will be significantly more soluble in basic solutions (pH > pKa) where it is deprotonated to the carboxylate form. However, high pH can also accelerate degradation, as noted in the troubleshooting guide. For aqueous solutions, a buffered system (e.g., phosphate or acetate buffer) in the pH range of 4-7 is a good starting point for stability assessment.

Q4: How can I set up a reliable HPLC method to monitor stability? A stability-indicating method is one that can separate the parent compound from its degradation products. A reverse-phase HPLC-UV method is generally suitable.

Protocol: Stability-Indicating HPLC-UV Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate potential degradants with different polarities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Start at 10-20% B.

    • Ramp to 95% B over 15-20 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5-10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound has strong absorbance, and also scan across a range (e.g., 220-400 nm) with a photodiode array (PDA) detector to identify peaks for degradation products that may have different UV spectra. A wavelength around 270-280 nm is a reasonable starting point.

  • Injection Volume: 10 µL.

  • Validation: To confirm the method is stability-indicating, analyze samples from your forced degradation study. The method should show a decrease in the parent peak and the appearance of new, well-resolved peaks corresponding to the degradants.

Part 3: Visualizations & Data

Diagrams

G cluster_prep Solution Preparation cluster_stress Forced Degradation Conditions Compound This compound (Solid) Stock Stock Solution (Store at -20°C, Protected from Light) Compound->Stock Solvent High-Purity Solvent (e.g., ACN, DMSO) Solvent->Stock Acid 0.1 M HCl Stock->Acid Stress Base 0.1 M NaOH Stock->Base Stress Oxidation 3% H₂O₂ Stock->Oxidation Stress Heat 60°C Stock->Heat Stress Light Photolysis (UV/Vis) Stock->Light Stress Analysis HPLC-UV Analysis (Time Points: 0, 2, 8, 24h) Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Results Data Interpretation: - Parent Peak Area Decrease - New Degradant Peaks Appear Analysis->Results

DegradationFactors center Compound Stability in Solution pH pH (Acid/Base) center->pH Hydrolysis Light Light (UV/Vis) center->Light Photodegradation Temp Temperature center->Temp Thermolysis Oxygen Oxygen / Oxidants center->Oxygen Oxidation Solvent Solvent Impurities (e.g., peroxides, metals) center->Solvent Catalyzed Degradation Reactants Reactive Excipients (e.g., reducing agents) center->Reactants Incompatibility

Data Summary Table

The following table summarizes the typical stress conditions used in forced degradation studies as recommended by international guidelines.[2] Researchers should adapt these based on the observed stability of this compound.

Stress ConditionReagent/ParameterTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl2 - 72 hoursLimited degradation expected for the core structure
Base Hydrolysis 0.1 M - 1 M NaOH2 - 72 hoursFormation of colored species, potential side-chain reactions
Oxidation 3% - 30% H₂O₂2 - 24 hoursOxidation of benzylic position, ring hydroxylation
Thermal 50°C - 70°C24 - 168 hoursDecarboxylation (at higher temps), general acceleration of other pathways
Photostability ICH Q1B standardN/APhotoreduction of nitro group, formation of colored products

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(3-Methyl-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of plausible synthetic routes for 2-(3-Methyl-4-nitrophenyl)acetic acid, a key intermediate in various chemical and pharmaceutical applications. We will explore three primary methodologies, evaluating them based on reaction efficiency, scalability, safety, and the underlying chemical principles that govern each transformation.

Introduction to Synthetic Strategies

The synthesis of this compound presents a classic challenge in aromatic chemistry: the regioselective introduction of substituents onto a benzene ring. The relative positions of the methyl, nitro, and acetic acid groups are crucial for the molecule's intended downstream applications. The methods discussed herein represent distinct strategic approaches to assembling this target molecule, each with its own set of advantages and drawbacks. We will consider:

  • Route A: Direct Nitration of 3-Methylphenylacetic Acid. A convergent approach that introduces the nitro group in the final stages.

  • Route B: Synthesis from a Pre-nitrated Toluene Derivative. A linear synthesis commencing with a commercially available, pre-functionalized starting material.

  • Route C: Elaboration from 3-Methyl-4-nitrobenzoic Acid. A route that leverages a different commercially available starting material and involves functional group manipulation.

Route A: Direct Nitration of 3-Methylphenylacetic Acid

This approach is the most direct on paper, involving the electrophilic aromatic substitution of 3-methylphenylacetic acid. The success of this route is entirely dependent on the regioselectivity of the nitration reaction.

Mechanistic Considerations

The nitration of 3-methylphenylacetic acid is governed by the directing effects of the two substituents already present on the aromatic ring:

  • Methyl Group (-CH₃): An activating, ortho, para-directing group.

  • Acetic Acid Group (-CH₂COOH): A deactivating, meta-directing group.

The positions activated by the methyl group are 2, 4, and 6. The positions directed by the acetic acid group are 2 and 4 (relative to the acetic acid at position 1, which is position 3 on the ring). Fortunately, both groups favor the introduction of the nitro group at the 4-position, suggesting that the desired product should be a major isomer. A study on the nitration of the structurally similar 3-methylacetanilide reported a 91% yield of the 4-nitro product, lending strong support to the feasibility of this approach[1].

Experimental Protocol (Hypothetical)

A plausible protocol, adapted from the synthesis of 2-methyl-3-nitrophenylacetic acid, is as follows[2]:

  • In a reaction vessel equipped with a stirrer and thermometer, combine 3-methylphenylacetic acid, acetic anhydride, and dichloromethane.

  • Cool the mixture to 0°C with stirring.

  • Slowly add a solution of 98% nitric acid, maintaining the temperature between 0-5°C.

  • After the addition is complete, continue stirring at this temperature for 2-3 hours.

  • The product is then isolated by filtration.

Workflow Diagram

Route A start 3-Methylphenylacetic Acid reagents HNO₃, Ac₂O DCM, 0-5°C start->reagents product This compound reagents->product Nitration

Caption: Direct nitration of 3-methylphenylacetic acid.

Route B: Synthesis from 4-Chloro-2-nitrotoluene

This multi-step, linear synthesis begins with a readily available starting material and constructs the acetic acid side chain. This approach offers better control over the nitro group's position, avoiding the potential for isomeric mixtures that can arise from direct nitration of the final scaffold.

Synthesis Pathway

A general method for preparing 2-nitro-4-substituted phenylacetic acids starts from a 4-substituted halobenzene[3]. Adapting this, we can begin with 4-chlorotoluene.

  • Nitration of 4-Chlorotoluene: The nitration of 4-chlorotoluene with a mixture of nitric and sulfuric acids yields a mixture of isomers, predominantly 4-chloro-2-nitrotoluene (around 65%) and 4-chloro-3-nitrotoluene (around 35%)[4][5]. These isomers must be separated, typically by distillation.

  • Side-Chain Halogenation: The methyl group of 4-chloro-2-nitrotoluene can be halogenated, for instance, using N-bromosuccinimide (NBS) to form 4-chloro-2-nitrobenzyl bromide.

  • Cyanation: The resulting benzyl bromide can undergo nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) to yield 3-methyl-4-nitrobenzyl cyanide. This step requires careful handling due to the high toxicity of cyanide reagents.

  • Hydrolysis: The final step is the hydrolysis of the nitrile to the carboxylic acid. This transformation is typically high-yielding, as demonstrated by the 92-95% yield in the hydrolysis of p-nitrobenzyl cyanide to p-nitrophenylacetic acid[6].

Experimental Protocol (Adapted)

Step 1: Nitration of 4-Chlorotoluene [4]

  • Disperse water in 4-chlorotoluene.

  • While stirring, add a mixture of 65% nitric acid and 96% sulfuric acid dropwise, maintaining the temperature at 50-55°C.

  • Stir at 55°C for 2 hours.

  • Add water and extract the product with an organic solvent.

  • Separate the isomers by vacuum distillation.

Step 2 & 3: Halogenation and Cyanation (General Procedure)

  • Reflux 4-chloro-2-nitrotoluene with NBS and a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride to obtain 4-chloro-2-nitrobenzyl bromide.

  • React the benzyl bromide with sodium cyanide in a polar aprotic solvent (e.g., DMSO or acetone) to yield 3-methyl-4-nitrobenzyl cyanide.

Step 4: Hydrolysis of 3-Methyl-4-nitrobenzyl Cyanide [6]

  • Prepare a solution of concentrated sulfuric acid in water.

  • Add the 3-methyl-4-nitrobenzyl cyanide to the acid solution.

  • Heat the mixture to boiling for 15-30 minutes.

  • Dilute the reaction mixture with cold water and cool to 0°C to precipitate the product.

  • Filter and wash the precipitate with ice water. Recrystallize from hot water if necessary.

Workflow Diagram

Route B s1 4-Chlorotoluene s2 4-Chloro-2-nitrotoluene s1->s2 Nitration s3 4-Chloro-2-nitrobenzyl bromide s2->s3 Bromination s4 3-Methyl-4-nitrobenzyl cyanide s3->s4 Cyanation s5 This compound s4->s5 Hydrolysis

Caption: Multi-step synthesis from 4-chlorotoluene.

Route C: Elaboration from 3-Methyl-4-nitrobenzoic Acid

This route also begins with a pre-nitrated starting material, 3-methyl-4-nitrobenzoic acid, which is commercially available. The synthesis involves the conversion of the carboxylic acid group into the desired acetic acid side chain.

Synthesis Pathway
  • Conversion to Acyl Chloride: The starting benzoic acid can be converted to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Arndt-Eistert Homologation (a possibility): A classic method for a one-carbon homologation of a carboxylic acid. This involves reaction of the acyl chloride with diazomethane to form a diazoketone, followed by a Wolff rearrangement in the presence of a nucleophile (e.g., water) to form the homologous acid. However, diazomethane is highly toxic and explosive, making this route less desirable for large-scale synthesis.

  • Alternative Homologation via Nitrile: A safer and more practical approach involves the conversion of the benzoic acid to the corresponding benzonitrile, which can then be elaborated. A known method exists for the synthesis of 3-methyl-4-nitrobenzonitrile from 3-methyl-4-nitrobenzoic acid[7].

    • Amide Formation and Dehydration: The benzoic acid can be converted to 3-methyl-4-nitrobenzamide, which is then dehydrated to the nitrile using a reagent like phosphorus oxychloride (POCl₃)[7].

    • Reduction to Amine, then Sandmeyer Reaction: While more steps, this is another possibility.

  • Conversion of Nitrile to Acetic Acid: Once 3-methyl-4-nitrobenzonitrile is obtained, it can be reduced to the benzylamine, which is then converted to the benzyl alcohol. The alcohol can be converted to a benzyl halide and then subjected to cyanation and hydrolysis as in Route B. A more direct, albeit challenging, approach would be to introduce a one-carbon unit to the nitrile.

Given the available literature, the most plausible sequence from 3-methyl-4-nitrobenzoic acid would be its conversion to 3-methyl-4-nitrobenzonitrile, followed by a series of steps to introduce the acetic acid side chain, likely mirroring the latter stages of Route B after a reduction step.

Workflow Diagram

Route C s1 3-Methyl-4-nitrobenzoic acid s2 3-Methyl-4-nitrobenzonitrile s1->s2 Amidation then Dehydration s3 3-Methyl-4-nitrobenzyl alcohol s2->s3 Reduction s4 3-Methyl-4-nitrobenzyl cyanide s3->s4 Halogenation then Cyanation s5 This compound s4->s5 Hydrolysis

Caption: Multi-step synthesis from 3-methyl-4-nitrobenzoic acid.

Comparative Analysis

FeatureRoute A: Direct NitrationRoute B: From 4-Chloro-2-nitrotolueneRoute C: From 3-Methyl-4-nitrobenzoic Acid
Number of Steps 14+ (including isomer separation)4+
Starting Material 3-Methylphenylacetic acid4-Chlorotoluene3-Methyl-4-nitrobenzoic acid
Key Challenge Regioselectivity, potential for isomeric byproductsIsomer separation after nitration, handling of toxic cyanidesMultiple functional group transformations, potentially lower overall yield
Potential Yield Potentially high if regioselectivity is favorable (e.g., >90%)[1]Overall yield will be impacted by the yields of multiple steps. Hydrolysis step is high-yielding (92-95%)[6].Overall yield is likely to be moderate due to the number of steps.
Scalability Potentially very scalable if the product crystallizes out cleanly.Scalable, but requires handling of large quantities of hazardous materials (strong acids, cyanides).Scalable, but may be less cost-effective due to the number of transformations.
Safety Concerns Use of concentrated nitric and sulfuric acids.Use of concentrated acids, toxic and lachrymatory benzyl halides, and highly toxic cyanides.Use of various reagents for functional group transformations (e.g., thionyl chloride, reducing agents).
Purification May require extensive purification to remove isomers.Requires efficient separation of isomers at an early stage. Later steps may yield cleaner products.Purification required at each step.

Conclusion and Recommendations

The choice of synthesis route for this compound depends heavily on the specific requirements of the researcher or organization, including scale, available equipment, and tolerance for hazardous reagents.

  • Route A (Direct Nitration) is the most atom-economical and shortest route. If the regioselectivity is as high as suggested by analogous reactions, this would be the preferred method for its simplicity and potential for high throughput. However, a small-scale trial would be essential to confirm the isomeric purity of the product.

  • Route B (From 4-Chloro-2-nitrotoluene) offers a more controlled, albeit longer, synthesis. It guarantees the correct substitution pattern but introduces significant challenges, including the separation of isomers and the use of highly toxic cyanide. This route is suitable for situations where isomeric purity is paramount and the necessary safety infrastructure is in place.

  • Route C (From 3-Methyl-4-nitrobenzoic Acid) provides an alternative starting point but likely involves a greater number of functional group manipulations, which could lead to a lower overall yield and higher cost. This route might be considered if the starting material is readily available at a lower cost than the starting materials for the other routes, or if specific intermediates are required for other purposes.

For most applications, Route A represents the most promising approach due to its directness. A thorough investigation into the optimization of the nitration conditions to maximize the yield of the desired 4-nitro isomer is highly recommended.

References

A Comparative Guide to the Validation of Analytical Methods for 2-(3-Methyl-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies and a detailed protocol for the validation of a stability-indicating HPLC method for 2-(3-Methyl-4-nitrophenyl)acetic acid. Designed for researchers, scientists, and drug development professionals, this document emphasizes the scientific rationale behind experimental choices, ensuring a robust and reliable analytical procedure compliant with regulatory expectations.

Introduction: The Analytical Imperative

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and stability are critical to the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a validated, stability-indicating analytical method is not merely a regulatory requirement but a scientific necessity.[1][2] Such a method must accurately quantify the compound and resolve it from any potential process-related impurities or degradation products that may arise during manufacturing and storage.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution and sensitivity for non-volatile compounds like our target analyte.[1][3]

Comparison of Analytical Technologies

While HPLC is often the preferred method, other techniques can be employed for orthogonal verification or specific applications. The choice of method depends on the analytical objective, such as routine quality control, reference standard characterization, or impurity identification.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Potentiometric Titration
Specificity Very High (Can separate structurally similar impurities)High (Structure-specific signals)[3]Low to Moderate (Measures total acidity)
Sensitivity High (ng to pg levels)Moderate (mg to µg levels)Low (mg levels)
Primary Use Purity, Assay, Stability, Impurity ProfilingAbsolute Purity Determination (Primary Method)[3]Bulk Assay of Pure Substance
Reference Standard Requires a specific, well-characterized standardCan use a universal internal standard (e.g., maleic acid)[3]Requires a standardized titrant (e.g., NaOH)
Throughput HighLow to ModerateModerate
Limitations Complex method developmentExpensive equipment, lower sensitivityNon-specific, interference from other acidic/basic species

For routine quality control and stability testing, a validated HPLC method is the industry standard due to its superior specificity and sensitivity.[3]

Deep Dive: Validation of a Stability-Indicating HPLC Method

A stability-indicating method provides unambiguous data on the stability of a drug substance under various environmental conditions.[2] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[4][5] We will follow the principles outlined by the International Council for Harmonisation (ICH).

The Method Validation Workflow

The validation process is a systematic journey from initial method development to the confirmation of its performance characteristics.

G cluster_0 Phase 1: Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Implementation Dev Method Development (Column, Mobile Phase, Detector Selection) Opt Method Optimization (Gradient, Flow Rate, Temperature) Dev->Opt Spec Specificity & Forced Degradation Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LODQ LOD & LOQ Prec->LODQ Rob Robustness LODQ->Rob SST System Suitability Testing (Routine Analysis Prerequisite) Rob->SST Report Validation Report & SOP SST->Report

Caption: A typical workflow for analytical method validation.

Validation Parameters & Experimental Design

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are the cornerstone of developing a stability-indicating method.[1]

G cluster_stress Forced Degradation Conditions API This compound (API) Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Oxid Oxidation (e.g., 3% H₂O₂) API->Oxid Therm Thermal (e.g., 80°C) API->Therm Photo Photolytic (e.g., UV/Vis Light) API->Photo Result HPLC Analysis: Separation of API from Degradation Products (DPs) Acid->Result Base->Result Oxid->Result Therm->Result Photo->Result

Caption: Specificity assessment via forced degradation studies.

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours. Dilute to 0.1 mg/mL.

  • Thermal Degradation: Store the solid powder at 80°C for 24 hours. Prepare a 0.1 mg/mL solution.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples by the proposed HPLC method, alongside an unstressed control sample. Use a photodiode array (PDA) detector to assess peak purity.

Scientist's Note: The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration). The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[4] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Experimental Protocol: Linearity

  • Prepare a stock solution of this compound at 1 mg/mL.

  • Perform serial dilutions to prepare at least five concentrations, typically covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy is the closeness of the test results to the true value.[6] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol: Accuracy

  • Spike a placebo (a mixture of all formulation excipients without the API) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[5]

Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol: Precision

  • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements and also for the combined data.

Acceptance Criteria: The RSD should be ≤ 2.0%.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[4]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]

These are often determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ.[4]

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7] This provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze a system suitability solution under each condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).

Acceptance Criteria: System suitability parameters should remain within their acceptance limits for all tested variations.

Data Summary and Interpretation

The results of the validation experiments should be clearly tabulated to demonstrate compliance with acceptance criteria.

Table 1: Illustrative Validation Data Summary

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference at analyte retention time; Peak Purity > 99.5%No co-elution; Peak Purity > 99.0%Pass
Linearity (r²) 0.9998≥ 0.999Pass
Range (µg/mL) 50 - 15080 - 120% of nominalPass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (Repeatability RSD) 0.85%≤ 2.0%Pass
Precision (Intermediate RSD) 1.15%≤ 2.0%Pass
LOD (µg/mL) 0.05 (S/N = 3.3)S/N ≥ 3Pass
LOQ (µg/mL) 0.15 (S/N = 10.5)S/N ≥ 10Pass
Robustness System suitability passed under all varied conditionsSystem suitability criteria metPass

Conclusion

The validation of an analytical method is a comprehensive process that ensures the reliability, consistency, and accuracy of analytical data.[4] For this compound, a stability-indicating reversed-phase HPLC method with UV detection is demonstrated to be a highly suitable approach. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, we can establish a method that is fit for its intended purpose in a regulated environment, ultimately ensuring the quality and safety of pharmaceutical products.

References

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Nitrophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise identification of constitutional isomers is a foundational requirement for ensuring purity, efficacy, and safety. The nitrophenylacetic acids, existing as ortho (2-), meta (3-), and para (4-) isomers, serve as a classic example where positional differences profoundly impact chemical reactivity and biological activity. This guide provides an in-depth comparison of their spectroscopic signatures, moving beyond mere data presentation to explain the structural basis for the observed differences.

The differentiation of these isomers is critical, as they can be key starting materials or intermediates in the synthesis of various pharmaceuticals. For instance, 2-nitrophenylacetic acid is a precursor for synthesizing heterocyclic compounds like quindoline derivatives, which have applications as enzyme inhibitors and anticancer agents[1]. An incorrect isomer in a synthesis pathway could lead to an entirely different, and potentially inactive or harmful, final product.

This document details the comparative analysis using Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, providing both the experimental framework and the expert interpretation necessary for unambiguous identification.

Molecular Structures of Nitrophenylacetic Acid Isomers

The fundamental difference between the three isomers lies in the position of the nitro (-NO₂) group on the phenyl ring relative to the acetic acid (-CH₂COOH) moiety. This positional variance alters the electronic distribution, symmetry, and steric environment of each molecule, giving rise to unique spectroscopic fingerprints.

Figure 1: Chemical structures of the ortho, meta, and para isomers of nitrophenylacetic acid.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Causality: IR spectroscopy is an ideal first-pass technique for confirming the presence of key functional groups. While all three isomers share the same functional groups (carboxylic acid, nitro group, aromatic ring), the electronic and steric effects stemming from the varied -NO₂ position cause subtle but measurable shifts in vibrational frequencies, particularly for the C=O and N-O bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a preferred technique for solid samples as it requires minimal sample preparation.

  • Instrument Setup: Ensure the Bruker Tensor 27 FT-IR spectrometer (or equivalent) with a DuraSamplIR II ATR accessory is clean and a background spectrum has been collected.

  • Sample Preparation: Place a small amount (a few milligrams) of the crystalline nitrophenylacetic acid isomer directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Co-add 16 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform baseline correction and normalization on the resulting spectrum.

Figure 2: Workflow for acquiring an ATR-IR spectrum.

Comparative IR Data
Vibrational Mode 2-Nitrophenylacetic Acid (cm⁻¹) 3-Nitrophenylacetic Acid (cm⁻¹) 4-Nitrophenylacetic Acid (cm⁻¹) Interpretation
O-H stretch (Carboxylic Acid)~3150-2800 (broad)~3100-2800 (broad)~3100-2800 (broad)Characteristic broad absorption due to hydrogen bonding in the carboxylic acid dimer.
C=O stretch (Carboxylic Acid)~1700~1705-1710~1700The electron-withdrawing nitro group influences the carbonyl stretch. Positional differences cause slight shifts.
NO₂ Asymmetric Stretch~1520-1530~1525-1535~1515-1525The electronic environment of the nitro group directly affects its stretching frequency.
NO₂ Symmetric Stretch~1345-1355~1350-1360~1340-1350This, along with the asymmetric stretch, provides a strong signature for the nitro group.
C-H out-of-plane bend~780-800~740-760 & ~800-820~850-870The pattern of C-H bending in the fingerprint region (below 900 cm⁻¹) is highly diagnostic of the substitution pattern on the aromatic ring.

(Note: Exact wavenumbers can vary slightly based on the sampling method (e.g., KBr pellet vs. ATR) and instrument calibration. Data is compiled from sources[2][3][4][5][6][7].)

Analysis: The most diagnostic region is the C-H out-of-plane bending. The ortho isomer typically shows one strong band, the meta isomer shows two distinct bands, and the para isomer shows a single strong band at a higher wavenumber than the ortho isomer. These patterns are a reliable way to distinguish the substitution on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

Expertise & Causality: NMR is the most powerful technique for isomer differentiation as it provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom. The electron-withdrawing nature of the nitro group and the carboxylic acid group creates distinct electronic environments for the aromatic protons and carbons, leading to unique chemical shifts and coupling patterns for each isomer.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the nitrophenylacetic acid isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Perform standard instrument shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a proton spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 128 or more) are required. A broadband proton-decoupled sequence is standard.

  • Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the spectra (e.g., to TMS at 0 ppm or the residual solvent peak).

Figure 3: General workflow for NMR data acquisition.

Comparative ¹H NMR Data (Aromatic Region)
Isomer Approximate Chemical Shifts (ppm) & Splitting Pattern (in CDCl₃) Interpretation
2-Nitro Four distinct multiplets between ~7.4-8.2 ppm.The lack of symmetry and proximity of both substituents leads to a complex, non-first-order splitting pattern for all four aromatic protons.
3-Nitro δ ~8.2 (s), ~8.15 (d), ~7.6 (d), ~7.5 (t)[8]The proton between the two electron-withdrawing groups (at C2) is the most deshielded. The meta- and ortho-couplings result in a characteristic pattern of a singlet (or narrow triplet), two doublets, and a triplet.
4-Nitro Two doublets, ~8.2 ppm and ~7.5 ppm (A₂B₂ system)Due to the molecule's C₂ symmetry axis, the protons ortho to the nitro group are equivalent, as are the protons ortho to the acetyl group. This results in a simple pattern of two doublets, each integrating to 2H.
Comparative ¹³C NMR Data
Isomer Number of Aromatic Signals Approximate Chemical Shift Range (ppm) Interpretation
2-Nitro 6125-150All six aromatic carbons are chemically non-equivalent, resulting in six distinct signals.
3-Nitro 6122-148Similar to the ortho isomer, the lack of symmetry results in six unique signals for the aromatic carbons[4][9].
4-Nitro 4124-147The C₂ symmetry renders pairs of carbons equivalent (C2/C6 and C3/C5), leading to only four signals in the aromatic region[6].

Analysis: The ¹H NMR aromatic region provides the most immediate and clear distinction. The simple two-doublet pattern of the para isomer is unmistakable. The complex multiplet of the ortho isomer and the characteristic singlet/doublet/triplet pattern of the meta isomer are also highly diagnostic. The ¹³C NMR spectrum confirms the assignment based on the number of unique aromatic signals, which directly reflects the molecular symmetry.

Mass Spectrometry (MS): Fragmentation Fingerprints

Expertise & Causality: Mass spectrometry provides the molecular weight and, crucially, information about the molecule's fragmentation pathways upon ionization. While all three isomers have the same molecular weight (181.0375 g/mol )[2][4][6], the position of the nitro group influences the stability of the resulting fragments. This leads to different relative abundances in the mass spectrum, which can be used for identification. The "ortho effect," a well-known phenomenon in mass spectrometry, can lead to unique fragmentation pathways for the 2-nitro isomer involving interaction between the adjacent nitro and acetic acid groups.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.

Figure 4: Workflow for Electron Ionization Mass Spectrometry.

Comparative MS Fragmentation Data
m/z Proposed Fragment 2-Nitro 3-Nitro 4-Nitro Interpretation
181 [M]⁺ PresentPresent, often base peak[8]PresentThe molecular ion peak, confirming the molecular weight.
136 [M - COOH]⁺ PresentPresentPresentLoss of the carboxylic acid radical is a common fragmentation pathway.
135 [M - NO₂]⁺ PresentPresentPresentLoss of the nitro group.
90 [C₇H₆]⁺ PresentHigh Abundance[8]PresentLikely a tropylium-like ion formed after rearrangement and loss of substituents.
77 [C₆H₅]⁺ PresentHigh Abundance[8]PresentPhenyl cation, from cleavage of the side chain.

Analysis: While many fragments are common to all three isomers, their relative intensities can differ. The most significant differences often arise from ortho-effects. In 2-nitrophenylacetic acid, intramolecular rearrangements involving the adjacent groups can lead to unique, albeit sometimes low-abundance, fragment ions that are absent in the meta and para isomers. A detailed analysis of the relative peak heights is necessary for differentiation. For example, in the provided data for 3-nitrophenylacetic acid, the fragment at m/z 90 is particularly abundant[8].

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. The nitrophenyl group acts as a chromophore. The position of the nitro group alters the conjugation and electronic structure of the molecule, which in turn affects the energy of the π → π* transitions. This results in different absorption maxima (λ_max) and molar absorptivities (ε) for each isomer.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of each isomer (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent like ethanol or methanol.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

  • Data Acquisition: Scan a wavelength range from approximately 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each peak.

Figure 5: Workflow for UV-Visible Spectroscopy.

Comparative UV-Vis Data
Isomer Approximate λ_max (nm) Interpretation
2-Nitro ~260-270Steric hindrance between the adjacent nitro and acetyl groups can slightly disrupt the planarity of the nitro group with the ring, potentially leading to a lower λ_max compared to the para isomer.
3-Nitro ~255-265In the meta position, the nitro group's electron-withdrawing effect occurs primarily through induction, with less effective resonance stabilization of the excited state compared to the para isomer. This typically results in the lowest λ_max.
4-Nitro ~270-280The para arrangement allows for the most effective end-to-end conjugation and resonance stabilization of the π → π* excited state, shifting the absorption to a longer wavelength (a bathochromic shift).

Analysis: The trend in λ_max is often para > ortho > meta. This is because the para isomer allows for the most extended conjugation, which lowers the energy gap for the electronic transition[10]. This difference, while sometimes small, is a reproducible and reliable method for distinguishing the isomers, especially when authentic standards are available for comparison.

Conclusion

No single technique should be used in isolation for the definitive identification of the nitrophenylacetic acid isomers. However, by systematically applying a suite of spectroscopic methods, a clear and unambiguous assignment can be made.

  • ¹H NMR stands out as the most definitive single technique, with the aromatic splitting patterns providing a direct structural readout.

  • IR spectroscopy serves as a rapid and effective tool for confirming functional groups and, critically, for identifying the ring substitution pattern through the C-H out-of-plane bending region.

  • Mass Spectrometry confirms the molecular weight and can offer differentiating clues through the relative abundances of fragment ions, particularly when considering potential ortho-effects.

  • UV-Vis Spectroscopy provides corroborating evidence based on the predictable electronic effects of the nitro group's position on the absorption maximum.

By integrating the data from these orthogonal techniques, researchers and drug development professionals can confidently establish the identity and purity of their nitrophenylacetic acid isomer, ensuring the integrity of their subsequent research and development efforts.

References

A Researcher's Guide to the Structural Characterization of 2-(3-Methyl-4-nitrophenyl)acetic Acid: A Comparative Analysis Centered on ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical synthesis and drug development, the unambiguous structural confirmation of novel or key intermediate compounds is a foundational requirement for advancing any project. 2-(3-Methyl-4-nitrophenyl)acetic acid is a valuable arylacetic acid derivative, a class of compounds widely utilized as versatile building blocks in a multitude of organic reactions for synthesizing more complex molecules.[1][2] The specific arrangement of the methyl and nitro substituents on the phenyl ring dictates its reactivity and potential biological activity, making precise characterization paramount.

This guide provides an in-depth analysis of the characterization of this compound, with a primary focus on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will explore the causality behind experimental choices, interpret spectral data, and objectively compare the utility of ¹H NMR with other common analytical techniques.

The Indispensable Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as the cornerstone of structural analysis in organic chemistry. Its power lies in its ability to provide a detailed map of the proton environments within a molecule. Three key pieces of information are extracted from a typical spectrum:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Electronegative atoms or groups (like a nitro group) deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): This phenomenon, observed as the splitting of a signal into multiple peaks (multiplets), reveals information about adjacent, non-equivalent protons. The magnitude of the coupling constant (J-value, measured in Hz) provides insight into the dihedral angle and connectivity between coupled protons.[3]

¹H NMR Spectrum Analysis of this compound

The structural integrity of a synthesized batch of this compound can be rigorously validated by analyzing its ¹H NMR spectrum. The expected and experimentally observed data provide a unique fingerprint for the molecule.

Predicted ¹H NMR Spectrum

Before analyzing the experimental data, we can predict the spectrum based on the molecule's structure. We expect to see:

  • A singlet for the carboxylic acid proton (-COOH), typically in the 10-12 ppm range, although it can be broad and is often exchanged with D₂O.

  • A singlet for the methylene protons (-CH₂-), deshielded by the adjacent aromatic ring and carboxylic acid.

  • Three distinct signals for the aromatic protons. The proton ortho to the nitro group will be the most deshielded.

  • A singlet for the methyl group (-CH₃) protons on the aromatic ring.

Experimental Data and Interpretation

The following table summarizes the reported ¹H NMR data for this compound, acquired using a 400 MHz spectrometer with deuterated chloroform (CDCl₃) as the solvent.[4]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale for Assignment
H-57.97Doublet (d)1HNot ReportedThis proton is ortho to the strongly electron-withdrawing nitro group, resulting in significant deshielding and the furthest downfield shift among the aromatic protons. It is split by the adjacent H-6.
H-2, H-67.28-7.26Multiplet (m)2HNot ReportedThese two aromatic protons are in a more complex environment, influenced by both the methyl and the acetic acid groups. Their overlapping signals appear as a multiplet.
-CH₂-3.71Singlet (s)2HN/AThese methylene protons are adjacent to the aromatic ring and the carbonyl group. Having no adjacent non-equivalent protons, they appear as a singlet.
-CH₃2.61Singlet (s)3HN/AThe protons of the methyl group are equivalent and have no adjacent protons to couple with, thus appearing as a sharp singlet.

Note: The acidic proton of the carboxylic acid group is often not observed in CDCl₃ or appears as a very broad singlet due to exchange phenomena. Its presence can be confirmed by shaking the sample with a drop of D₂O, which would cause the signal to disappear.

This experimental data aligns perfectly with the predicted spectrum, providing strong evidence for the successful synthesis and purity of this compound.[4]

Experimental Protocol for ¹H NMR Analysis

To ensure high-quality, reproducible data, a standardized protocol is essential. The following steps outline a self-validating system for sample preparation and data acquisition.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

    • Using a calibrated pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point. Modern spectrometers can often reference the residual solvent peak, but TMS remains the gold standard.

    • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is required for high-resolution spectra.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer's probe.

    • Lock onto the deuterium signal from the CDCl₃ solvent. This step is crucial for stabilizing the magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and distortion, leading to sharp, well-resolved signals.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 90° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise ratio).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Workflow for Structural Characterization

The logical flow from sample to final structural confirmation is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in CDCl3 with TMS weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample transfer->insert lock_shim 5. Lock & Shim insert->lock_shim acquire 6. Acquire FID lock_shim->acquire ft 7. Fourier Transform acquire->ft phase_cal 8. Phase & Calibrate ft->phase_cal integrate 9. Integrate Peaks phase_cal->integrate analyze 10. Assign Structure integrate->analyze final Structure Confirmed analyze->final

Caption: Experimental workflow for ¹H NMR characterization.

Comparative Analysis with Alternative Techniques

While ¹H NMR is exceptionally powerful, a multi-technique approach provides the most robust characterization. Here’s how ¹H NMR compares to other common methods for analyzing this compound.

TechniqueInformation ProvidedAdvantagesDisadvantages
¹H NMR Spectroscopy Detailed proton environment, connectivity (H-H), stereochemistry, and relative quantitation of protons.Provides the most comprehensive structural information for the proton framework. Non-destructive.Requires slightly larger sample amounts than MS. Can have overlapping signals in complex molecules.
¹³C NMR Spectroscopy Number and electronic environment of unique carbon atoms.Complements ¹H NMR by providing the carbon skeleton. Good for identifying symmetry.Much lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. Does not typically show C-C coupling.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Extremely high sensitivity (requires very little sample). Confirms molecular formula. Fragmentation can provide structural clues.Isomer differentiation can be difficult or impossible without tandem MS (MS/MS). It is a destructive technique.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -COOH, -NO₂, C=C aromatic).Fast, simple, and requires minimal sample preparation. Excellent for confirming the presence of key functional groups.Provides limited information on the overall molecular skeleton and connectivity. Not suitable for distinguishing isomers with the same functional groups.

For this compound, IR spectroscopy would confirm the presence of the carboxylic acid (broad O-H stretch ~3000 cm⁻¹, C=O stretch ~1700 cm⁻¹) and nitro group (strong stretches ~1520 and 1350 cm⁻¹).[5] Mass spectrometry would confirm the molecular weight of 195.17 g/mol . However, neither technique could definitively distinguish it from its isomers, such as 2-(3-Methyl-2-nitrophenyl)acetic acid, with the same certainty as ¹H NMR. The unique splitting pattern and chemical shifts of the aromatic protons in the ¹H NMR spectrum are what provide the unambiguous structural proof.

Conclusion

The characterization of this compound by ¹H NMR spectroscopy provides a clear and definitive confirmation of its chemical structure. The observed chemical shifts, integration values, and signal multiplicities align perfectly with the assigned structure, offering a level of detail that is difficult to achieve with other standalone techniques. When integrated into a workflow that includes complementary methods like Mass Spectrometry and IR Spectroscopy, researchers can have the highest degree of confidence in the identity and purity of their material, a non-negotiable requirement for rigorous scientific research and development.

References

A Senior Application Scientist's Guide to Cross-Validation of Quantification Methods for Nitrophenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the accurate quantification of nitrophenyl compounds is paramount. These compounds are not only significant environmental pollutants but are also crucial intermediates in pharmaceutical synthesis and pivotal metabolites in toxicological studies.[1] The integrity of research and the safety of developed products hinge on the reliability of the analytical methods used. This guide provides an in-depth, experience-driven comparison of common quantification methods, focusing on the critical process of cross-validation to ensure data consistency and accuracy across different analytical platforms.

The principle of cross-validation involves comparing data from at least two different analytical methods to determine if the results are comparable and interchangeable.[2][3] This process is essential for method transfer between laboratories, regulatory compliance, and confirming the robustness of a newly developed method against a reference standard.[2]

Pillar 1: Selecting the Right Analytical Tool

The choice of an analytical technique for quantifying nitrophenyl compounds is a critical first step, dictated by factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.[4] The most prevalent methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely adopted technique for nitrophenol analysis, often coupled with UV or Diode Array Detectors (DAD).[4] It offers a robust framework for separating complex mixtures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique, ideal for the identification and quantification of volatile and semi-volatile compounds.[4] For polar analytes like nitrophenols, a derivatization step is often necessary to enhance volatility and improve chromatographic performance.[1][5]

  • UV-Vis Spectrophotometry: A simpler, cost-effective method suitable for quantifying nitrophenols in uncomplicated matrices.[4] However, its susceptibility to interference from other UV-absorbing compounds is a significant limitation.[6]

The following workflow illustrates the decision-making process for selecting an appropriate analytical method.

A decision tree for selecting an analytical method.
Pillar 2: The Cross-Validation Experiment: A Practical Guide

To ensure the interchangeability of methods, a rigorous cross-validation study is essential. This section details the protocols for comparing two of the most powerful techniques: HPLC-UV and GC-MS. The foundation of this process is rooted in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[7][8]

This protocol describes a head-to-head comparison for the quantification of 4-Nitrophenol (PNP) in a simulated water sample.

1. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare a stock solution of 4-Nitrophenol (1 mg/mL) in methanol.

  • Generate a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Prepare three levels of QC samples: Low (0.3 µg/mL), Medium (15 µg/mL), and High (40 µg/mL).

2. Sample Preparation:

  • For HPLC-UV: The aqueous standards and QC samples can often be injected directly.

  • For GC-MS: A derivatization step is required to increase the volatility of 4-Nitrophenol.[5]

    • To 1 mL of each standard and QC, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • After cooling, the sample is ready for injection.

3. Instrumental Analysis:

  • HPLC-UV System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of methanol and 0.01 M citrate buffer (pH 6.2) (47:53 v/v).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV at 290 nm.[9]

    • Injection Volume: 20 µL.

  • GC-MS System:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C, splitless mode.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron Ionization (EI) mode. Monitor the characteristic ions for the derivatized 4-Nitrophenol.

4. Data Analysis and Statistical Comparison:

  • For both methods, construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the QC samples using the respective calibration curves.

  • The core of cross-validation lies in the statistical comparison of the results obtained from both methods.[10] Key statistical tools include:

    • Student's t-test: To compare the mean values of the QC samples from both methods.

    • F-test: To compare the variances (precision) of the two methods.

    • Bland-Altman plot: A graphical method to visualize the agreement between the two techniques by plotting the difference between the measurements against their average.[10][11]

The following diagram illustrates the cross-validation workflow.

Cross_Validation_Workflow Start Prepare Identical Sets of Calibration Standards & QCs MethodA Analyze via Method A (e.g., HPLC-UV) Start->MethodA MethodB Analyze via Method B (e.g., GC-MS with Derivatization) Start->MethodB DataA Generate Dataset A MethodA->DataA DataB Generate Dataset B MethodB->DataB Stats Statistical Comparison (t-test, F-test, Bland-Altman) DataA->Stats DataB->Stats Conclusion Assess Comparability & Interchangeability Stats->Conclusion

Workflow for the cross-validation of two analytical methods.
Pillar 3: Interpreting the Data: A Comparative Analysis

The performance of each method must be objectively evaluated based on key validation parameters.[12] The following table summarizes expected performance characteristics for the quantification of nitrophenyl compounds.

Parameter HPLC-UV GC-MS (with Derivatization) UV-Vis Spectrophotometry Rationale & Causality
Specificity Good to ExcellentExcellentPoor to FairHPLC's chromatographic separation provides good specificity. GC-MS offers superior specificity due to mass fragmentation patterns. Spectrophotometry is prone to interference from any compound absorbing at a similar wavelength.[6]
Linearity (R²) > 0.99> 0.99> 0.99All methods can achieve excellent linearity over a defined range when properly optimized.[13][14]
Accuracy (% Recovery) 90 - 110%90 - 110%85 - 115%HPLC and GC-MS generally exhibit higher accuracy due to better selectivity. Spectrophotometry can be less accurate in complex matrices.[14]
Precision (%RSD) < 5%< 10%< 5%The derivatization step in GC-MS can introduce additional variability, potentially leading to slightly higher RSD values.[14]
LOD / LOQ ng/mL rangepg/mL to ng/mL rangeµg/mL rangeGC-MS typically offers the highest sensitivity, especially when operated in Selected Ion Monitoring (SIM) mode.[5][15]
Sample Throughput ModerateLowerHighThe derivatization and longer run times for GC-MS result in lower throughput compared to the often faster HPLC and very rapid spectrophotometric methods.
Cost per Sample ModerateHighLowGC-MS is generally the most expensive due to instrument cost, maintenance, and consumables like derivatizing agents.
Conclusion: An Authoritative Perspective

The cross-validation of analytical methods is not merely a procedural step but a fundamental scientific necessity to ensure the integrity and reproducibility of quantitative data. For the analysis of nitrophenyl compounds, both HPLC-UV and GC-MS stand out as powerful and reliable techniques.

  • HPLC-UV is a robust, workhorse method suitable for routine analysis, offering a balance of performance and cost-effectiveness.[1]

  • GC-MS , while more complex and costly due to the need for derivatization, provides unparalleled sensitivity and specificity, making it the method of choice for trace-level quantification in complex matrices.[1]

  • UV-Vis Spectrophotometry remains a viable option for high-concentration samples in simple, well-defined matrices where potential interferences are known to be absent.

Ultimately, the choice of method and the rigor of its validation depend on the specific application. A thorough cross-validation, as outlined in this guide, provides the necessary confidence that the chosen analytical method is fit for its intended purpose, generating data that is both accurate and defensible.

References

Safety Operating Guide

Navigating the Disposal of 2-(3-Methyl-4-nitrophenyl)acetic Acid: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

The Cornerstone of Compliance: Your Responsibility to Characterize Waste

Before any disposal protocol is initiated, it is imperative to understand the regulatory landscape governing hazardous waste. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates that the generator of the waste is responsible for determining if it is hazardous.[1][2][3] This "cradle-to-grave" responsibility means your laboratory must characterize the waste to ensure its proper management from generation to final disposal.[1]

Similarly, the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS) requires employers to inform employees about the chemical hazards in their workplace.[4][5][6][7][8] This is typically accomplished through a comprehensive hazard communication program that includes access to Safety Data Sheets (SDSs) and proper training.[5][7][8]

A hazardous waste is broadly defined by the EPA as a waste that exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][3]

Table 1: EPA Hazardous Waste Characteristics

CharacteristicDescriptionRegulatory Citation
Ignitability Liquids with a flash point less than 60°C (140°F), non-liquids that can cause fire through friction or spontaneous chemical changes, ignitable compressed gases, and oxidizers.[3]40 CFR §261.21
Corrosivity Aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5, or liquids that can corrode steel.[1]40 CFR §261.22
Reactivity Wastes that are unstable, react violently with water, form potentially explosive mixtures with water, or generate toxic gases when mixed with water.[3]40 CFR §261.23
Toxicity Wastes that are harmful when ingested or absorbed and have the potential to leach toxic chemicals into the groundwater.[1]40 CFR §261.24

Hazard Profile of 2-(3-Methyl-4-nitrophenyl)acetic Acid: An Evidence-Based Assessment

In the absence of a specific SDS, we can infer the likely hazards of this compound by examining data for structurally analogous compounds such as 2-Methyl-3-nitrophenylacetic acid and 4-Nitrophenylacetic acid.

Based on available SDSs for these related compounds, this compound should be presumptively handled as a material that:

  • Causes skin irritation. [9][10][11]

  • Causes serious eye irritation. [9][10][11]

  • May cause respiratory irritation. [9][10]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area.

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear and safe pathway for the disposal of this compound and associated waste.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

All handling of the solid material or solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Solid Waste:

    • Collect un-used or contaminated this compound in a dedicated, clearly labeled, and compatible waste container.

    • Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Liquid Waste (Solutions):

    • Collect aqueous or solvent-based solutions containing the compound in a separate, compatible, and labeled liquid waste container.

    • Indicate the solvent and approximate concentration of the compound on the waste label.

  • Contaminated Labware:

    • Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the chemical should be placed in a designated solid waste container.

    • Contaminated glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous waste. After decontamination, the glassware can be washed and reused.

Step 3: Labeling of Waste Containers

All waste containers must be accurately and clearly labeled as soon as waste is added. The label should include:

  • The words "Hazardous Waste".[12]

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[12]

  • The approximate concentration and solvent (for liquid waste).

  • The date accumulation started.

  • The associated hazards (e.g., "Irritant").

Step 4: Storage of Hazardous Waste

Store waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains and sources of ignition.

  • In secondary containment to capture any potential leaks.

Step 5: Arranging for Disposal

Once the waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash. The consistent recommendation for similar compounds is to "Dispose of contents/container to an approved waste disposal plant".[10][11][13]

Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source: If safe to do so, prevent further spillage.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the spill.

  • Cleanup: Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Need to dispose of this compound ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Collect Solid Waste waste_type->solid_waste Solid liquid_waste Collect Liquid Waste waste_type->liquid_waste Liquid contaminated_items Collect Contaminated Items waste_type->contaminated_items Contaminated Labware container Use Compatible, Labeled Container solid_waste->container liquid_waste->container contaminated_items->container label_waste Label with 'Hazardous Waste' & Full Chemical Name container->label_waste storage Store in Satellite Accumulation Area label_waste->storage ehs_pickup Arrange for EHS/Contractor Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.